2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-benzyl-1-oxophthalazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(21)11-19-17(22)14-9-5-4-8-13(14)15(18-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGXMQKMEDEMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(C(=O)C3=CC=CC=C32)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349433 | |
| Record name | (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114897-85-7 | |
| Record name | (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Foreword: The Significance of the Phthalazinone Scaffold
Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These bicyclic heteroaromatic compounds are core components in molecules developed for antihypertensive, cardiotonic, antidiabetic, and notably, anticancer applications.[1] Their rigid structure provides a unique framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The subject of this guide, this compound, is a key intermediate, providing a carboxylic acid handle for further molecular elaboration, such as the formation of amides, esters, and peptides, thereby unlocking a diverse chemical space for drug discovery and development.[2] This document serves as a technical guide for researchers and drug development professionals, detailing the robust and scientifically-grounded pathway for its synthesis.
I. Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule is logically approached through a two-step N-alkylation strategy starting from a stable phthalazinone core. The primary disconnection is at the nitrogen-carbon bond of the acetic acid moiety, leading back to the key intermediate, 4-Benzyl-2H-phthalazin-1-one, and a two-carbon electrophile.
The overall synthetic strategy is as follows:
-
Formation of the Core Scaffold: Synthesis of 4-Benzyl-2H-phthalazin-1-one from commercially available starting materials.
-
N-Alkylation: Chemoselective alkylation of the phthalazinone nitrogen with an ethyl haloacetate.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
This pathway is efficient and relies on well-established, high-yielding chemical transformations.
II. The Core Synthesis Pathway: A Mechanistic Perspective
The synthesis is logically presented in three primary stages, beginning with the construction of the heterocyclic core and culminating in the final acid product.
Stage 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one (Intermediate I)
The foundational step is the creation of the phthalazinone ring system. This is efficiently achieved via a two-part process starting from phthalic anhydride and phenylacetic acid.
-
Formation of 3-Benzalphthalide: The initial reaction involves the fusion of phthalic anhydride with phenylacetic acid in the presence of a catalyst like fused sodium acetate. This condensation reaction forms the key lactone intermediate, 3-benzalphthalide.[1]
-
Cyclization with Hydrazine: The 3-benzalphthalide intermediate is then reacted with hydrazine hydrate in a suitable solvent such as boiling ethanol. The hydrazine undergoes a nucleophilic attack on the carbonyl group of the lactone, leading to ring-opening, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable 4-Benzyl-2H-phthalazin-1-one.[1]
Stage 2: Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (Intermediate II)
This stage involves the crucial N-alkylation of the phthalazinone core. The inherent amide character of the phthalazinone ring presents two potential sites for alkylation: the nitrogen (N-alkylation) and the oxygen (O-alkylation).
Causality of Chemoselectivity: The reaction demonstrates high chemoselectivity for N-alkylation. This is because the nitrogen atom in the phthalazinone system is a more potent nucleophile than the exocyclic oxygen atom.[1] Under the prescribed basic conditions (using a mild base like anhydrous potassium carbonate), the proton on the N-H bond is abstracted, forming a nucleophilic anion that readily attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction.[1][3] This regioselectivity is consistently proven by spectroscopic analysis of the product.[1]
The reaction proceeds by treating 4-Benzyl-2H-phthalazin-1-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate, typically under reflux conditions, to afford the ethyl ester intermediate in good yield.[2][3][4]
Stage 3: Hydrolysis to this compound (Final Product)
The final step is the conversion of the ethyl ester (Intermediate II) to the target carboxylic acid. This is a standard saponification reaction. While many published routes utilize the ester intermediate to synthesize further derivatives like hydrazides,[2][3] the hydrolysis to the parent acid is a straightforward and necessary step for many applications.
The ester is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. A final acidic workup step is required to protonate the carboxylate salt and yield the desired this compound.
III. Experimental Protocols and Data
The following protocols are self-validating systems designed for reproducibility and high yield.
Synthesis Pathway Visualization
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Introduction
The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Within this class, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid stands as a key synthetic intermediate and a molecule of interest for further functionalization in drug discovery programs.[4][5][6] Its structure, featuring a lipophilic benzyl group, a polar carboxylic acid, and the rigid phthalazinone core, presents a unique combination of physicochemical characteristics that are critical to its behavior in biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for property determination and outlines robust, self-validating protocols for characterizing this and similar molecules, ensuring scientific integrity and reproducibility.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical and biological evaluation.
Chemical Structure and Identifiers
The foundational step in characterizing any active pharmaceutical ingredient (API) is the unambiguous confirmation of its chemical structure and identity.[7]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 114897-85-7 | [8] |
| Molecular Formula | C₁₇H₁₄N₂O₃ | Derived |
| Molecular Weight | 294.31 g/mol | Derived |
Synthesis Pathway Overview
The compound is typically synthesized via N-alkylation of the precursor 4-benzyl-2H-phthalazin-1-one. This precursor itself is derived from reactions involving hydrazine and 2-benzoylbenzoic acid derivatives. Understanding the synthetic route is crucial for anticipating potential impurities that could influence physicochemical measurements.
The most common route involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with an acetate synthon, like ethyl chloroacetate, followed by hydrolysis of the resulting ester.[4][5] The selectivity for N-alkylation over O-alkylation is a key feature of this synthesis, driven by the higher nucleophilicity of the nitrogen atom within the phthalazinone system.[5][6]
Spectroscopic and Physical Characterization
While a complete set of physicochemical data for the title compound is not consolidated in the public domain, data for its immediate precursor, the ethyl ester, and related derivatives provide a strong foundation for its characterization.
Spectroscopic Data
Spectroscopic methods provide the fingerprint of the molecule, confirming its structure and purity.
| Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to aromatic protons of the phthalazinone and benzyl rings, a singlet for the benzylic CH₂ group, and a singlet for the N-CH₂-COOH methylene group. The carboxylic acid proton would appear as a broad singlet. |
| ¹³C NMR | Resonances for carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons (benzylic and methylene). A predicted ¹³C NMR spectrum is available in spectral databases.[9] |
| IR (Infrared) | Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretches for both the amide (~1650 cm⁻¹) and carboxylic acid (~1700-1725 cm⁻¹), and aromatic C-H and C=C stretches. |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |
Data compiled and inferred from spectral data of precursors and derivatives reported in scientific literature.[10][11]
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity.
-
Ethyl 2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (precursor): 76-78 °C.[10]
-
This compound: Data not explicitly found. It is expected to be a solid with a higher melting point than its ethyl ester due to the presence of the carboxylic acid group, which can form intermolecular hydrogen bonds.
Key Physicochemical Properties in Drug Development
Solubility
Solubility is a critical factor influencing bioavailability.[12] The presence of both a lipophilic benzyl group and an ionizable carboxylic acid suggests that the solubility of this compound will be highly dependent on the pH of the medium.
Experimental Protocol: pH-Dependent Aqueous Solubility Determination
This protocol outlines the equilibrium shake-flask method, a gold standard for solubility measurement.
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer. The excess is critical to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature changes that could alter solubility.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.
Causality and Rationale: The shake-flask method directly measures the thermodynamic equilibrium solubility. Using a range of pH values is essential for an acidic compound like this one, as its ionization state, and therefore solubility, will change dramatically. At low pH, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will be deprotonated to the more soluble carboxylate form.[13][14][15]
Acidity Constant (pKa)
The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. It dictates the charge state of the molecule at different physiological pHs, profoundly impacting solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, derivative plots can be used to precisely locate the equivalence point.
Causality and Rationale: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable groups. For this molecule, the titration will reveal the pKa of the carboxylic acid group. This value is essential for predicting its solubility profile and its ability to cross biological membranes.
Lipophilicity (logP / logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For an ionizable compound, the distribution coefficient (logD) at a specific pH is more relevant.
Experimental Protocol: RP-HPLC Method for logP/logD Determination
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.[1][5]
-
System Setup: Use a C18 column and a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer at the desired pH (e.g., pH 7.4 for logD₇.₄).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).
-
Sample Analysis: Inject the title compound and record its retention time.
-
Calculation:
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Generate a calibration curve by plotting the known logP values of the standards against their log k' values.
-
Determine the logP (or logD) of the title compound by interpolating its log k' value on the calibration curve.
-
Causality and Rationale: In RP-HPLC, the stationary phase is nonpolar (lipophilic), and the mobile phase is polar. A compound's retention time is directly related to its affinity for the stationary phase. Therefore, a longer retention time corresponds to higher lipophilicity.[3][6][16] This method is fast, requires minimal sample, and is less sensitive to impurities than the shake-flask method, making it ideal for screening in drug discovery.[6]
Conclusion
This compound is a valuable building block in medicinal chemistry, possessing a chemical structure that imparts a complex physicochemical profile. While specific quantitative data for properties like solubility, pKa, and logP require experimental determination, established, authoritative protocols are available to generate this critical information. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and similar phthalazinone derivatives. A thorough understanding and empirical determination of these properties are indispensable for guiding rational drug design, optimizing formulation strategies, and ultimately predicting the in vivo performance of potential therapeutic agents derived from this promising scaffold.
References
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
- El-Wahab, A. A., Mohamed, H. M., et al. (2011).
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
El-Wahab, A. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC - NIH. Available at: [Link]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
-
Physical and Chemical Characterization for APIs. (2023). Labinsights. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Available at: [Link]
- US Patent 6,548,307 B2 - Determination of logP coefficients via a RP-HPLC column. Google Patents.
-
Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Slideshare. Available at: [Link]
-
(4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). NIH. Available at: [Link]
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).
- Physicochemical properties of active pharmaceutical ingredients (APIs).
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI.
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.
- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research.
-
Experiment 2 # Solubility 13. Bellevue College. Available at: [Link]
- EXPERIMENT 2 DETERMIN
-
API Physico-Chemical. Pharma Inventor Inc.. Available at: [Link]
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds.
-
Zopolrestat. PubChem. Available at: [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
- Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica.
- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)
- Potent, orally active aldose reductase inhibitors related to zopolrestat: surrogates for benzothiazole side chain. PubMed.
- Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Deriv
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. PubMed.
- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A).
- A Deep Dive into the Computational Modeling of Phthalazone: A Technical Guide for Drug Discovery. Benchchem.
-
(4-Benzyl-piperazin-1-yl)-acetic acid. PubChem. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. [PDF] Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. acdlabs.com [acdlabs.com]
- 4. labinsights.nl [labinsights.nl]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 9. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
- 10. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. agilent.com [agilent.com]
An In-Depth Technical Guide to 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid (CAS 114897-85-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a noteworthy member of the phthalazinone class of compounds. This document delves into its synthesis, physicochemical properties, and established mechanism of action, with a particular focus on its potential as an aldose reductase inhibitor.
Introduction: The Therapeutic Potential of Phthalazinone Scaffolds
The phthalazinone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3] One of the most promising therapeutic avenues for phthalazinone derivatives is the inhibition of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.[4] this compound, as a member of this class, is a compound of significant interest for research and development in this area. Notably, the related compound Zopolrestat, which shares the phthalazinone acetic acid core, has been in clinical trials as an aldose reductase inhibitor for the treatment of diabetic neuropathy, retinopathy, and cataract formation.[4]
Physicochemical and Structural Characteristics
A comprehensive summary of the known physicochemical properties and structural information for this compound and its ethyl ester precursor is provided below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 114897-85-7 | [5] |
| Molecular Formula | C₁₇H₁₄N₂O₃ | N/A |
| Molecular Weight | 294.31 g/mol | N/A |
| Melting Point | Not available. | N/A |
| Solubility | Not available. | N/A |
| Appearance | Not available. | N/A |
Table 1: Physicochemical Properties of this compound
For the Precursor, Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate):
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₃ | [6] |
| Molecular Weight | 322.36 g/mol | [6] |
| Melting Point | 76-78 °C | [6] |
| Appearance | Violet crystals | [6] |
| IR (νmax, cm⁻¹) | 2978 (CH aliphatic), 1744, 1648 (C=O) | [6] |
| Mass Spectrum (m/z) | 322 (M⁺, 37.9%) | [6] |
Table 2: Physicochemical Properties of Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate)
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 4-benzyl-2H-phthalazin-1-one followed by the hydrolysis of the resulting ethyl ester.
Caption: The Polyol Pathway and its role in diabetic complications.
By inhibiting aldose reductase, compounds like this compound can prevent the accumulation of sorbitol and thereby mitigate the downstream pathological effects. The structurally related compound, Zopolrestat, is a potent inhibitor of aldose reductase with an IC₅₀ of 3.1 nM. [2]While the specific IC₅₀ for this compound has not been reported, its structural similarity to Zopolrestat suggests it is a promising candidate for aldose reductase inhibition.
Other Potential Biological Activities
Recent research has also explored derivatives of this compound for other therapeutic applications. For instance, compounds synthesized from its acetohydrazide derivative have shown potent cytotoxic activities against breast cancer cell lines and promising EGFR inhibition. [4]This suggests that the phthalazinone scaffold may have broader applications in oncology.
Experimental Protocols: In Vitro Aldose Reductase Inhibition Assay
To determine the inhibitory potency (IC₅₀) of this compound against aldose reductase, a standard in vitro spectrophotometric assay can be employed.
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.
Materials:
-
Partially purified aldose reductase (from rat lens or other sources)
-
NADPH
-
DL-glyceraldehyde
-
Phosphate buffer (pH 6.2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Quercetin or Epalrestat)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a quartz cuvette.
-
Add the test compound at various concentrations to the sample cuvettes. Add the vehicle (solvent) to the control cuvette.
-
Pre-incubate the mixture for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of reaction (ΔOD/min) for both control and test samples.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Future Directions
While this compound holds promise as a research chemical, particularly in the context of diabetic complications, further studies are required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Determination of the specific IC₅₀ value for aldose reductase inhibition.
-
In vivo studies in animal models of diabetes to assess its efficacy in preventing or reversing complications.
-
Pharmacokinetic (ADME) and toxicological profiling to evaluate its drug-like properties and safety.
-
Exploration of its potential in other therapeutic areas , such as oncology, based on the activity of its derivatives.
Conclusion
This compound is a compelling molecule within the pharmacologically significant class of phthalazinones. Its structural similarity to known potent aldose reductase inhibitors like Zopolrestat positions it as a valuable tool for research into the mitigation of diabetic complications. The synthetic pathways are accessible, and established in vitro assays provide a clear path for further biological characterization. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this and related phthalazinone derivatives in drug discovery and development.
References
-
Al-Warhi, T., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 1-21. [Link]
-
El-Enany, M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(25), 21865–21876. [Link]
-
SpectraBase. [(4-BENZYL-1-PHTHALAZINYL)THIO]ACETIC ACID, METHYL ESTER - Optional[1H NMR] - Spectrum. [Link]
-
Abubshait, H. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]
-
Djoubissie, S. F. T., et al. (2007). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. Physiological Research, 56(3), 417-424. [Link]
-
Zayed, M. F., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(6), 1231-1246. [Link]
-
Ye, Y., et al. (2021). Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. Bioorganic Chemistry, 111, 104895. [Link]
-
Kamboj, R., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Mylari, B. L., et al. (1992). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 35(11), 2155-2162. [Link]
-
Ohta, M., et al. (1993). Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. Journal of Medicinal Chemistry, 36(11), 1540-1551. [Link]
-
Djoubissie, S. F. T., et al. (2007). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. ResearchGate. [Link]
-
Zayed, M. F., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. PubMed. [Link]
-
Unsalan, S., et al. (2023). Some known acetic acid derivatives as aldose reductase inhibitors. ResearchGate. [Link]
-
Grewal, A. S., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units. [Link]
-
El Rayes, S. M., et al. (2019). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(9), 7579-7593. [Link]
-
SpectraBase. (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - Optional[13C NMR]. [Link]
-
PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. [Link]
-
PubChem. 2-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)oxy]acetic acid. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 [chemicalbook.com]
- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application and interpretation of key analytical techniques.
Introduction
The structural confirmation of a synthesized molecule is a foundational requirement in chemical research and drug development. It ensures the identity and purity of the compound, forming the basis for all subsequent biological and pharmacological evaluation. This compound (Molecular Formula: C₁₇H₁₄N₂O₃; Molecular Weight: 294.31 g/mol ) belongs to the phthalazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2] The elucidation of its structure relies on a synergistic approach, combining data from multiple spectroscopic techniques to piece together its molecular architecture. This guide details a logical workflow, explaining the causality behind experimental choices and the interpretation of the resulting data.
Logical Workflow for Structure Elucidation
Caption: Workflow for Synthesis and Structural Elucidation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. For phthalazinone derivatives, Electron Impact (EI) or Electrospray Ionization (ESI) can be employed. ESI is generally preferred for its soft ionization, which typically preserves the molecular ion, providing a clear [M+H]⁺ or [M-H]⁻ peak. The fragmentation pattern is also diagnostic, offering clues about the structural components.[4][5]
Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive and Negative ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern obtained from MS/MS experiments.
Data Interpretation
The primary goal is to observe a protonated molecular ion [M+H]⁺ at m/z 295.11 or a deprotonated ion [M-H]⁻ at m/z 293.10, confirming the molecular formula C₁₇H₁₄N₂O₃.
Table 1: Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 295.11 | [M+H]⁺ | Protonated molecular ion. |
| 293.10 | [M-H]⁻ | Deprotonated molecular ion. |
| 249.09 | [M-CH₂COOH]⁺ | Loss of the acetic acid side chain radical.[6] |
| 236.10 | [M-C₂H₂O₂]⁺ | Loss of the carboxymethyl group. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group.[6] |
The fragmentation pattern provides key structural information. The loss of the acetic acid moiety and the presence of the tropylium ion at m/z 91 are strong indicators of the benzyl and N-substituted acetic acid groups, respectively.[6][7]
Caption: Key MS Fragmentation Pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For our target compound, we expect to see characteristic absorption bands for the amide carbonyl, the carboxylic acid carbonyl, and the O-H stretch of the carboxylic acid. The distinction between the two carbonyl groups is crucial.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the dry, solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Data Interpretation
The FTIR spectrum will provide clear evidence for the key functional groups.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid. |
| ~1720-1740 | Strong | C=O stretch of the carboxylic acid. |
| ~1650-1670 | Strong | C=O stretch of the phthalazinone amide.[6] |
| ~1500-1600 | Medium | C=C stretching of aromatic rings. |
| ~3000-3100 | Medium | Aromatic C-H stretching. |
| ~2850-2960 | Weak | Aliphatic C-H stretching (CH₂ groups). |
The presence of a broad O-H band and two distinct strong carbonyl peaks is a definitive indicator of the N-substituted carboxylic acid structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][9] A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides information on the chemical environment of each proton and carbon, as well as their connectivity.
Experimental Protocol (¹H, ¹³C, and 2D-COSY)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred to ensure the exchangeable carboxylic acid proton is observed.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition (Optional but Recommended): Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations. HMQC/HSQC and HMBC experiments can further confirm C-H connectivity.
-
Data Analysis: Integrate the ¹H signals, determine their chemical shifts (δ) and coupling constants (J), and assign all proton and carbon signals to the molecular structure.
Data Interpretation
The NMR spectra will provide a detailed map of the molecule.
¹H NMR Spectrum:
-
Aromatic Protons (8H): Signals expected between δ 7.2 and 8.5 ppm. The four protons of the phthalazinone ring will likely appear as a more complex multiplet system, while the five protons of the benzyl group will show characteristic patterns.[10][11]
-
Methylene Protons (N-CH₂-COOH, 2H): A singlet is expected around δ 4.9-5.1 ppm, indicating the methylene group attached to the nitrogen and the carboxyl group.[11]
-
Benzyl Methylene Protons (Ar-CH₂-Ar, 2H): A singlet is expected around δ 4.2-4.3 ppm.[10][11]
-
Carboxylic Acid Proton (COOH, 1H): A broad singlet at a downfield chemical shift (> δ 10 ppm, especially in DMSO-d₆), which is exchangeable with D₂O.
¹³C NMR Spectrum:
-
Carbonyl Carbons (2C): Two signals are expected in the downfield region: ~δ 168-170 ppm for the carboxylic acid (COOH) and ~δ 159-160 ppm for the amide (C=O) of the phthalazinone ring.[11][12]
-
Aromatic Carbons (12C): Multiple signals in the range of δ 125-146 ppm.[11]
-
Methylene Carbons (2C): A signal for the N-C H₂-COOH carbon around δ 52-55 ppm and a signal for the benzyl C H₂ carbon around δ 38-39 ppm.[11][12]
Table 3: Predicted NMR Chemical Shifts (δ, ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted)[12] |
| COOH | > 10 (broad s, 1H) | ~169.0 |
| C=O (Amide) | - | ~159.7 |
| Aromatic-C | - | ~125-146 |
| Aromatic-H | 7.2 - 8.5 (m, 8H) | - |
| N-C H₂-COOH | 4.9 - 5.1 (s, 2H) | ~52.3 |
| Ar-C H₂-Ar | 4.2 - 4.3 (s, 2H) | ~38.9 |
Single Crystal X-ray Diffraction
Expertise & Experience: While the combination of MS, FTIR, and NMR is typically sufficient for unambiguous structure elucidation, single-crystal X-ray diffraction provides the ultimate confirmation.[13] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation. The primary challenge is often growing a single crystal of suitable quality.
Experimental Protocol
-
Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).[14]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Data Interpretation
A successful X-ray analysis will yield a 3D model of the molecule, providing bond lengths, bond angles, and torsion angles, leaving no ambiguity about the molecular structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and key fragments. FTIR spectroscopy identifies the essential functional groups, namely the amide and carboxylic acid moieties. Finally, NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the precise connectivity of the atoms. Together, these methods provide a self-validating system that ensures the trustworthiness and accuracy of the assigned structure, a critical step for any further research or development involving this compound.
References
-
Youssef, A. M., & El-Sayed, M. S. (2009). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 14(11), 4497-4509. [Link]
-
El Rayes, S. M. (2018). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Proceedings, 2(11), 643. [Link]
-
El-Sakka, S., Soliman, A., & Imam, A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-149. [Link]
-
El Sayed, M. T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9459. [Link]
-
Frontiers in Chemistry. (2023). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. [Link]
-
Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(3), 1048. [Link]
-
Abreu, P. E. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(19), 6296. [Link]
-
El-Adl, K., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]
-
El-Sakka, S., Soliman, A., & Imam, A. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 167-171. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Huang, H.-J., et al. (2015). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 20(6), 10384-10401. [Link]
- Google Patents. (2012).
-
SpectraBase. (n.d.). 4-(N-Phthalimidomethyl)phthalazinone. [Link]
-
ResearchGate. (2023). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. [Link]
-
Lu, H., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(23), 5980. [Link]
-
Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-2997. [Link]
-
ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). [Link]
-
Kantardjieff, K. A., & Rupp, B. (2004). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 276, 395-419. [Link]
-
SpectraBase. (n.d.). (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. jchps.com [jchps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raco.cat [raco.cat]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8247416B2 - Phthalazinone derivative - Google Patents [patents.google.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of significant interest due to its structural features. While direct, in-depth studies on its specific mechanism of action are nascent, the wealth of information on the broader phthalazinone class provides a robust framework for predicting and investigating its biological functions. This document will synthesize the known mechanisms of action of related phthalazinone derivatives, propose putative pathways for the title compound, and provide detailed experimental protocols for elucidation of its precise molecular interactions.
Introduction: The Phthalazinone Scaffold - A Privileged Structure in Drug Discovery
Phthalazinones are bicyclic nitrogen-containing heterocyclic compounds that have demonstrated a remarkable range of biological activities.[1] Their synthetic tractability and ability to interact with a wide array of biological targets have established them as a "privileged scaffold" in drug development.[2] Compounds incorporating this moiety have been investigated and developed for a variety of therapeutic applications, including oncology, inflammation, allergies, and infectious diseases.[1][3][4]
The title compound, this compound, combines the core phthalazinone structure with a benzyl group at the 4-position and an acetic acid moiety at the 2-position. These substitutions are not merely decorative; they are crucial determinants of the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The benzyl group can engage in hydrophobic and π-stacking interactions, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formation, often enhancing solubility and enabling interaction with specific amino acid residues in target proteins.
Putative Mechanisms of Action: An Evidence-Based Extrapolation
Based on the extensive literature on phthalazinone derivatives, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.
Anticancer Activity: Targeting Key Oncogenic Pathways
The phthalazinone core is a key feature in several potent anticancer agents.[3][5] The potential anticancer mechanisms for our target compound could involve the inhibition of several key enzymes and pathways:
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors, such as the phthalazinone-containing drug Olaparib, are effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[5] The phthalazinone scaffold is crucial for binding to the NAD+ binding pocket of PARP enzymes.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many phthalazinone derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), key drivers of tumor angiogenesis and proliferation.[3][6]
-
Aurora Kinase Inhibition: These serine/threonine kinases are critical for cell cycle regulation, and their inhibition by phthalazinone hybrids has shown promise in cancer therapy.[3][5]
Proposed Signaling Pathway: Inhibition of VEGFR-2
Caption: Putative inhibition of the VEGFR-2 signaling cascade.
Anti-inflammatory and Anti-allergic Properties
Azelastine, a well-known phthalazinone derivative, exerts its anti-allergic effects through multiple mechanisms.[7] It is plausible that this compound shares some of these properties:
-
Histamine H1 Receptor Antagonism: Competitive binding to the H1 receptor is a hallmark of many antihistamines, preventing the pro-inflammatory effects of histamine.[7]
-
Mast Cell Stabilization: Phthalazinones can inhibit the release of inflammatory mediators (e.g., histamine, leukotrienes) from mast cells, a key event in the allergic cascade.[7]
-
Inhibition of Pro-inflammatory Transcription Factors: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of NF-κB activation by phthalazinones contributes to their anti-inflammatory effects.[7]
Antiviral Activity
Recent studies have identified phthalazinone derivatives as potent inhibitors of viral replication, specifically targeting the replication complex of lyssaviruses, including the rabies virus.[8] This opens up a new avenue for the therapeutic application of this scaffold. The mechanism involves direct interference with the viral machinery responsible for replicating its genetic material.
Neuroprotective Potential
Network pharmacology studies have suggested that phthalazinone derivatives could be effective in treating neurodegenerative diseases like Alzheimer's.[9] The proposed mechanisms involve the modulation of neuroactive ligand-receptor interactions and signaling pathways such as the cAMP and calcium signaling pathways.[9]
Experimental Workflows for Mechanistic Elucidation
To determine the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required.
Target Identification and Validation
The initial step is to identify the direct molecular targets of the compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The carboxylic acid moiety is a prime site for such modification.
-
Cell Lysate Preparation: Prepare a protein extract from a relevant cell line (e.g., a cancer cell line like HepG2 or MCF-7 if investigating anticancer effects).
-
Affinity Pull-down: Incubate the cell lysate with the immobilized compound. The target proteins will bind to the ligand.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins, typically by changing the pH or using a competitive ligand.
-
Proteomic Analysis: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the experimental sample compared to a control (beads without the immobilized compound).
-
Target Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.
Workflow Diagram: Target Identification
Caption: Experimental workflow for target identification.
Cellular and Phenotypic Assays
Once potential targets are identified, cellular assays are crucial to understand the compound's effect on biological pathways and cellular phenotypes.
| Assay Type | Purpose | Example Protocol |
| Cell Viability/Proliferation | To assess cytotoxic or cytostatic effects. | MTT or CellTiter-Glo® Luminescent Cell Viability Assay. |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase. | Propidium iodide staining followed by flow cytometry. |
| Apoptosis Assay | To quantify the induction of programmed cell death. | Annexin V/PI staining followed by flow cytometry; Caspase activity assays. |
| Kinase Activity Assay | To measure the inhibitory effect on specific kinases (e.g., VEGFR-2, Aurora Kinase). | In vitro kinase assays using purified enzymes and substrates (e.g., ADP-Glo™ Kinase Assay). |
| Reporter Gene Assay | To measure the activity of specific transcription factors (e.g., NF-κB). | Cells transfected with a reporter plasmid containing response elements upstream of a luciferase gene. |
| Histamine Release Assay | To assess mast cell stabilization. | ELISA-based measurement of histamine released from stimulated mast cells (e.g., RBL-2H3 cells). |
In Vivo Studies
If in vitro results are promising, in vivo studies in appropriate animal models are the next logical step to evaluate efficacy and safety. For example, if anticancer activity is confirmed in vitro, xenograft tumor models in immunocompromised mice would be employed to assess the compound's ability to inhibit tumor growth in a living organism.
Conclusion and Future Directions
This compound belongs to the pharmacologically significant class of phthalazinones. While its specific mechanism of action remains to be fully elucidated, the extensive research on this chemical scaffold provides a strong foundation for hypothesizing its potential biological activities. The proposed mechanisms, ranging from anticancer and anti-inflammatory to antiviral and neuroprotective, highlight the versatility of the phthalazinone core.
The future of research on this compound will rely on a systematic and rigorous application of the experimental workflows outlined in this guide. A thorough investigation, beginning with target identification and progressing through cellular and in vivo validation, will be essential to unlock the full therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Res. 2024 Apr:224:105838.
- Phthalazinone Derivatives in Allergy Research: A Technical Guide for Drug Development Professionals. Benchchem.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Eur J Med Chem. 2015 Feb 6;90:667-83.
- ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. ChemInform.
- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents Med Chem. 2020;20(18):2228-2245.
- Pharmacological activities of various phthalazine and phthalazinone deriv
- Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne.
- Pharmacological activities of various phthalazine and phthalazinone deriv
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel). 2011 Aug; 4(8): 1158–1170.
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.
- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A) ….
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" solubility in DMSO
An In-Depth Technical Guide to the DMSO Solubility of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This technical guide provides a comprehensive framework for understanding and determining the solubility of the chemical compound this compound in dimethyl sulfoxide (DMSO). Designed for researchers, chemists, and drug development professionals, this document delves into the foundational chemical principles governing solubility, outlines a robust, field-proven experimental protocol for its precise measurement, and addresses critical considerations for data integrity and safety. While specific solubility data for this compound is not widely published, this guide equips scientists with the necessary theoretical knowledge and practical methodology to perform an accurate in-house determination.
Part 1: Foundational Concepts of Solubility
A thorough understanding of both the solute and the solvent is the cornerstone of any solubility study. The interaction between their respective chemical properties dictates the extent to which the solute can dissolve.
The Solute: this compound
-
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 114897-85-7[1]
-
Molecular Formula: C₁₇H₁₄N₂O₃
-
Molecular Weight: 294.31 g/mol
-
-
Structural Analysis for Solubility Prediction: The molecular structure of this compound presents a duality of characteristics. It possesses a large, fused heterocyclic phthalazinone ring system and a benzyl group, which are predominantly nonpolar and hydrophobic. These substantial aromatic regions suggest that the molecule will require a solvent with the capacity to overcome the strong intermolecular forces (π-stacking) present in the solid crystal lattice.
Conversely, the molecule is functionalized with a carboxylic acid group (-COOH). This group is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature introduces a degree of hydrophilicity and provides a key site for interaction with polar solvents. The solubility in any given solvent will be determined by the balance between the large nonpolar backbone and this polar functional group.
The Solvent: Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (CAS: 67-68-5) is a uniquely powerful and widely used solvent in chemical and biological research.[2][3] Its status as a "universal solvent" stems from a unique combination of physical and chemical properties.
-
Key Properties:
-
Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, making it an excellent solvent for polar molecules. The sulfur-oxygen bond is highly polarized. However, it lacks acidic protons and does not act as a hydrogen bond donor. This aprotic nature prevents it from forming a tight "solvent cage" around anionic species, enhancing the reactivity of bases and nucleophiles.[2]
-
Exceptional Solvating Power: It can effectively dissolve a vast spectrum of both polar and nonpolar compounds, a trait invaluable for high-throughput screening and compound management in drug discovery.[2][4]
-
Miscibility: DMSO is miscible with water and a wide range of organic solvents, facilitating its use in complex experimental systems.[2]
-
High Boiling Point: With a boiling point of 189°C (372°F), DMSO has very low volatility at room temperature, which minimizes solvent evaporation and ensures that compound concentrations in solution remain stable during experiments.[2]
-
-
Critical Handling Considerations:
-
Hygroscopicity: DMSO is extremely hygroscopic, readily absorbing moisture from the atmosphere.[5] Water contamination can significantly alter its solvating properties and may reduce the solubility of hydrophobic compounds or cause hydrolysis of sensitive molecules. Therefore, the use of anhydrous DMSO and proper handling techniques (e.g., using dry syringes, minimizing exposure to air) are imperative for reproducible results.[5]
-
Part 2: A Guide to Solubility Determination
In the context of research and drug discovery, two types of solubility are often discussed: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a solid thin film (often amorphous) when an aqueous buffer is added, typically from a concentrated DMSO stock solution. It is a high-throughput method used in early discovery to flag potential issues.[6]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form at a specific temperature and pressure.[6] This is the gold standard for solubility measurement and is critical for formulation and development.
This guide focuses on determining the thermodynamic solubility , which provides the most accurate and fundamental value.
Part 3: Experimental Protocol for Thermodynamic Solubility Determination
This protocol describes a robust "shake-flask" method, which is widely accepted for determining the equilibrium solubility of a compound. The core principle is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant.
Workflow for Thermodynamic Solubility Measurement
The following diagram illustrates the end-to-end workflow for determining the thermodynamic solubility of this compound in DMSO.
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (high purity, >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Glass vials with PTFE-lined caps
-
Calibrated positive displacement micropipettes
-
Vortex mixer and orbital shaker/rotator
-
Benchtop centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase solvents
Protocol:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a tared glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of anhydrous DMSO to the vial.[7]
-
Tightly cap the vial and vortex vigorously for 2-3 minutes to ensure the compound is well-dispersed and to create a slurry.[7]
-
-
Equilibration:
-
Causality: This step is the most critical for ensuring a true thermodynamic equilibrium is reached. Insufficient time will lead to an underestimation of solubility.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 1°C).
-
Allow the slurry to agitate for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium, especially for crystalline compounds that dissolve slowly.[7][8]
-
-
Separation of Undissolved Solid:
-
After equilibration, visually confirm that excess solid remains at the bottom of the vial. If all the solid has dissolved, the solution was not saturated; the experiment must be repeated with a greater mass of the compound.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to firmly pellet the undissolved solid.[7]
-
-
Sample Preparation for Analysis:
-
Causality: The saturated DMSO supernatant is too concentrated for direct analysis and must be diluted precisely.
-
Carefully withdraw a small, known volume (e.g., 20 µL) of the clear supernatant from the top layer, taking extreme care not to disturb the solid pellet.
-
Dispense this aliquot into a larger, known volume of a suitable analytical solvent in which the compound is freely soluble (e.g., 980 µL of methanol or acetonitrile to make a 1:50 dilution).
-
Perform further serial dilutions as necessary to bring the final concentration within the linear range of the analytical calibration curve. Keep meticulous records of all dilution factors.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of this compound at known concentrations in the same analytical solvent used for dilution.
-
Analyze the calibration standards using a validated HPLC-UV method to generate a standard curve (Peak Area vs. Concentration).
-
Analyze the diluted samples from the solubility experiment under the identical HPLC conditions.
-
Data Analysis and Presentation
-
Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the total dilution factor.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Total Dilution Factor
-
-
The solubility can also be expressed in molarity (mol/L or mM) by using the molecular weight of the compound (294.31 g/mol ).
Data Summary Table:
| Parameter | Value | Units |
| Test Compound | This compound | - |
| Solvent | Anhydrous DMSO | - |
| Equilibration Temperature | 25.0 ± 1.0 | °C |
| Equilibration Time | 24 (or 48) | hours |
| Thermodynamic Solubility | Calculated Value | mg/mL |
| Thermodynamic Solubility | Calculated Value | mM |
Part 4: Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols when handling any chemical.
-
This compound: As with any novel or uncharacterized solid compound, it should be handled with care. Assume it may be an irritant. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust by handling in a well-ventilated area or a fume hood.[9]
-
Dimethyl Sulfoxide (DMSO): While DMSO has low toxicity, its ability to penetrate skin and act as a carrier for other chemicals is a significant safety concern.[3][4] Any substance dissolved in DMSO can be more readily absorbed into the bloodstream. Always wear appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; check manufacturer recommendations) and avoid all skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound in DMSO is a critical parameter for its effective use in research and development. While its structure presents competing hydrophobic and hydrophilic features, a definitive solubility value can only be ascertained through empirical measurement. The detailed thermodynamic solubility protocol provided in this guide offers a reliable and scientifically sound method for this determination. By carefully controlling experimental variables—particularly the use of anhydrous DMSO, ensuring sufficient equilibration time, and employing precise analytical quantification—researchers can generate accurate and reproducible solubility data essential for advancing their scientific objectives.
References
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Pharmaffiliates. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]
-
Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
The Merck Index. Bendazac. [Link]
-
PubChem. Bendazac. [Link]
-
Mouloudi, O., et al. (2023). Bendazac molecular: Uses, Interactions, Mechanism of Action and with theoretical modelisation study. ResearchGate. [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Acetic acid MSDS. [Link]
-
Probes & Drugs. BENDAZAC (PD013783). [Link]
Sources
- 1. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 [chemicalbook.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
Navigating the Stability of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid: An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for assessing the stability of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a molecule of interest within the pharmacologically significant phthalazinone class of compounds. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) in solution is paramount for the development of safe, effective, and robust drug products. This document will delve into the scientific rationale behind stability testing, provide detailed experimental protocols for forced degradation studies, and discuss the analytical methodologies required to elucidate degradation pathways and quantify degradation products.
Introduction: The Criticality of Stability in Drug Development
The chemical stability of a drug substance is a critical quality attribute that directly impacts its safety and efficacy.[1][2] Degradation of an API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the drug product. For the phthalazinone scaffold, which is a common feature in many bioactive compounds with diverse pharmacological activities, a thorough understanding of stability is a prerequisite for successful drug development.[3]
Forced degradation, or stress testing, is an essential component of the drug development process.[2][4] By subjecting the API to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products and pathways.[4] This information is invaluable for developing stability-indicating analytical methods, selecting appropriate formulations and packaging, and defining storage conditions and shelf-life.[2][5] This guide will focus on a systematic approach to evaluating the stability of this compound in solution under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. The presence of a lactam in the phthalazinone ring, an acetic acid side chain, and a benzyl group provides multiple sites for chemical transformation.
-
Hydrolysis: The amide bond within the phthalazinone ring is susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening. The carboxylic acid group can also participate in reactions, though it is generally stable.
-
Oxidation: The benzylic methylene bridge is a potential site for oxidation, which could lead to the formation of a ketone or other oxidative degradation products.
-
Photodegradation: Aromatic systems, such as the phthalazinone and benzyl moieties, can absorb UV and visible light, potentially leading to photochemical reactions, including isomerization, oxidation, or cleavage.[6]
The following diagram illustrates these potential degradation points.
Caption: Potential degradation sites on this compound.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is crucial to ensure that all likely degradation pathways are explored.[7] The following protocols are designed as a starting point and may require optimization based on the observed stability of the compound. A single batch of the drug substance is typically used for these studies.[1][7] The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
Preparation of Stock Solutions
A stock solution of this compound, typically at a concentration of 1 mg/mL, should be prepared in a suitable solvent system.[8] A mixture of acetonitrile and water is often a good starting point due to its wide polarity range. The solubility of the compound should be determined prior to initiating the studies.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[8]
Protocol:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl).[8]
-
Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).[9]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute to the appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate and sample as described above. Neutralization is not required.
-
Oxidative Degradation
Protocol:
-
Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).[9]
-
Keep the solution at room temperature, protected from light, and monitor for degradation over time.
-
At each time point, withdraw a sample and dilute for analysis. It may be necessary to quench the reaction with a reagent like sodium bisulfite.
Photolytic Degradation
Photostability testing is a critical component of forced degradation studies and is guided by ICH Q1B.[8]
Protocol:
-
Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source that provides both UV and visible light.[8][9] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Monitor for degradation at appropriate time intervals.
Thermal Degradation
Protocol:
-
Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C, 75% RH).[1][7]
-
Solution State: Incubate a solution of the compound at an elevated temperature (e.g., 70°C).[9]
-
Monitor for degradation over time.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation and can also separate and quantify the degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of degradants.
Method Development Considerations:
-
Column Chemistry: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its degradation products.
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification. Mass spectrometry (MS) is invaluable for obtaining the molecular weights of the degradation products, which is a critical step in their structural elucidation.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
The results of the forced degradation studies should be compiled and analyzed to determine the intrinsic stability of this compound.
Quantitative Analysis
The percentage of degradation of the parent compound and the formation of each degradation product should be calculated at each time point for all stress conditions. This data can be presented in a tabular format for easy comparison.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.2 | 1.8 | |
| 24 | 85.3 | 10.1 | 3.5 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 88.1 | 8.9 | 2.3 | |
| 24 | 75.6 | 18.2 | 5.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.8 | 3.1 | 0.9 | |
| Light Exposure | 24 | 98.2 | 1.5 | 0.3 |
| 70°C Solution | 24 | 99.1 | 0.7 | 0.2 |
Table 1: Example of a summary table for forced degradation data.
Mass Balance
A mass balance should be performed to account for the amount of the parent compound that has degraded and the amount of degradation products that have formed. A good mass balance (typically 95-105%) provides confidence in the analytical method's ability to detect all significant degradation products.[1][7]
Conclusion
A comprehensive understanding of the stability of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. The forced degradation studies outlined in this guide provide a robust framework for identifying potential degradation pathways and developing a stability-indicating analytical method. The insights gained from these studies are fundamental to ensuring the quality, safety, and efficacy of the final drug product.
References
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- Forced Degradation & Stability Testing: Str
- Forced Degrad
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
- Phthalazinone.
- Development of forced degradation and stability indic
- Reactions of acetic acid hydrazide derivative 13.
- Recent Developments in Chemistry of Phthalazines - Longdom Publishing.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH.
- Technical Support Center: Benzalazine Derivatives - Stability and Storage - Benchchem.
- Photostability and Photostabilization of Drugs and Drug Products - SciSpace.
- Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties - PMC - NIH.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed.
- (PDF)
- Synthesis and thermal stability of benzoxazine nitroxides - PubMed.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC.
- Development of quantification methods of a new selective carbonic anhydrase II inhibitor in plasma and blood and study of the pharmacokinetics of its ophthalmic suspension in r
- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A)
- (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - Optional[13C NMR] - SpectraBase.
- (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 - ChemicalBook.
- An In-depth Technical Guide to the Thermal Stability of 1-Benzyl-2-naphthol Deriv
- A Comparative Guide to the Thermal Stability of Benzophenone Deriv
- Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed.
- (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)
- (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem.
- 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid - PubChem.
Sources
- 1. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid. Drawing upon the established pharmacological profile of the phthalazinone scaffold and the demonstrated activity of its close derivatives, this document is intended for researchers, scientists, and drug development professionals. We will delve into the scientific rationale for target selection, propose detailed experimental workflows for validation, and present the underlying signaling pathways.
Introduction: The Therapeutic Promise of the Phthalazinone Scaffold
The phthalazinone core is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse and potent pharmacological activities exhibited by its derivatives.[1][[“]] This versatile structural motif is a cornerstone in the design of novel therapeutic agents, with a number of established drugs, such as the vasodilator Hydralazine and the anti-allergic Azelastine, featuring this core.[3] The broad bioactivity of phthalazinones encompasses anti-inflammatory, antihypertensive, anticonvulsant, and antimicrobial effects.[3]
Of particular note is the emerging role of phthalazinone derivatives as potent anticancer agents.[1] These compounds have been shown to target a range of key players in oncogenesis and tumor progression, including receptor tyrosine kinases, DNA repair enzymes, and cell cycle regulators. This established precedent provides a strong foundation for investigating the therapeutic potential of novel phthalazinone-containing molecules like this compound.
Primary Inferred Targets in Oncology: EGFR and VEGFR-2
Based on the biological evaluation of compounds directly synthesized from or structurally related to this compound, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) emerge as primary potential therapeutic targets.
Epidermal Growth Factor Receptor (EGFR)
Rationale for Target Selection:
Recent studies have demonstrated that derivatives of 4-benzyl-1(2H)-phthalazinone, the parent structure of the compound , exhibit selective cytotoxicity against breast cancer cells through EGFR-mediated apoptosis.[4] This strongly suggests that the 4-benzyl-phthalazinone moiety is a key pharmacophore for EGFR inhibition. The acetic acid side chain at the 2-position of the phthalazinone ring in "this compound" offers a vector for potential interactions within the EGFR binding pocket or for derivatization to enhance affinity and selectivity.
Mechanistic Insight: The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its signaling cascade is frequently dysregulated in various cancers, making it a well-validated target for anticancer therapies.
Caption: EGFR Signaling Pathway and Potential Inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Rationale for Target Selection:
The phthalazinone scaffold is present in several known VEGFR-2 inhibitors, such as vatalanib.[5] Furthermore, recent research has shown that novel derivatives synthesized from a close analog, 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide, exhibit potent cytotoxicity against HCT-116 colon cancer cells and demonstrate significant VEGFR-2 inhibition.[5] This highlights the potential of the 4-benzyl-1-oxophthalazin core for targeting this key regulator of angiogenesis.
Mechanistic Insight: The VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Its activation is a critical step in tumor-associated angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.
Secondary and Exploratory Therapeutic Targets
The broader family of phthalazinone derivatives has been associated with a number of other anticancer mechanisms, which represent potential, albeit less directly inferred, targets for this compound.[1]
| Potential Target Class | Specific Examples | Therapeutic Rationale |
| DNA Damage Repair | PARP (Poly(ADP-ribose) polymerase) | Inhibition of PARP can lead to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations). |
| Cell Cycle Regulation | Aurora Kinases, CDK1/Cdc2 | These kinases are critical for mitotic progression, and their inhibition can induce cell cycle arrest and apoptosis.[6] |
| Proteostasis | Proteasome | Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing cell stress and apoptosis. |
| Developmental Pathways | Hedgehog Pathway | Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers. |
| DNA Topology | DNA Topoisomerases | These enzymes are essential for DNA replication and transcription; their inhibition leads to DNA damage and cell death. |
| Drug Efflux | P-glycoprotein | Inhibition of this efflux pump can reverse multidrug resistance in cancer cells. |
Experimental Protocols for Target Validation
The following protocols outline a systematic approach to validate the inferred therapeutic targets of this compound.
Initial Cytotoxicity Screening
This initial step is crucial to determine the compound's anticancer activity and to select appropriate cell lines for further mechanistic studies.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Detailed Protocol:
-
Cell Culture: Culture cancer cell lines with varying expression levels of EGFR and VEGFR-2 (e.g., A549 - high EGFR, HCT-116 - moderate VEGFR-2) in their recommended media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Target-Specific Inhibition Assays
A. EGFR and VEGFR-2 Kinase Activity Assays (In Vitro)
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinases.
Protocol:
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the purified recombinant human EGFR or VEGFR-2 enzyme, the appropriate substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known inhibitor (e.g., Gefitinib for EGFR, Sunitinib for VEGFR-2) as a positive control and a vehicle (DMSO) as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value for the compound against each kinase.
B. Western Blot Analysis of Pathway Modulation (Cell-Based)
This technique assesses the compound's effect on the phosphorylation status of the target receptors and their downstream signaling proteins within cancer cells.
Protocol:
-
Cell Treatment: Culture cells (e.g., A549 for EGFR, HUVECs for VEGFR-2) to 70-80% confluency. Treat the cells with the IC50 concentration of this compound for various time points (e.g., 1, 6, 24 hours).
-
Ligand Stimulation: Prior to harvesting, stimulate the cells with the respective ligand (EGF for EGFR-expressing cells, VEGF for VEGFR-2-expressing cells) for 15-30 minutes to activate the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-AKT, and total AKT. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels of the target proteins upon compound treatment.
Conclusion
The compound this compound, by virtue of its phthalazinone core and benzyl substitution, presents a compelling profile for investigation as a novel anticancer agent. The available evidence strongly points towards EGFR and VEGFR-2 as high-priority therapeutic targets. The experimental workflows detailed in this guide provide a robust framework for validating these targets and elucidating the compound's mechanism of action. Further exploration of secondary targets within the broader pharmacological profile of phthalazinones may unveil additional therapeutic avenues. This systematic approach will be instrumental in advancing this compound through the drug discovery pipeline.
References
- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry.
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Consensus.
- A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives.
- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A) ….
- Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors. PubMed.
Sources
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides as CDK1/Cdc2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid. Phthalazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of pharmacological activities, including potential antitumor and anti-inflammatory properties.[1][2] The development of reliable analytical methods is therefore critical for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established scientific principles and aligned with international regulatory standards. The causality behind experimental choices is explained to provide researchers with a deep understanding of the method's mechanics.
Introduction: The Scientific Rationale
This compound is a phthalazinone derivative characterized by a benzyl group and an acetic acid moiety.[3] The presence of aromatic rings and a polar carboxylic acid group makes RP-HPLC an ideal analytical technique. RP-HPLC separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[4] Given the analyte's structure, a C18 column is selected as the stationary phase due to its widespread applicability and strong hydrophobic retention of aromatic compounds.
The method is designed to be stability-indicating, meaning it can resolve the parent analyte from its potential degradation products. This is a critical requirement for pharmaceutical analysis, ensuring that the measured concentration of the active pharmaceutical ingredient (API) is accurate and not inflated by co-eluting impurities. The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, linearity, specificity, and robustness.[5][6][7]
Chromatographic System and Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation. The following conditions have been developed and optimized based on the physicochemical properties of the analyte.
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).
-
Standard: this compound reference standard (purity ≥98%).
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis. The mobile phase composition was chosen to provide good peak shape and retention time. The addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to a more symmetrical peak. UV detection at 254 nm is selected based on the chromophoric nature of the phthalazinone ring system.[8]
| Parameter | Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress analyte ionization, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Gradient Program | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B | A gradient is employed to ensure elution of the analyte with a reasonable retention time and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and improves peak symmetry.[9] |
| Detection Wavelength | 254 nm (DAD) | Wavelength of maximum absorbance for the phthalazinone chromophore, ensuring high sensitivity.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[8] |
| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover a concentration range of 10-150 µg/mL.[4]
-
Sample Preparation: For drug substance analysis, prepare a sample solution with a target concentration of 50 µg/mL using the diluent. For formulated products, a suitable extraction procedure must be developed and validated.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[10] This is achieved through a System Suitability Test (SST), which is an integral part of any validated analytical method.[11][12] A working standard solution (e.g., 50 µg/mL) is injected five or six times. The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy.[10] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[6] |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 1.0% | Demonstrates the precision of the injection system.[6] |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Indicates the stability of the pumping system and mobile phase composition. |
Method Validation Protocol (ICH Q2(R1))
The developed method must undergo a thorough validation process to demonstrate its suitability for the intended purpose.
-
Specificity: Forced degradation studies will be performed by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8] The method is considered specific if the main peak is well-resolved from any degradation product peaks.
-
Linearity: Analyze the five working standard solutions (prepared in 3.1) in triplicate. Plot a calibration curve of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[4]
-
Accuracy: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should still meet the acceptance criteria.
Data Visualization and Workflow
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data reporting.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of ICH validation parameters for a reliable analytical method.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the quantitative analysis of this compound. The method is grounded in established chromatographic principles and adheres to international validation standards, making it suitable for implementation in research and quality control laboratories. By explaining the rationale behind each parameter, this guide empowers scientists to not only execute the protocol but also to troubleshoot and adapt it as necessary for their specific applications.
References
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?.
- Benchchem. Navigating the Analytical Maze: A Guide to Validating HPLC Methods for Phthalazone Purity.
- USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- International Journal for Scientific Research & Development. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
- SIELC Technologies. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column.
- Gomez, J. C., et al. (n.d.). Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab. PMC - NIH.
- Rahman, M., et al. (2025, August 8). ICH guideline practice: application of validated RP-HPLC-DAD method for determination of tapentadol hydrochloride in dosage form. ResearchGate.
- Patel, S., & Patel, N. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ChemicalBook. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7.
- ResearchGate. Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A).
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 [chemicalbook.com]
- 4. ijsdr.org [ijsdr.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Introduction: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern drug discovery and chemical research, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For novel compounds like "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid," a potent building block in the synthesis of pharmacologically active agents, a thorough NMR analysis is not merely a characterization step but a fundamental requirement for confirming its identity, purity, and conformational integrity.[3][4] This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to conduct and interpret NMR experiments for this specific phthalazinone derivative. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of one- and two-dimensional NMR techniques for complete structural elucidation.
PART 1: Foundational Principles & Strategic Approach
The structure of this compound presents several distinct proton and carbon environments, making it an ideal candidate for a multi-faceted NMR investigation. The molecule comprises a substituted phthalazinone core, a flexible N-acetic acid side chain, and a benzyl group. Our strategy will be to systematically assign the resonances of each of these fragments using a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments.[5][6]
Molecular Structure and Key Fragments for NMR Analysis
Caption: Key structural fragments of the target molecule.
PART 2: Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[7] The goal is to create a homogeneous, particle-free solution at an optimal concentration.[8]
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass pipette or syringe
-
Filter (e.g., cotton plug in pipette)
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can be used for referencing)[7]
Protocol:
-
Solvent Selection: Test the solubility of the compound in a non-deuterated version of the intended solvent first.[9] DMSO-d₆ is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the observability of the acidic proton. CDCl₃ can also be used, but the acidic proton may exchange or give a broad signal.
-
Weighing and Dissolving: Accurately weigh the sample. For ¹H NMR, a concentration of ~10 mg/0.6 mL is typically sufficient.[9] For less sensitive experiments like ¹³C NMR, a more concentrated sample (up to 50 mg/0.6 mL) is preferable.[9]
-
Filtration: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8] To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette with a cotton plug directly into the NMR tube.[9]
-
Tube Filling and Labeling: The final sample height in the tube should be between 4 and 5 cm to ensure it is within the detection region of the NMR coil.[8][9] Cap the tube securely and label it clearly.[9][10]
Workflow for NMR Sample Preparation
Caption: Standard procedure for preparing a high-quality NMR sample.
Data Acquisition Parameters
The following are generalized protocols for a 400 or 500 MHz spectrometer. Instrument-specific optimization may be required.[6][11]
| Experiment | Pulse Program | Number of Scans (NS) | Relaxation Delay (D1) | Spectral Width (SW) | Purpose |
| ¹H NMR | zg30 | 16 | 2.0 s | 20 ppm | Provides information on the number, chemical environment, and coupling of protons. |
| ¹³C NMR | zgpg30 | 1024 | 2.0 s | 240 ppm | Identifies all unique carbon environments in the molecule. |
| DEPT-135 | dept135 | 256 | 2.0 s | 240 ppm | Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent. |
| ¹H-¹H COSY | cosygpqf | 8 | 2.0 s | 16 x 16 ppm | Reveals proton-proton couplings, identifying adjacent protons within a spin system.[12] |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | 16 | 1.5 s | 16 x 220 ppm | Correlates protons with their directly attached carbons (¹JCH).[12] |
PART 3: Spectral Interpretation and Data Analysis
Based on the analysis of structurally similar compounds found in the literature and general chemical shift principles, we can predict the approximate ¹H and ¹³C NMR spectra for this compound.[3][4]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes & Rationale |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton signal is typically broad and downfield.[13] Its position is concentration and temperature-dependent. |
| Phthalazinone Ar-H (H8) | ~8.3 - 8.5 | Multiplet (dd) | 1H | This proton is deshielded by the adjacent carbonyl group and nitrogen atom. Literature on related structures shows this proton as a multiplet around 8.45 ppm.[3] |
| Phthalazinone Ar-H (H5, H6, H7) | ~7.7 - 7.9 | Multiplet | 3H | These aromatic protons of the phthalazinone core typically appear as a complex multiplet.[3] |
| Benzyl Phenyl-H | ~7.2 - 7.4 | Multiplet | 5H | The five protons of the benzyl's phenyl ring will appear in the standard aromatic region.[14] |
| N-CH₂-COOH (α-CH₂) | ~4.9 - 5.1 | Singlet | 2H | This methylene group is adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift. In related acetamides and esters, this signal appears as a singlet around 4.9-5.1 ppm.[3] |
| Ph-CH₂ (β-CH₂) | ~4.3 | Singlet | 2H | This benzylic methylene group is attached to the phthalazinone ring. Related structures consistently show this as a singlet around 4.3 ppm.[3] |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Notes & Rationale |
| COOH | ~168 - 171 | Absent | Carboxylic acid carbonyl carbon. |
| Phthalazinone C=O (C1) | ~159 - 160 | Absent | Carbonyl carbon of the phthalazinone ring. Literature values are consistently in this range.[3] |
| Aromatic C (Quaternary) | ~128 - 146 | Absent | Includes the ipso-carbon of the benzyl group and the quaternary carbons of the phthalazinone core. |
| Aromatic CH | ~125 - 134 | Positive | Aromatic methine carbons from both the phthalazinone and benzyl rings. |
| N-CH₂-COOH (α-CH₂) | ~52 - 55 | Negative | Methylene carbon of the acetic acid moiety. |
| Ph-CH₂ (β-CH₂) | ~38 - 40 | Negative | Benzylic methylene carbon.[4] |
Utilizing 2D NMR for Unambiguous Assignments
While 1D spectra provide the initial data, 2D NMR is indispensable for confirming connectivity.[5][12]
-
COSY: This experiment will be crucial for confirming the coupling between the aromatic protons (H5-H8) of the phthalazinone ring, helping to trace their connectivity. It will not show correlations for the singlet CH₂ groups or the acidic proton.
-
HSQC: The HSQC spectrum will be the primary tool for definitively linking each proton signal to its corresponding carbon. For example, it will show a cross-peak between the ¹H signal at ~5.0 ppm and the ¹³C signal at ~53 ppm, confirming the assignment of the α-CH₂ group. Likewise, it will correlate the benzylic protons (~4.3 ppm) with the benzylic carbon (~39 ppm) and the aromatic protons to their respective carbons.
Strategy for Structural Elucidation
Caption: A strategic workflow combining 1D and 2D NMR experiments.
Conclusion
The structural elucidation of "this compound" is a systematic process achievable through the careful application of standard NMR spectroscopic techniques. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, and by employing a strategic combination of ¹H, ¹³C, DEPT, COSY, and HSQC experiments, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted spectral data provided herein, based on authoritative literature and established principles, serves as a robust reference for the analysis and interpretation of experimentally acquired data.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Department of Chemistry and Biochemistry, University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
- Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
-
Proprep. (n.d.). Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196.
- Wishart, D. S. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 15(7), 873.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
- Al-Suwaidan, I. A., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(15), 4780.
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-25.
- El Sayed, M. T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9479.
- Ghorab, M. M., et al. (2015). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1438-1444.
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
- Chen, Y.-C., et al. (2019).
-
Reich, H. J. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
- Hamburger, M., & Hostettmann, K. (1991). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
-
ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
- El Rayes, S. M. (n.d.). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ACS Medicinal Chemistry Letters. (2024, April 8). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. Retrieved from [Link]
- Ghorab, M. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4153.
-
ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). Retrieved from [Link]
-
SpectraBase. (n.d.). (4-benzyl-1-oxo-1H-phthalazin-2-yl)-acetic acid - Optional[13C NMR]. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. organomation.com [organomation.com]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. web.pdx.edu [web.pdx.edu]
Application Note: Mass Spectrometric Fragmentation Analysis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Abstract
This document provides a detailed guide to understanding and predicting the mass spectrometric fragmentation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid. A comprehensive analysis of its structural features—a phthalazinone core, a benzyl group, and an N-acetic acid moiety—is presented to elucidate its behavior under common ionization techniques such as electrospray ionization (ESI). This guide offers both theoretical fragmentation pathways and a practical, step-by-step protocol for acquiring and interpreting mass spectra, designed to be a valuable resource for researchers in drug metabolism, impurity profiling, and structural elucidation.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a core phthalazinone structure. Phthalazinone derivatives are a significant class of compounds in medicinal chemistry, known to interact with a wide range of biological targets. The structural characterization of such molecules is fundamental to drug discovery and development, with mass spectrometry serving as a primary analytical tool.
Understanding the fragmentation patterns of this molecule is crucial for several applications:
-
Structural Confirmation: Verifying the identity of synthesized compounds.
-
Metabolite Identification: Identifying biotransformations in in-vitro and in-vivo studies.
-
Impurity Profiling: Characterizing related substances and degradation products in pharmaceutical preparations.
This application note will deconstruct the molecule to predict its fragmentation, drawing parallels from the known mass spectrometric behavior of its constituent functional groups.
Structural Analysis and Predicted Ionization Behavior
The structure of this compound (Molecular Formula: C₁₇H₁₄N₂O₃, Molecular Weight: 294.31 g/mol ) presents several key features that will dictate its fragmentation.
-
Phthalazinone Core: A stable, aromatic heterocyclic system. Fragmentation of this core often involves losses of small neutral molecules like CO and N₂.
-
Benzyl Group: Susceptible to benzylic cleavage to form a stable tropylium ion (C₇H₇⁺, m/z 91).
-
N-Acetic Acid Moiety: The carboxylic acid group is a primary site for ionization. In negative ion mode ESI, it will readily deprotonate to form the [M-H]⁻ ion. In positive ion mode ESI, it can be protonated to form the [M+H]⁺
MTT assay protocol for "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" cytotoxicity
Application Notes & Protocols
Topic: Cytotoxicity Profiling of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid using the MTT Colorimetric Assay
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and toxicological screening. The compound This compound , a member of the phthalazine class of heterocyclic compounds, has been investigated for its potential as an anti-cancer agent.[1] Phthalazine derivatives are notable for a wide spectrum of biological activities, including antitumor and anticancer properties.[1] To characterize the bioactivity of this specific compound, a robust and reproducible method for assessing its effect on cell viability is essential.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
The principle of the assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product.[3] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[4][5] The resulting intracellular formazan crystals are then solubilized, yielding a colored solution. The absorbance of this solution is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[4]
Materials and Reagents
Biological Materials
-
Cell Line: A relevant human cancer cell line. Given that phthalazine derivatives have shown promise as anti-breast cancer agents, human breast adenocarcinoma cell lines such as MCF-7 or MDA-MB-231 are appropriate choices.[6]
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
Test Compound & Controls
-
Test Compound: this compound.
-
Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Positive Control (Optional): A known cytotoxic agent, such as Doxorubicin or Cisplatin, to validate assay performance.
Assay Reagents & Consumables
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), filter-sterilize (0.22 µm filter), and store protected from light at 4°C for short-term use or -20°C for long-term storage.[7][8]
-
Solubilization Solution: Anhydrous DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
Consumables:
-
Sterile, flat-bottom 96-well cell culture plates.
-
Sterile pipette tips and serological pipettes.
-
Sterile reagent reservoirs.
-
Hemocytometer or automated cell counter.
-
Equipment
-
Laminar flow hood (Class II)
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630-690 nm).
-
Centrifuge
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All manipulations involving cells should be performed under aseptic conditions in a laminar flow hood.
Phase 1: Cell Seeding and Culture (Day 1)
The goal is to seed cells at a density that ensures they are in an exponential growth phase and do not reach over-confluency by the end of the experiment.[4] This must be optimized for each cell line.
-
Cell Preparation: Harvest logarithmically growing cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete growth medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000–10,000 cells/well for many adherent lines).[9] Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[4]
Phase 2: Compound Treatment (Day 2)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment.
-
Causality: The final concentration of DMSO in the culture medium should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]
-
-
Plate Layout: Design the plate map carefully, including all controls in triplicate.
-
Blank: Wells with medium only (no cells).
-
Vehicle Control: Wells with cells + medium containing the same final concentration of DMSO as the treated wells. This group represents 100% viability.
-
Test Wells: Wells with cells + medium containing various concentrations of the test compound.
-
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate concentrations of the test compound (or vehicle control) to the designated wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay (Day 4 or 5)
-
Reagent Preparation: Thaw the MTT stock solution and warm it to 37°C. Prepare the MTT working solution by diluting the stock solution 1:10 in serum-free, phenol red-free medium to a final concentration of 0.5 mg/mL.[4]
-
Expert Insight: Serum and phenol red can interfere with the assay and increase background absorbance.[7] Using a serum-free and phenol red-free medium during the MTT incubation step enhances accuracy.
-
-
MTT Addition: At the end of the treatment period, remove the compound-containing medium from each well. Add 100 µL of the MTT working solution to all wells (including blanks and controls).
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light (e.g., wrap in aluminum foil).[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to dissolve the crystals.[4]
-
Mixing: Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan.[7] The solution should become a homogenous purple color.
Phase 4: Data Acquisition (Day 4 or 5)
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader.
-
Data Recording: Record the absorbance values for all wells.
Data Analysis and Interpretation
Raw Data Processing
-
Background Subtraction: Calculate the average absorbance of the blank (medium only) wells. Subtract this average from the absorbance reading of all other wells. Corrected Absorbance = Absorbance_Sample - Average Absorbance_Blank
-
Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability. % Cell Viability = (Corrected Absorbance_Treated / Average Corrected Absorbance_Vehicle) * 100
Data Presentation
Summarize the results in a table for clarity.
| Compound Conc. (µM) | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Average Corrected Absorbance | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.198 | 1.231 | 1.205 | 1.211 | 0.017 | 95.3% |
| 10 | 0.855 | 0.891 | 0.874 | 0.873 | 0.018 | 68.7% |
| 50 | 0.612 | 0.645 | 0.633 | 0.630 | 0.017 | 49.6% |
| 100 | 0.341 | 0.329 | 0.350 | 0.340 | 0.011 | 26.7% |
| 200 | 0.155 | 0.168 | 0.161 | 0.161 | 0.007 | 12.7% |
Table represents sample data for illustrative purposes.
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit cell viability by 50%. It is a standard measure of a compound's potency.
-
Plot Data: Create a dose-response curve by plotting % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin, or an Excel add-in) to fit the data to a sigmoidal dose-response (variable slope) curve.[12]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[12][13]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Solution(s) |
| Low Absorbance Signal | Insufficient cell number; short MTT incubation time; cell line has low metabolic activity.[9] | Optimize seeding density with a cell titration experiment. Increase MTT incubation time (up to 4 hours). Ensure cells are healthy and in log phase.[9] |
| High Background | Microbial contamination; interference from phenol red or serum components; MTT solution degraded.[7] | Ensure aseptic technique. Use serum-free, phenol red-free medium for MTT incubation. Prepare fresh MTT solution and protect it from light. |
| Inconsistent Replicates | Inaccurate pipetting; uneven cell seeding; edge effects. | Use calibrated pipettes and a multichannel pipette for consistency. Mix cell suspension thoroughly before seeding. Avoid using outer wells or fill them with sterile PBS to maintain humidity.[9] |
| Incomplete Dissolution | Insufficient solvent volume or mixing; formazan crystals are too dense. | Ensure 100-150 µL of DMSO is used. Increase shaking time on an orbital shaker. Gently pipette up and down to aid dissolution, but avoid introducing bubbles.[9] |
| Compound Interference | Test compound is colored, has reducing/oxidizing properties, or precipitates in media. | Run a control plate with the compound in medium but without cells. If absorbance is high, the compound interferes. Consider an alternative viability assay (e.g., CellTiter-Glo®). |
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. YouTube. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic Activity of the Tested Compounds on Different Cell Lines. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. clyte.tech [clyte.tech]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Assessment of EGFR Inhibition by 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Introduction: Targeting a Key Oncogenic Driver
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as proliferation, differentiation, and survival.[1] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental to normal cellular function.[2][3]
However, the dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in the pathogenesis of numerous cancers.[4] This aberrant signaling transforms EGFR into a potent oncogene, making it a prime target for therapeutic intervention. A promising class of therapeutic agents are small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain, thereby blocking its activity and downstream signaling.
Recent research has identified novel phthalazine-based compounds as potent EGFR inhibitors. Specifically, derivatives of "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" have demonstrated significant anti-cancer properties by directly targeting EGFR. One such derivative, compound 12d, has shown remarkable potency with an IC50 value of 21.4 nM against EGFR.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the inhibitory potential of "this compound" and its analogs against EGFR. This document outlines detailed protocols for both biochemical and cell-based assays to determine the compound's potency and its effects on cancer cell viability.
The EGFR Signaling Cascade and the Point of Inhibition
To appreciate the mechanism of action of "this compound", it is crucial to understand the EGFR signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of the compound.
Caption: EGFR signaling pathway and inhibitor action.
Experimental Workflow for Assessing EGFR Inhibition
A multi-faceted approach is essential to comprehensively characterize the inhibitory activity of "this compound". The following workflow outlines the key experimental stages, from initial biochemical validation to cellular efficacy studies.
Caption: Overall experimental workflow.
Part 1: Biochemical Assay - In Vitro EGFR Kinase Inhibition
The initial step in characterizing a potential EGFR inhibitor is to determine its direct effect on the enzymatic activity of the purified EGFR kinase domain. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and sensitive method for this purpose.[6][7][8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9]
Protocol: Luminescence-Based EGFR Kinase Assay
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
"this compound" stock solution (in DMSO)
-
EGFR Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of "this compound" in EGFR Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
-
Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the kinase assay buffer. The optimal ATP concentration should be at or near the Km for EGFR.
-
Kinase Reaction Initiation: Add 10 µL of the master mix to each well. Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well (final reaction volume of 25 µL).
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the blank control values from all other readings.
-
Calculate the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Example Value |
| Recombinant EGFR | 5-10 ng/reaction |
| Poly(Glu, Tyr) Substrate | 0.2 mg/mL |
| ATP Concentration | 10-50 µM |
| Incubation Time | 60 minutes |
| Final DMSO Concentration | ≤ 1% |
Part 2: Cell-Based Assays - Cellular Efficacy
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to evaluate the compound's activity in a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate the cell membrane, engage with the target, and elicit a downstream biological response.
Protocol 2.1: Inhibition of EGFR Autophosphorylation (Cell-Based ELISA)
This assay measures the level of EGFR phosphorylation at specific tyrosine residues in response to the inhibitor. A cell-based ELISA is a high-throughput method for this purpose.[11][12]
Materials:
-
EGFR-overexpressing cell line (e.g., A431, MDA-MB-468)[13][14]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human EGF
-
"this compound"
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching and blocking buffers
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.[11]
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of "this compound" for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Fixing and Permeabilization:
-
Immunodetection:
-
Block the wells for 1 hour.
-
Incubate with primary antibodies (anti-phospho-EGFR or anti-total-EGFR) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1.5 hours at room temperature.[15]
-
-
Signal Development: Add TMB substrate and incubate for 30 minutes. Stop the reaction with stop solution.[15]
-
Data Acquisition: Measure the absorbance at 450 nm.
Protocol 2.2: Western Blot for Phospho-EGFR
Western blotting provides a semi-quantitative analysis of EGFR phosphorylation and can be used to validate the results from the cell-based ELISA.[16][17]
Procedure:
-
Cell Lysis: Following inhibitor treatment and EGF stimulation, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-EGFR antibody to normalize the phospho-EGFR signal.[16]
Protocol 2.3: Cell Viability and Cytotoxicity Assays
The ultimate goal of an EGFR inhibitor is to suppress the growth and survival of cancer cells. The MTT and Crystal Violet assays are standard colorimetric methods to assess cell viability and cytotoxicity.[18][19]
MTT Assay:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the compound for 72 hours.[20]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 492 nm.[20]
Crystal Violet Assay:
This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.[21][22]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound for the desired duration.
-
Cell Fixation: Wash the cells with PBS and fix with 100% methanol for 10 minutes.[23]
-
Staining: Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[22]
-
Washing: Wash the plate with water to remove excess stain.
-
Dye Solubilization: Add a solubilizing agent (e.g., methanol) to each well and incubate for 20 minutes with shaking.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[22]
Data Presentation and Interpretation
The results from the dose-response experiments should be presented in a clear and concise manner. The following table provides a template for summarizing the IC50 values obtained from the different assays.
| Assay Type | Cell Line (if applicable) | IC50 (nM) |
| Biochemical EGFR Kinase Assay | N/A | To be determined |
| Cell-Based p-EGFR Assay | A431 | To be determined |
| Cell-Based p-EGFR Assay | MDA-MB-468 | To be determined |
| MTT Cell Viability Assay | A431 | To be determined |
| MTT Cell Viability Assay | MDA-MB-468 | To be determined |
| Crystal Violet Cell Viability Assay | A431 | To be determined |
| Crystal Violet Cell Viability Assay | MDA-MB-468 | To be determined |
A lower IC50 value indicates a higher potency of the inhibitor. By comparing the IC50 values from the biochemical and cell-based assays, researchers can gain insights into the compound's cell permeability and its effectiveness in a cellular environment.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of "this compound" as an EGFR inhibitor. By following these methodologies, researchers can accurately determine the compound's potency at the enzymatic and cellular levels, and assess its potential as a therapeutic agent for EGFR-driven cancers.
References
- Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379.
-
TPP Techno Plastic Products AG. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]
- Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4).
-
Wisent Inc. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]
-
SignalChem. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 23-33.
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR.
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). EGFR expression on human tumour cell lines. Western blot analysis of.... Retrieved from [Link]
-
Assay Genie. (n.d.). EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). Retrieved from [Link]
- Lorenzatti, G., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PLoS ONE, 14(9), e0222962.
-
RayBiotech. (n.d.). Human Phospho-EGFR (Activated) Cell-Based ELISA Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Al-Warhi, T., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(32), 22435-22453.
-
MDPI. (2022). Potentiating Therapeutic Effects of Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer. Retrieved from [Link]
-
Antibodies.com. (n.d.). EGFR (phospho Ser1026) Cell Based ELISA Kit (A102211). Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
- Mueller, K. L., et al. (2019). Anti-proliferative and anti-migratory effects of EGFR and c-Met tyrosine kinase inhibitors in triple negative breast cancer cells. Precision Cancer Medicine, 2, 26.
-
ResearchGate. (n.d.). (A) Expression of EGFR on the surface of MDA-MB468 breast carcinoma and.... Retrieved from [Link]
- Al-Ostath, S., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Molecules, 27(10), 3196.
- Ghorab, M. M., et al. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Archiv der Pharmazie, 345(8), 642-649.
- El-Sayed, M. A. A., et al. (2016). Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. Molecules, 21(4), 481.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. EGFR Kinase Enzyme System [promega.sg]
- 8. eastport.cz [eastport.cz]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. accegen.com [accegen.com]
- 15. assaygenie.com [assaygenie.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. protocols.io [protocols.io]
- 21. Crystal violet staining protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. tpp.ch [tpp.ch]
Application Note & Protocols: Characterizing Apoptosis Induction by 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the pro-apoptotic effects of the novel phthalazinone derivative, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, and its analogues in cancer cell lines. Phthalazinones are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties.[1][2] Recent studies have highlighted derivatives of this core structure as promising inducers of apoptosis, a key mechanism for eliminating cancerous cells.[3] This guide details the proposed mechanisms of action, outlines a strategic experimental workflow, and provides step-by-step protocols for key assays to rigorously characterize the apoptotic response induced by this compound.
Introduction: The Therapeutic Potential of Phthalazinone Derivatives
Cancer remains a formidable challenge in global health, necessitating the development of novel therapeutics that can selectively target and eliminate malignant cells.[2] One of the primary goals of cancer therapy is to induce apoptosis, or programmed cell death, in tumor cells.[4] Dysregulation of apoptotic pathways is a hallmark of cancer, enabling cancer cells to survive and proliferate uncontrollably.[5]
The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2][6] Recent research has focused on synthesizing and evaluating novel phthalazinone derivatives for their anticancer potential.[3][7] Specifically, derivatives of this compound have shown potent cytotoxic effects against cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.[3] Studies on related derivatives suggest that these compounds may exert their effects through the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis.[3]
This application note will guide researchers through the process of validating and characterizing the apoptotic effects of this compound and its derivatives, providing the foundational methods required for preclinical evaluation.
Proposed Mechanism of Action: A Multi-faceted Approach to Apoptosis
Apoptosis is executed through two primary, interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[5][8][9] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the primary executioners of the apoptotic process.[10][11] Based on existing literature for phthalazinone derivatives and general cancer biology, we can hypothesize a potential mechanism for this compound.
Hypothesized Signaling Pathway:
The compound may initiate apoptosis by targeting upstream signaling molecules, such as receptor tyrosine kinases (e.g., EGFR), which are often overexpressed in cancer.[3] Inhibition of such survival signals can lead to the activation of the intrinsic apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[12][13][14] Pro-apoptotic members like Bax and Bak, once activated, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[13][15][16] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[11][17]
Simultaneously, the tumor suppressor protein p53, a critical regulator of apoptosis, can be activated in response to cellular stress induced by the compound.[8][18] Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members like PUMA and Noxa, further amplifying the mitochondrial stress.[19][20]
The initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[21]
Caption: Proposed mechanism of apoptosis induction.
Experimental Workflow for Characterization
A logical and sequential experimental plan is crucial for definitively characterizing the pro-apoptotic activity of the compound. The following workflow provides a robust framework for investigation.
Sources
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 5. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer [cambridge.org]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. annualreviews.org [annualreviews.org]
- 18. Apoptosis, cancer and the p53 tumour suppressor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid on Breast Cancer Cell Lines
Introduction: The Therapeutic Potential of Phthalazinone Derivatives in Oncology
The phthalazinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This nitrogen-rich heterocyclic system has garnered significant interest for its diverse pharmacological activities, particularly in the development of novel anticancer agents.[2] Derivatives of phthalazinone have been successfully developed as targeted therapies, most notably as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3] Marketed drugs like Olaparib, a PARP inhibitor, have demonstrated clinical efficacy in breast cancers harboring BRCA1/2 mutations.[4][5] Beyond PARP, the phthalazinone scaffold has been engineered to target other critical cancer-related pathways, including those mediated by VEGFR-2, Aurora kinase, and the Epidermal Growth Factor Receptor (EGFR).[2]
The compound of interest, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid , belongs to this promising class of molecules. Recent research has highlighted its potential as a selective anti-breast cancer agent. Specifically, derivatives of this compound have demonstrated potent cytotoxic effects against breast cancer cell lines and have been shown to induce apoptosis through the inhibition of the EGFR signaling pathway. EGFR is a well-established therapeutic target in oncology; its aberrant signaling can lead to uncontrolled cell proliferation and survival.[1] This document provides a comprehensive guide for the in vitro evaluation of "this compound" on a panel of representative breast cancer cell lines.
Experimental Design Rationale
A robust in vitro assessment of a novel anticancer compound requires a multi-faceted approach. The following experimental workflow is designed to first establish the cytotoxic potential of the compound and then to elucidate its mechanism of action.
Caption: A logical workflow for the in vitro anticancer evaluation of a novel compound.
Selection of Breast Cancer Cell Lines: A Representative Approach
To obtain a comprehensive understanding of the compound's efficacy across different subtypes of breast cancer, a carefully selected panel of cell lines is crucial. The following are recommended:
| Cell Line | Subtype | Key Characteristics | Rationale for Selection |
| MCF-7 | Luminal A | Estrogen Receptor-positive (ER+), Progesterone Receptor-positive (PR+), HER2-negative. | Represents the most common subtype of breast cancer, allowing for evaluation of hormonally-driven cancers.[6][7] |
| MDA-MB-231 | Triple-Negative (TNBC) | ER-negative, PR-negative, HER2-negative. | Represents an aggressive and difficult-to-treat subtype with limited targeted therapy options.[6][7] |
| SK-BR-3 | HER2-Positive | ER-negative, PR-negative, HER2 overexpressing. | Represents HER2-driven breast cancers, a key therapeutic target for drugs like Herceptin.[6][8] |
This panel allows for the assessment of the compound's activity against the major molecular subtypes of breast cancer, providing insights into its potential spectrum of efficacy.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
"2-(4-Benzyl-1-oxophthalazin-2(H)-yl)acetic acid"
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Example Data Presentation:
| Compound Concentration (µM) | % Viability (MCF-7) | % Viability (MDA-MB-231) | % Viability (SK-BR-3) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.2 ± 3.1 | 97.5 ± 4.2 | 99.1 ± 2.8 |
| 1 | 85.7 ± 5.6 | 78.9 ± 6.1 | 92.4 ± 4.5 |
| 10 | 52.3 ± 4.8 | 45.1 ± 5.3 | 68.7 ± 5.9 |
| 50 | 21.8 ± 3.9 | 15.6 ± 3.1 | 35.2 ± 4.1 |
| 100 | 8.9 ± 2.5 | 5.4 ± 1.9 | 18.9 ± 3.3 |
| IC50 (µM) | ~10.5 | ~8.7 | ~30.1 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Scientific Principle: Western blotting is a technique used to detect specific proteins in a sample.[12] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[13] This allows for the semi-quantitative analysis of protein expression levels, providing insights into the molecular pathways affected by the test compound.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Hypothesized Signaling Pathway and Targets for Western Blot:
Given that "2-(4-Benzyl-1-oxophthalazin-2(H)-yl)acetic acid" is a putative EGFR inhibitor, the following pathway can be investigated:
Caption: Hypothesized EGFR signaling pathway targeted by the compound.
Conclusion and Future Directions
These application notes provide a structured and scientifically grounded framework for the initial in vitro characterization of "2-(4-Benzyl-1-oxophthalazin-2(H)-yl)acetic acid" as a potential anti-breast cancer agent. By systematically assessing its cytotoxicity, apoptosis-inducing capabilities, and impact on the EGFR signaling pathway across representative breast cancer subtypes, researchers can gain valuable insights into its therapeutic potential. Positive and selective activity in these assays would warrant further investigation, including cell cycle analysis, in vivo xenograft studies, and exploration of potential synergistic effects with existing chemotherapies.
References
-
Susan G. Komen. (n.d.). PARP Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PARP Inhibitors in Breast Cancer: a Short Communication. Retrieved from [Link]
-
PubMed. (n.d.). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Retrieved from [Link]
-
Slideshare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]
-
MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Retrieved from [Link]
-
PubMed. (n.d.). Apoptosis pathways in cancer and cancer therapy. Retrieved from [Link]
-
Yerbba. (2025, May 23). What are PARP Inhibitors for Breast Cancer? | Lynparza (olaparib) Explained [Video]. YouTube. [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Retrieved from [Link]
-
PubMed. (n.d.). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Retrieved from [Link]
-
MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview. Retrieved from [Link]
-
Chang Gung University. (n.d.). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, June 4). Role of Epidermal Growth Factor Receptor in Breast Cancer. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blotting Principle & Protocol Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Retrieved from [Link]
-
Bentham Science. (n.d.). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
2BScientific. (n.d.). Western Blot: Principle and Theory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the oxadiazol-phthalazinone derivatives on the viability of HepG2, MCF7 and WI-38 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Choosing the right cell line for breast cancer research. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Comprehensive Review of Breast Cancer Cell Lines: A Guide to Selecting the Optimal Cell Line for Targeted Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 8). Molecular, Cellular, and Technical Aspects of Breast Cancer Cell Lines as a Foundational Tool in Cancer Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of breast cancer SKBR3, MCF-7, and MDA-MB-231 cells. (A) Upper panel: Representative western blot obtained with SKBR3, MCF-7, and MDA-MB-231 cells. Equal volumes of cell lysates were assessed using anti-HER2 and anti-β-actin antibodies. Lower panel: Bar graph showing normalized HER2 expression levels in. Retrieved from [Link]
-
ResearchGate. (2015, March 9). What are the major differences between MDA-MB-231 and MCF-7 cell lines?. Retrieved from [Link]
Sources
- 1. EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. komen.org [komen.org]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. Choosing the right cell line for breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular, Cellular, and Technical Aspects of Breast Cancer Cell Lines as a Foundational Tool in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 14. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid (Bendazac) in Mouse Models
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of Bendazac
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, more commonly known as Bendazac, is a non-steroidal anti-inflammatory drug (NSAID) with a unique primary mechanism of action: the inhibition of protein denaturation.[1][2][3] This property has made it a subject of significant interest, particularly in ophthalmology for the management and delay of cataract progression, a condition characterized by the aggregation and opacification of lens proteins.[4][5][6] Beyond its anti-cataract effects, Bendazac also exhibits conventional NSAID activities by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[4][5][7] Furthermore, its antioxidant and radical-scavenging properties contribute to its therapeutic profile by protecting tissues from oxidative damage.[4][8]
While clinical and preclinical studies have been conducted in humans, rabbits, and rats, there is a notable gap in the literature regarding its efficacy in murine models.[3][7][9][10] Mouse models are indispensable tools in preclinical drug development due to their genetic tractability, rapid breeding cycles, and the availability of a wide range of disease models that mimic human pathophysiology. This document provides a comprehensive guide for researchers aiming to evaluate the in vivo efficacy of Bendazac in mouse models of inflammation and cataracts, offering detailed protocols, scientific rationale, and data interpretation guidelines.
Mechanism of Action: A Dual Approach to Ocular and Inflammatory Disease
Bendazac's therapeutic effects are rooted in a multi-faceted mechanism of action. Understanding this is critical for designing relevant efficacy studies and selecting appropriate endpoints.
-
Protein Anti-Denaturant Activity: The principal and most distinguishing action of Bendazac is its ability to stabilize proteins, particularly the crystallins of the ocular lens, preventing their denaturation and aggregation caused by heat, UV radiation, or oxidative stress.[1][2] This directly counteracts the primary pathology of cataract formation.
-
Anti-Inflammatory Effects: Like other NSAIDs, Bendazac inhibits COX-1 and COX-2 enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid.[4][5] By suppressing these inflammatory mediators, Bendazac can alleviate inflammation and associated symptoms.
-
Antioxidant Properties: Bendazac acts as a free radical scavenger, mitigating oxidative stress.[4][8] This is particularly relevant in the lens, where oxidative damage is a major contributor to cataractogenesis.
The following diagram illustrates the proposed signaling pathways influenced by Bendazac.
Caption: Bendazac's dual mechanism of action.
Part 1: Protocol for Evaluating Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity of NSAIDs.[4][5][8]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol
-
Animals: Male C57BL/6 or Swiss albino mice (6-8 weeks old, 20-25g) are suitable. Acclimatize animals for at least 7 days.
-
Materials:
-
Bendazac (as free acid or lysine salt)
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in saline or 5% DMSO in corn oil.
-
Positive Control: Indomethacin (10-20 mg/kg) or another reference NSAID.[1]
-
Carrageenan (Lambda, Type IV): 1% (w/v) solution in sterile 0.9% saline.
-
Plethysmometer or digital calipers.
-
-
Bendazac Formulation and Dosing:
-
Rationale for Dose Selection: While no direct mouse studies are available, rat studies show oral efficacy at 50-200 mg/kg.[9] A common starting point for dose extrapolation from rat to mouse involves an approximate doubling of the mg/kg dose. Therefore, a dose-ranging study is recommended (e.g., 50, 100, 200 mg/kg).
-
Preparation: Prepare a homogenous suspension of Bendazac in the chosen vehicle. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 25g mouse, administer 0.25 mL.
-
-
Procedure:
-
Fast mice for 4-6 hours before dosing (water ad libitum).
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the baseline (V₀).
-
Administer Bendazac, vehicle, or positive control via the desired route (e.g., oral gavage [PO] or intraperitoneal injection [IP]).
-
One hour after drug administration, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[1]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][8]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Expected Data Summary
| Treatment Group | Dose (mg/kg, PO) | N | Mean Paw Edema (mL) at 3h ± SEM | % Inhibition |
| Vehicle (0.5% CMC) | - | 8 | 0.45 ± 0.04 | - |
| Bendazac | 50 | 8 | 0.31 ± 0.03 | 31.1% |
| Bendazac | 100 | 8 | 0.22 ± 0.02 | 51.1% |
| Bendazac | 200 | 8 | 0.15 ± 0.02 | 66.7% |
| Indomethacin | 10 | 8 | 0.18 ± 0.03 | 60.0% |
Part 2: Protocols for Evaluating Anti-Cataract Efficacy
Two well-established models are proposed: the selenite-induced model for rapid screening and the streptozotocin-induced diabetic model for a more chronic, pathologically relevant scenario.
A. Selenite-Induced Cataract Model
This model is advantageous for its rapid and reproducible induction of nuclear cataracts, primarily through oxidative stress, making it highly relevant for testing antioxidants like Bendazac.[6][11][12]
Step-by-Step Protocol
-
Animals: Sprague-Dawley or Wistar rat pups are traditional, but the model can be adapted to mouse pups (e.g., C57BL/6). Use pups at postnatal day 10-12.[13]
-
Materials:
-
Bendazac formulation (e.g., 0.5% ophthalmic solution or prepared for systemic administration).
-
Sodium Selenite (Na₂SeO₃): Prepare a solution in sterile saline for a dose of 15-25 µmol/kg.
-
Slit-lamp biomicroscope.
-
-
Procedure:
-
Divide pups into groups (n=8-10/group): Normal Control (saline only), Selenite Control (selenite + vehicle), and Bendazac-treated groups.
-
Treatment Regimen: Start Bendazac administration one or two days prior to selenite injection and continue daily for 7-10 days.
-
Topical: Instill one drop (approx. 20 µL) of 0.5% Bendazac ophthalmic solution into each eye twice or three times daily.
-
Systemic: Administer Bendazac PO or IP at selected doses.
-
-
On postnatal day 12, administer a single subcutaneous (SC) injection of sodium selenite (e.g., 20 µmol/kg). Administer saline to the Normal Control group.[11]
-
Cataract Evaluation: From day 4 post-selenite injection, examine the lenses daily using a slit-lamp after dilating the pupils (e.g., with 1% tropicamide). Grade the lens opacity on a scale (e.g., 0 to 4).
-
Grade 0: Clear lens
-
Grade 1: Faint peripheral opacity
-
Grade 2: Diffuse nuclear opacity
-
Grade 3: Dense nuclear opacity
-
Grade 4: Mature, complete nuclear cataract
-
-
-
Endpoint Analysis (Day 7-10):
-
Final slit-lamp scoring.
-
Euthanize animals and enucleate eyes.
-
Photograph isolated lenses for documentation.
-
Biochemical Analysis: Homogenize lenses to measure levels of glutathione (GSH), malondialdehyde (MDA), and total antioxidant capacity (T-AOC) to quantify oxidative stress. Analyze water-soluble and insoluble protein fractions.
-
B. Streptozotocin (STZ)-Induced Diabetic Cataract Model
This model mimics cataract formation secondary to hyperglycemia, involving osmotic stress and increased glycation, providing a chronic and clinically relevant context.[14][15][16]
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. dovepress.com [dovepress.com]
- 7. In vivo influence of bendazac, (AF-983), a non-steroideal anti-inflammatory drug, on the Krebs cycle in rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Pretreatment with bendazac attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ocular absorption and distribution of bendazac after topical administration to rabbits with different vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Selenite Induced Cataract by Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulating "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" for Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" for preclinical animal studies. Given that novel chemical entities frequently exhibit poor aqueous solubility, this guide emphasizes a ground-up strategy, beginning with essential pre-formulation characterization and culminating in detailed protocols for various formulation approaches suitable for oral and parenteral administration. The methodologies described are designed to ensure the development of a stable, safe, and effective dosage form that yields reliable and reproducible in vivo data.[1][2][3] The causality behind experimental choices is elucidated to empower researchers to make informed decisions tailored to their specific experimental needs.
Introduction: The Critical Role of Formulation in Preclinical Success
"this compound" is a phthalazinone derivative, a class of compounds known for a wide range of biological activities, including potential antitumor and antiviral properties.[4][5][6] The successful in vivo evaluation of this compound—or any new chemical entity—is fundamentally dependent on the creation of a formulation that ensures consistent and adequate drug exposure at the target site.[7] An inappropriate or poorly characterized formulation can lead to misleading pharmacokinetic, efficacy, and toxicology data, potentially causing a promising candidate to fail for the wrong reasons.[8]
This guide provides a strategic workflow for developing a suitable formulation for animal studies. It is structured to first characterize the physicochemical properties of the compound and then use that data to select and prepare an optimal vehicle.
Pre-formulation Studies: The Foundation of Rational Formulation Design
Before any formulation can be developed, a thorough understanding of the compound's intrinsic physical and chemical properties is essential.[2][3][9] These pre-formulation studies provide the scientific basis for choosing excipients and a delivery system that is stable, safe, and bioavailable.[1]
Workflow for Pre-formulation Characterization
The following diagram outlines the logical flow of pre-formulation studies necessary to inform formulation development.
Caption: Workflow for essential pre-formulation studies.
Key Physicochemical Parameters & Protocols
The following table summarizes the critical parameters to be evaluated.
| Parameter | Experimental Method | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4) at 25°C and 37°C. | Determines if a simple aqueous solution is feasible. The presence of an acetic acid moiety suggests pH-dependent solubility (higher at basic pH). Poor solubility (<1 mg/mL) necessitates enabling technologies like co-solvents, suspensions, or complexation.[7][10] |
| pKa | Potentiometric titration or UV-spectrophotometry. | The carboxylic acid group will have a pKa (likely ~3-5). This value predicts the ionization state at different physiological pHs, which directly impacts solubility and absorption across membranes. |
| LogP / LogD | Shake-flask method (n-octanol/water) or validated HPLC method. | Indicates the lipophilicity of the compound. A high LogP suggests potential for good membrane permeability but also poor aqueous solubility. This guides the choice between lipid-based systems or other solubilization techniques.[9] |
| Solid-State Properties | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD). | Identifies melting point, crystallinity, and potential polymorphism. Different polymorphs can have different solubilities and stabilities, impacting bioavailability.[1] |
| Solution Stability | HPLC analysis of the compound in various pH buffers and potential vehicles over time at different temperatures (e.g., 4°C, 25°C). | Ensures the compound does not degrade in the chosen vehicle before or after administration, which is critical for accurate dosing and data interpretation.[8] |
Formulation Development: Strategies and Protocols
Based on the outcomes of the pre-formulation studies, an appropriate formulation strategy can be selected. The decision tree below illustrates a common selection process.
Caption: Decision tree for selecting a formulation strategy.
Protocol 1: Aqueous Solution with pH Adjustment
-
Applicability: This is the preferred method when the compound's aqueous solubility at a physiologically acceptable pH is sufficient for the required dose. Given the acetic acid moiety, solubility should increase at pH > pKa.
-
Causality: Using a simple aqueous solution minimizes potential vehicle-induced toxicity or pharmacological effects, providing the cleanest data for evaluating the compound itself.[11] pH adjustment is used to ionize the carboxylic acid group, forming a more soluble salt.
Materials:
-
"this compound"
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
1 N Sodium Hydroxide (NaOH) and 1 N Hydrochloric Acid (HCl)
-
Sterile Water for Injection
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
Step-by-Step Methodology:
-
Calculate Required Amount: Determine the total mass of the compound needed for the entire study based on the highest dose and number of animals.
-
Vehicle Preparation: Measure approximately 80% of the final required volume of saline or PBS into a sterile beaker with a stir bar.
-
Compound Addition: Slowly add the weighed compound to the vortexing vehicle. A suspension will likely form.
-
pH Adjustment: While monitoring with a calibrated pH meter, add 1 N NaOH dropwise. The compound should dissolve as the pH increases and the carboxylic acid is converted to its sodium salt. Aim for a final pH between 7.0 and 8.0. Avoid excessively high pH values.
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add the vehicle to reach the final desired volume.
-
Final pH Check: Verify the final pH of the solution.
-
Sterilization (for parenteral routes): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Quality Control: Visually inspect for any particulates. Label with compound name, concentration, vehicle, date, and storage conditions. Store at 2-8°C, protected from light, unless stability studies indicate otherwise.
Protocol 2: Co-Solvent Formulation
-
Applicability: Used when aqueous solubility is insufficient even with pH adjustment, but the compound is soluble in a water-miscible organic solvent.[8][12]
-
Causality: Co-solvents like polyethylene glycol (PEG) 400, propylene glycol (PG), and dimethyl sulfoxide (DMSO) can dissolve lipophilic compounds.[11] The strategy is to dissolve the drug in a minimal amount of the organic solvent first, then dilute with an aqueous vehicle. The key is to keep the final co-solvent concentration below known toxicity limits.[13]
Common Co-Solvent Systems (Maximum Recommended % for IP injection in mice):
| Vehicle Composition | Ratio (v/v/v) | Max Organic % | Notes |
|---|---|---|---|
| DMSO / PEG 400 / Saline | 10 / 40 / 50 | 50% | Good general-purpose system. |
| DMSO / Saline | Up to 10 / 90 | 10% | Use minimal DMSO due to potential for inflammation and toxicity.[13] |
| PEG 400 / Saline | Up to 40 / 60 | 40% | PEG 400 is a common and relatively safe solubilizer. |
Step-by-Step Methodology (Example: 10% DMSO, 40% PEG 400, 50% Saline):
-
Weigh Compound: Accurately weigh the required amount of the compound.
-
Initial Dissolution: Add the compound to a sterile tube. Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until fully dissolved.
-
Add Second Co-solvent: Add the required volume of PEG 400 (40% of the final volume). Vortex until the solution is clear and homogenous.
-
Aqueous Dilution: Slowly add the saline (50% of the final volume) to the organic solution while continuously vortexing. Crucial Step: Add the aqueous phase slowly to prevent the compound from precipitating out ("crashing out").
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitation. If precipitation occurs, the formulation is not viable at that concentration.
-
Storage: Prepare fresh daily unless stability data demonstrates longer-term stability. Store at room temperature to prevent precipitation at lower temperatures.
Protocol 3: Aqueous Suspension Formulation
-
Applicability: For compounds that are poorly soluble in both aqueous and acceptable co-solvent systems. This is common for oral administration.[8]
-
Causality: The compound is not dissolved but is uniformly dispersed as fine particles in an aqueous vehicle containing a suspending agent. The suspending agent (e.g., carboxymethylcellulose) increases the viscosity of the vehicle, slowing sedimentation and ensuring more uniform dosing.[14] A surfactant (e.g., Tween 80) is often included to wet the drug particles, preventing clumping and improving dispersion.
Materials:
-
Micronized "this compound" (particle size reduction is highly recommended)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile Water
-
Mortar and pestle or homogenizer
Step-by-Step Methodology (Example: 0.5% Na-CMC with 0.1% Tween 80):
-
Prepare Vehicle: To prepare 100 mL of vehicle, heat ~90 mL of sterile water to ~60°C. Slowly sprinkle 0.5 g of Na-CMC onto the surface of the vortexing water to prevent clumping. Stir until fully dissolved, then allow to cool to room temperature. Add 0.1 mL of Tween 80 and mix. Add water to the final volume of 100 mL.
-
Weigh Compound: Accurately weigh the required amount of micronized compound.
-
Create a Paste: Place the compound in a glass mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to ensure proper dispersion.
-
Geometric Dilution: Gradually add more vehicle in small portions, continuing to triturate until the suspension is uniform.
-
Homogenization: Transfer the mixture to a final container. Use a homogenizer if available for a more uniform particle size distribution.
-
Quality Control: The final product should be a milky, uniform suspension. It is critical to ensure it can be easily drawn into and dispensed from a dosing syringe.
-
Dosing: Always stir or vortex the suspension vigorously immediately before drawing each dose to re-suspend any settled particles and ensure accurate dosing.
Administration Route and Volume Guidelines
The choice of administration route (e.g., oral gavage, intraperitoneal) depends on the study's objective. Adherence to established dose volume limits is essential for animal welfare.[15][16][17]
| Species | Route | Max Volume (mL/kg) | Reference |
| Mouse | Oral (gavage) | 10 | [18] |
| Intraperitoneal (IP) | 10 | [17] | |
| Intravenous (IV, bolus) | 5 | [17] | |
| Rat | Oral (gavage) | 10 | [18] |
| Intraperitoneal (IP) | 10 | [17] | |
| Intravenous (IV, bolus) | 5 | [17] |
Note: These are general guidelines; volumes should be minimized where possible. Irritating vehicles may require further volume reduction.[16] Always include a vehicle-only control group in studies to differentiate compound effects from vehicle effects.[8]
Conclusion
The development of a robust and reliable formulation is a non-negotiable prerequisite for successful in vivo animal studies. For "this compound," a systematic approach beginning with comprehensive pre-formulation characterization is paramount. The data gathered on solubility, stability, and other physicochemical properties will directly inform the selection of the most appropriate formulation strategy—be it a simple pH-adjusted solution, a co-solvent system, or a homogenous suspension. The detailed protocols provided herein serve as a practical guide to navigate this process, ensuring the generation of high-quality, reproducible preclinical data.
References
-
A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Creative Biolabs. Preformulation Development. Available from: [Link]
-
Pharmapproach.com. Preformulation Studies: A Foundation for Dosage Form Development. Available from: [Link]
-
Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. Available from: [Link]
-
UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link]
-
Hull, R. (1995). Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Human & Experimental Toxicology. Available from: [Link]
-
CoLab. Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation. Available from: [Link]
-
Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Available from: [Link]
-
ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]
-
Research A-Z. Guidelines on Administration of Substances to Laboratory Animals. Available from: [Link]
-
ResearchGate. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (2015). Available from: [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). Available from: [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Datta Meghe College of Pharmacy. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). Available from: [Link]
-
ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). Available from: [Link]
-
BioBoston Consulting. Best Practices For Preclinical Animal Testing. (2025). Available from: [Link]
-
El-Sayed, N., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute. Available from: [Link]
-
Ayyad, R. R. (2016). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. American Journal of Organic Chemistry. Available from: [Link]
-
Sciforum. Synthesis of new phthalazinedione derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (2007). Available from: [Link]
-
Perraud, V., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research. Available from: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Preformulation Studies: A Foundation for Dosage Form Development [pharmapproach.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation | Semantic Scholar [semanticscholar.org]
- 16. Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation | CoLab [colab.ws]
- 17. az.research.umich.edu [az.research.umich.edu]
- 18. researchgate.net [researchgate.net]
antimicrobial activity screening of "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid"
icrobial Activity Screening of "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid"
Introduction: The Quest for Novel Antimicrobials
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a wide spectrum of biological activities, including antimicrobial effects.[2][3][4][5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity screening of a specific phthalazinone derivative: "this compound."
While extensive research has been conducted on the biological activities of phthalazinone derivatives, including their potential as anti-inflammatory, anti-proliferative, and cholinesterase inhibitors, the specific antimicrobial profile of "this compound" remains to be thoroughly elucidated.[2][9] The structural motif of a 4-benzyl-phthalazinone core, as seen in some reported derivatives, has been associated with antimicrobial activity, providing a strong rationale for the systematic screening of this compound.[10]
These application notes are designed to provide a robust framework for the initial in vitro evaluation of this compound's antimicrobial properties. The protocols herein are grounded in internationally recognized standards, primarily referencing the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][10][11][12][13][14][15][16][17] Adherence to these standardized methods is crucial for generating reproducible and comparable data, a cornerstone of the drug discovery process.
PART 1: Foundational Knowledge and Pre-analytical Considerations
Understanding the Compound of Interest
-
Compound Name: this compound
-
CAS Number: 114897-85-7[11]
-
Molecular Formula: C₁₇H₁₄N₂O₃
-
Molecular Weight: 294.31 g/mol
-
Chemical Structure:
-
A visual representation of the chemical structure would be inserted here in a formal document.
-
The core structure features a phthalazinone ring system, which is a bicyclic aromatic compound containing two adjacent nitrogen atoms in one of the rings. The presence of the benzyl group at the 4-position and the acetic acid moiety at the 2-position are key structural features that will influence its physicochemical properties and biological activity.
Sourcing and Handling of the Test Compound
For reliable and reproducible results, it is imperative to use a well-characterized and pure sample of "this compound." The compound should be sourced from a reputable chemical supplier, and its identity and purity should be confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC.
Stock Solution Preparation:
Due to the acidic nature of the compound, its solubility in aqueous media may be limited. A common practice is to prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it further in the appropriate microbiological broth for the assays. It is crucial to determine the maximum concentration of the solvent that does not inhibit microbial growth, which is typically ≤1% (v/v) for DMSO.
Selection and Maintenance of Microbial Strains
The initial screening should be performed against a panel of clinically relevant and diverse microorganisms, including Gram-positive and Gram-negative bacteria, and fungi (yeasts and molds). The use of standard, well-characterized quality control (QC) strains from recognized culture collections, such as the American Type Culture Collection (ATCC), is mandatory to ensure the validity of the results.[9][18][19][20][21]
Recommended QC Strains for Initial Screening:
| Microorganism | ATCC Number | Gram Stain | Rationale |
| Staphylococcus aureus | 25923 or 29213 | Gram-positive | Representative of common Gram-positive cocci; a major human pathogen. |
| Enterococcus faecalis | 29212 | Gram-positive | Representative of enterococci; known for intrinsic and acquired resistance. |
| Escherichia coli | 25922 | Gram-negative | Representative of Enterobacteriaceae; a common cause of various infections. |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Representative of non-fermenting Gram-negative bacilli; known for its intrinsic resistance. |
| Candida albicans | 90028 | N/A (Yeast) | Representative of pathogenic yeasts; a common cause of fungal infections. |
These strains should be maintained and subcultured according to the supplier's recommendations to ensure their viability and phenotypic stability.
PART 2: Core Experimental Protocols
This section outlines the detailed, step-by-step methodologies for the primary screening of "this compound."
Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23] This method is considered the "gold standard" for susceptibility testing.[3][24]
Caption: Workflow for MIC determination.
-
Preparation of the Test Compound:
-
Prepare a stock solution of "this compound" in 100% DMSO at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[25][26]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][5][6][7][27] It is determined by subculturing the non-turbid wells from the MIC assay onto an antibiotic-free agar medium.
Caption: Workflow for MBC determination.
-
Subculturing:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with the test microorganism.[28][29][30][31][32]
-
Preparation of Inoculated Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.
-
Prepare a standardized inoculum of the test microorganism as described for the MIC assay.
-
Evenly swab the entire surface of the MHA plate with the standardized inoculum.
-
-
Well Preparation and Sample Application:
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the inoculated agar.
-
Add a defined volume (e.g., 50-100 µL) of the stock solution of "this compound" into each well.
-
Include a negative control (solvent only) and a positive control (a known antibiotic).
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
PART 3: Data Analysis, Interpretation, and Reporting
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner. The following tables provide a template for data reporting.
Table 1: Minimum Inhibitory Concentration (MIC) of "this compound"
| Microorganism (ATCC) | MIC (µg/mL) |
| Staphylococcus aureus (29213) | |
| Enterococcus faecalis (29212) | |
| Escherichia coli (25922) | |
| Pseudomonas aeruginosa (27853) | |
| Candida albicans (90028) | |
| Positive Control (e.g., Ciprofloxacin) |
Table 2: Minimum Bactericidal Concentration (MBC) of "this compound"
| Microorganism (ATCC) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (29213) | ||
| Enterococcus faecalis (29212) | ||
| Escherichia coli (25922) | ||
| Pseudomonas aeruginosa (27853) | ||
| Candida albicans (90028) | ||
| Positive Control (e.g., Ciprofloxacin) |
Table 3: Zone of Inhibition of "this compound" by Agar Well Diffusion
| Microorganism (ATCC) | Zone of Inhibition (mm) |
| Staphylococcus aureus (25923) | |
| Enterococcus faecalis (29212) | |
| Escherichia coli (25922) | |
| Pseudomonas aeruginosa (27853) | |
| Candida albicans (90028) | |
| Positive Control (e.g., Ciprofloxacin disk) | |
| Negative Control (DMSO) |
Interpretation of Results
-
MIC: A lower MIC value indicates greater potency of the antimicrobial agent.
-
MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial activity.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is generally considered bacteriostatic .
-
-
Zone of Inhibition: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the test compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a standardized and robust approach for the initial in vitro antimicrobial screening of "this compound." The data generated from these assays will provide a critical foundation for further investigation, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical development. Positive results from this initial screening would warrant an expansion of the tested microbial panel to include clinical isolates and resistant strains, as well as further characterization of the compound's pharmacological and toxicological properties.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(24), 21285–21305. Available at: [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
- Taylor, P. C., Schoenknecht, F. D., Sherris, J. C., & Linner, E. C. (1983). Determination of minimum bactericidal concentrations of oxacillin for Staphylococcus aureus: influence and significance of technical variables. Antimicrobial agents and chemotherapy, 23(1), 142-150.
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
Microbe Online. (2022). Broth Dilution Method for MIC Determination. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
BMG Labtech. (2023). The minimum bactericidal concentration of antibiotics. Available at: [Link]
- Mohamed, F. K., et al. (2010). Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. Der Pharma Chemica, 2(3), 267-276.
- El-Gaby, M. S. A., et al. (2002). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Acta Chimica Slovenica, 49(1), 131-143.
- Weinstein, M. P. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
EUCAST. (2023). Guidance Documents. Available at: [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380.
- BenchChem. (2023).
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
-
EUCAST. (n.d.). EUCAST Home. Available at: [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available at: [Link]
- CLSI. (2024). CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- Ann Lab Med. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories.
- ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
- Semantic Scholar. (n.d.). Performance standards for antimicrobial susceptibility testing.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- University of Cincinnati. (n.d.).
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
-
EUCAST. (n.d.). Guidance Documents. Available at: [Link]
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- ResearchGate. (n.d.). EUCAST expert rules in antimicrobial susceptibility testing.
- Clinical and Laboratory Standards Institute. (n.d.).
- Clinical & Laboratory Standards Institute. (n.d.). Resources.
- YouTube. (2016).
- Grafiati. (2022).
- ATCC. (n.d.). Microbiological Quality Control.
- EUCAST. (2023).
- Reddit. (n.d.). Is this paper on preparation of inoculums for AST wrong? : r/microbiology.
- ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards.
Sources
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 6. microchemlab.com [microchemlab.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. protocols.io [protocols.io]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 10. nih.org.pk [nih.org.pk]
- 11. fda.gov [fda.gov]
- 12. ESCMID: EUCAST [escmid.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. EUCAST: Guidance Documents [eucast.org]
- 15. szu.gov.cz [szu.gov.cz]
- 16. researchgate.net [researchgate.net]
- 17. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologyclass.net [microbiologyclass.net]
- 19. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microrao.com [microrao.com]
- 21. atcc.org [atcc.org]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 28. botanyjournals.com [botanyjournals.com]
- 29. hereditybio.in [hereditybio.in]
- 30. chemistnotes.com [chemistnotes.com]
- 31. researchgate.net [researchgate.net]
- 32. webcentral.uc.edu [webcentral.uc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. The phthalazinone core is a significant pharmacophore in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics, including potent PARP inhibitors.[1][2][3] This resource aims to equip you with the necessary knowledge to overcome common challenges and improve the yield and purity of your target compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (Ester Intermediate) | 1. Incomplete N-alkylation of 4-benzyl-2H-phthalazin-1-one.[4][5][6] 2. Competing O-alkylation.[6] 3. Suboptimal reaction conditions (temperature, time, base). 4. Impure starting materials. | 1. Optimize Base and Solvent: Use a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) to favor N-alkylation.[4] Ensure the solvent (e.g., DMF or ethanol) is anhydrous to prevent side reactions. 2. Control Temperature: Refluxing is a common practice, but monitor the reaction by TLC to avoid decomposition.[4][5] 3. Increase Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 4-6 hours), monitoring progress by TLC.[4][5] 4. Purify Starting Material: Ensure the 4-benzyl-2H-phthalazin-1-one is pure before starting the reaction. |
| Incomplete hydrolysis of the ester to the final acid | 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature. 3. Steric hindrance around the ester group. | 1. Use Excess Base: Employ a molar excess of a strong base like sodium hydroxide in an aqueous or alcoholic solution. 2. Increase Temperature and Time: Reflux the reaction mixture and monitor for the disappearance of the ester spot on TLC. 3. Alternative Hydrolysis Conditions: Consider acid-catalyzed hydrolysis (e.g., using HCl or H₂SO₄) if base-catalyzed hydrolysis is inefficient, though this may be harsher on the phthalazinone core. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or byproducts. 2. Oily or sticky product that is difficult to crystallize. | 1. Column Chromatography: If simple recrystallization is ineffective, purify the crude product using silica gel column chromatography. 2. Recrystallization Solvent Screening: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for crystallization. 3. Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid. |
| Side reaction products observed | 1. Dimerization or polymerization of reactants. 2. Decomposition of the phthalazinone ring under harsh conditions. | 1. Control Reactant Concentration: Avoid overly concentrated reaction mixtures. 2. Maintain Inert Atmosphere: If sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and efficient synthesis involves a two-step process. First, the N-alkylation of 4-benzyl-2H-phthalazin-1-one with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form the intermediate, ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate.[4][5] The second step is the hydrolysis of this ester to the final carboxylic acid.
Q2: Why is N-alkylation favored over O-alkylation in the first step?
While the phthalazinone ring has both nitrogen and oxygen atoms that can be alkylated, N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atom in the amide-like system.[6] Using a non-nucleophilic base and controlling the reaction conditions further promotes the desired chemoselective N-alkylation.[6]
Q3: Can I use a different alkylating agent other than ethyl chloroacetate?
Yes, other alkylating agents with a leaving group and an ester moiety can be used, such as ethyl bromoacetate. The choice may depend on reactivity and availability. Bromoacetates are generally more reactive than chloroacetates, which could lead to shorter reaction times but potentially more side products if not controlled properly.
Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural elucidation and confirming the identity of the intermediate and final product.[5]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds.[4]
-
Infrared (IR) Spectroscopy: Helps in identifying key functional groups, such as the carbonyl groups of the phthalazinone and the carboxylic acid.[4]
Q5: What are some of the reported yields for this synthesis?
Yields can vary depending on the specific conditions and scale. However, well-optimized procedures can achieve good to excellent yields. For instance, the N-alkylation step to form the ester intermediate has been reported with yields around 65%.[4] Subsequent hydrolysis to the final acid is also typically high-yielding.
III. Optimized Experimental Protocols
A. Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate
This protocol is based on established literature procedures.[4]
Materials:
-
4-Benzyl-2H-phthalazin-1-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-benzyl-2H-phthalazin-1-one (1.0 eq) in anhydrous ethanol or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford pure ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate.
B. Synthesis of this compound
Materials:
-
Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The white precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried.
IV. Visualizing the Synthesis
Synthetic Workflow
Caption: Troubleshooting pathways for common synthesis issues.
V. References
-
White, A. W., et al. (2006). Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 16(4), 1040-1044. [Link]
-
Morales, F., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Molecular Diversity, 23(2), 431-454. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 17(6), 6394-6407. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12175. [Link]
-
El Rayes, S. M. (2019). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Molbank, 2019(3), M1081. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9494. [Link]
-
Wang, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2779. [Link]
Sources
- 1. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Overcoming Solubility Challenges of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Welcome to the technical support center for "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the success of your experiments.
Compound Profile at a Glance
Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of "this compound." While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its chemical structure.
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| Molecular Weight | ~308.3 g/mol | Moderate molecular weight, which is generally favorable for solubility. |
| pKa (acid dissociation constant) | 4.0 - 5.0 | As a carboxylic acid, its solubility will be highly dependent on pH. It will be poorly soluble at acidic pH and increasingly soluble as the pH rises above the pKa. |
| logP (octanol-water partition coefficient) | 2.5 - 3.5 | This predicted value suggests the compound is moderately lipophilic, indicating a preference for non-polar environments and potentially low intrinsic aqueous solubility. |
| Chemical Structure | Phthalazinone core with a benzyl group and an acetic acid moiety. | The planar aromatic rings contribute to its lipophilicity and potential for crystalline packing, which can hinder dissolution. The carboxylic acid group is the key to manipulating solubility through pH. |
Disclaimer: The pKa and logP values are estimates based on computational models and the compound's structural similarity to other molecules. For precise formulation development, experimental determination of these properties is highly recommended.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when working with "this compound."
Q1: Why is my compound not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4?
A1: "this compound" is a moderately lipophilic weak acid. Its poor solubility in neutral aqueous solutions is expected due to the protonated state of the carboxylic acid group below a pH of roughly 6. In this state, the molecule is less polar and thus less able to interact favorably with water molecules.
Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?
A2: Heating can temporarily increase the solubility of many compounds, but for those that are poorly soluble at a given pH, this often creates a supersaturated solution. As the solution cools, the kinetic energy of the system decreases, and the compound crashes out of solution to return to its lower, more stable energy state. This indicates that a more robust formulation strategy is needed.
Q3: Can I use DMSO to dissolve the compound for my in vitro cell-based assays?
A3: While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for dissolving this compound, its use in cell-based assays must be carefully controlled. High concentrations of DMSO can be toxic to cells. Typically, it is recommended to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%. You will need to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay medium. However, be aware that the compound may precipitate upon dilution if the final concentration exceeds its aqueous solubility limit.
Q4: Is it better to use the free acid form or to synthesize a salt form of the compound?
A4: For many carboxylic acids, converting to a salt form (e.g., sodium or potassium salt) can significantly improve aqueous solubility.[1] This is because the salt form is ionic and readily dissociates in water. If you have the synthetic chemistry capabilities, creating a salt is a very effective strategy. However, for many researchers, working with the provided free acid and modifying the formulation is a more practical approach.
Troubleshooting Guides: A Stepwise Approach to Solubilization
If you are facing solubility challenges, follow this logical progression of troubleshooting steps, starting with the simplest and moving to more complex techniques as needed.
Workflow for Solubility Enhancement
Caption: Relationship between the compound's key properties and the corresponding primary and secondary solubilization strategies.
References
- Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
Sources
Technical Support Center: Crystallization & Purification of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid." As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document provides a comprehensive, question-and-answer-based approach to troubleshooting common crystallization challenges and offers insights into the principles governing the purification of this specific phthalazinone derivative.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for the crystallization of this compound?
An ideal solvent for the crystallization of this compound should exhibit a steep solubility curve. This means the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the primary driving force for high recovery of the purified compound upon cooling.
Key characteristics to consider include:
-
Polarity and Intermolecular Forces: As a carboxylic acid with aromatic and heterocyclic moieties, "this compound" possesses moderate polarity and potential for hydrogen bonding. Solvents with complementary characteristics, such as alcohols or esters, are often good starting points.
-
Boiling Point: A solvent with a boiling point between 60-120°C is generally preferred. Very low boiling point solvents can be difficult to handle due to rapid evaporation, while very high boiling point solvents can be challenging to remove from the final product.
-
Inertness: The solvent must not react with the compound.
-
Safety and Environmental Impact: Less toxic and environmentally benign solvents should be prioritized.
Q2: Which solvents are commonly used for the crystallization of phthalazinone derivatives and carboxylic acids?
Based on literature for structurally related compounds, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Isopropyl Alcohol
-
Acetone
-
Dioxane
-
-
Solvent Systems (for anti-solvent crystallization):
-
Petroleum Ether / Chloroform
-
n-Hexane / Acetone
-
n-Hexane / Ethyl Acetate
-
Ethanol / Water
-
The carboxylic acid functionality also suggests that aqueous-organic solvent mixtures could be effective, where the compound is dissolved in an organic solvent and water is added as an anti-solvent.
Q3: How does the presence of impurities affect the crystallization process?
Impurities can significantly hinder crystallization by:
-
Inhibiting Nucleation: Impurities can interfere with the formation of initial crystal nuclei, leading to a supersaturated solution that fails to crystallize.
-
Disrupting Crystal Lattice Growth: If crystals do form, impurities can be incorporated into the crystal lattice, compromising the purity of the final product.
-
Promoting "Oiling Out": The presence of impurities can lower the melting point of the solid, causing it to separate from the solution as a liquid ("oiling out") rather than a crystalline solid.
If significant impurities are present, it is often advisable to perform a preliminary purification step, such as column chromatography, before attempting crystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of "this compound."
Scenario 1: The compound "oils out" instead of crystallizing.
Question: I've dissolved my crude "this compound" in a hot solvent, but upon cooling, it forms an oily layer at the bottom of the flask instead of crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the solution is too concentrated or cools too rapidly. Here’s a step-by-step approach to resolve this:
-
Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (10-20% of the original volume) of the hot solvent to dilute the solution. This increases the saturation temperature and provides more volume for the crystals to form.
-
Slow Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or insulating the flask with glass wool can promote slow cooling, which is crucial for the formation of well-ordered crystals.
-
Scratching: If oiling persists, try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Consider a Different Solvent: If the problem continues, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a solvent system where the compound has slightly lower solubility.
Scenario 2: No crystals form, even after extended cooling.
Question: My solution of "this compound" has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?
Answer: This typically indicates that the solution is not sufficiently supersaturated, meaning too much solvent was used. Here are several techniques to induce crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. After reducing the volume, allow the solution to cool slowly again.
-
Induce Nucleation:
-
Seeding: If you have a small amount of pure "this compound," add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Scratching: As mentioned previously, scratching the inner surface of the flask can create nucleation sites.
-
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" dropwise. An anti-solvent is a solvent in which your compound is insoluble. For example, if your compound is dissolved in ethanol, adding water slowly until the solution becomes slightly turbid can induce crystallization. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Scenario 3: The crystallization yield is very low.
Question: I successfully obtained crystals of "this compound," but my final yield after filtration is less than 50%. How can I improve the recovery?
Answer: A low yield can be attributed to several factors. Here's how to troubleshoot:
-
Excess Solvent: The most common cause of low yield is using too much solvent, which results in a significant portion of your compound remaining in the mother liquor. To confirm this, you can try to concentrate the mother liquor and see if a second crop of crystals forms. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form too early while the solution is still hot, you may lose product during a hot filtration step (if performed to remove insoluble impurities). Ensure the solution is fully dissolved and hot before any filtration.
-
Incomplete Cooling: Ensure the crystallization mixture has been cooled sufficiently. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature can maximize the precipitation of the compound.
-
Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of the cold crystallization solvent. Using a warm solvent or a solvent in which the compound is highly soluble will dissolve some of your product.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is a general starting point for the purification of "this compound."
Materials:
-
Crude "this compound"
-
Selected solvent (e.g., Ethanol, Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Summary Table: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | 78 | Polar Protic | Good for hydrogen-bonding compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | Good general-purpose solvent. |
| Acetone | 56 | Polar Aprotic | Low boiling point can lead to rapid evaporation. |
| Isopropyl Alcohol | 82 | Polar Protic | Similar properties to ethanol. |
| Methanol | 65 | Polar Protic | Can be too good a solvent, leading to lower yields. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
References
- Crystalline forms of phthalazinone compound.
- How to purify a carboxylic acid by recrystallis
- Troubleshooting Crystalliz
- Carboxylic acid purification and crystallization process.
- Recrystallization and Crystalliz
- Purification of carboxylic acids by complexation with selective solvents.
- What should I do if crystallis
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Deriv
- Guide for crystalliz
- Crystalliz
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- SOP: CRYSTALLIZ
- Determining Which Solvent to Use. Chemistry LibreTexts.
- Recrystalliz
- Crystalliz
- Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PMC - NIH.
- Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A).
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC - NIH.
- Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Deriv
- Phenyl and benzyl oxazole acetic acid compounds.
- Synthesis and Spectral Characterization of Some Phthalazinone Deriv
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- 2-[1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-2H-1,2-benzothiazin-4-yl]acetic acid. PMC - NIH.
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
- Solubility D
- Benzyl-N-[4-(2-hydroxyethyl)
- (4-Benzyl-piperazin-1-yl)-acetic acid. PubChem.
- (1-Benzyl-1H-1,2,3-triazol-4-yl)acetic acid. Sigma-Aldrich.
- 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. PubChem.
Technical Support Center: N-Alkylation of 4-Benzyl-2H-phthalazin-1-one
Welcome to the technical support center for the N-alkylation of 4-benzyl-2H-phthalazin-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common side reactions and optimize their synthetic protocols. Drawing from established literature and mechanistic principles, we provide in-depth solutions in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific experimental issues, explains the underlying chemical principles, and offers actionable solutions to improve reaction outcomes.
Question 1: My reaction is producing a significant amount of an isomeric byproduct. Why am I getting O-alkylation instead of the desired N-alkylation?
Answer: This is the most common challenge in the alkylation of phthalazinones and related lactam systems. The starting material, 4-benzyl-2H-phthalazin-1-one, is an ambident nucleophile. After deprotonation with a base, it forms a resonance-stabilized anion where the negative charge is delocalized between the nitrogen (N2) and the exocyclic oxygen (O1) atoms. This creates two competing nucleophilic sites, leading to the formation of both N-alkylated and O-alkylated products.
The regioselectivity of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle.[1]
-
The nitrogen anion is considered a "soft" nucleophilic center.
-
The oxygen anion is a "hard" nucleophilic center.
The outcome of the reaction depends heavily on the "hardness" or "softness" of your electrophile (the alkylating agent) and the reaction conditions, which can influence the nature of the anionic intermediate.[1][2]
Causality & Troubleshooting Steps:
-
Choice of Base and Counter-ion: Strong, hard bases like Sodium Hydride (NaH) generate a "harder" sodium enolate, which favors reaction at the oxygen atom, leading to the O-alkylated side product.[2][3] Weaker, "softer" bases are preferred for N-alkylation.
-
Alkylating Agent's Leaving Group: The leaving group on your alkylating agent influences its character.
-
Alkylating agents with "hard" leaving groups (e.g., sulfates, tosylates, triflates) are hard electrophiles and will preferentially react at the hard oxygen site.[1]
-
Alkylating agents with "soft" leaving groups (e.g., iodide, bromide) are softer electrophiles and favor reaction at the soft nitrogen site.[1]
-
Solution: Use an alkyl halide, preferably an alkyl iodide or bromide, instead of an alkyl tosylate or sulfate. If you must use an alkyl bromide, adding a catalytic amount of Potassium Iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[7]
-
-
Solvent Effects: The solvent plays a critical role in solvating the intermediate anion and influencing its reactivity.
-
Polar aprotic solvents like DMF, DMSO, and Acetonitrile are generally effective as they dissolve the reactants well.[8] However, their ability to solvate cations can increase the reactivity of the "free" anion at the more electronegative oxygen atom.[2]
-
Solution: While DMF and acetone are commonly reported for successful N-alkylation with K₂CO₃[4][5], if O-alkylation persists, you may consider screening less polar solvents. The key is to find a balance that ensures solubility while favoring the desired N-selectivity.
-
The competitive pathways are illustrated below:
Caption: Competing N- vs. O-alkylation pathways.
Question 2: My reaction is messy, and I'm observing higher molecular weight impurities. Could this be over-alkylation?
Answer: Yes, over-alkylation, leading to dialkylated products, is a potential side reaction, although it is generally less common than O-alkylation for this specific substrate.[6][9] This occurs when the initially formed N-alkylated product reacts with another molecule of the alkylating agent. While the phthalazinone nitrogen is part of an amide system, certain conditions could promote a second alkylation, potentially forming a quaternary ammonium salt-like species, which may be unstable.
More commonly, if your starting materials or solvents are not pure, you may see side reactions leading to complex mixtures.
Causality & Troubleshooting Steps:
-
Stoichiometry: Using a large excess of the alkylating agent significantly increases the probability of a second alkylation event after the initial N-alkylation is complete.[9]
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the alkylating agent relative to the 4-benzyl-2H-phthalazin-1-one. Consider adding the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture to maintain its low concentration, thus favoring the initial mono-alkylation.[6]
-
-
Reaction Temperature and Time: Excessively high temperatures or prolonged reaction times can drive the reaction towards less favorable side products, including decomposition or over-alkylation.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent subsequent reactions. If the reaction is sluggish, consider a more reactive alkylating agent (e.g., iodide vs. bromide) or a more effective base (Cs₂CO₃ vs. K₂CO₃) before drastically increasing the temperature.
-
-
Solvent Purity: High temperatures (e.g., >140 °C) can cause DMF to decompose, producing dimethylamine.[10] Dimethylamine is a nucleophile and can react with your alkylating agent, leading to impurities.
-
Solution: Use high-purity, anhydrous solvents. If running reactions at high temperatures in DMF, be aware of this potential decomposition pathway and consider alternative solvents like DMSO or acetonitrile if impurities become an issue.[10]
-
Question 3: The reaction is not proceeding to completion, and I have a low yield of the desired product. What can I do?
Answer: Low yield or incomplete conversion in N-alkylation reactions often points to issues with deprotonation, the reactivity of the alkylating agent, or suboptimal reaction conditions.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Steps:
-
Evaluate the Base: Incomplete deprotonation is a primary cause of low yield. The base must be strong enough to deprotonate the N-H of the phthalazinone.
-
Action: While K₂CO₃ is often sufficient, its solubility can be limited in some solvents like acetone.[7] Switching to Cesium Carbonate (Cs₂CO₃) can improve results as it is generally more soluble and effective.[7][8] Ensure the base is finely powdered and the solvent is anhydrous, as water will quench the base.
-
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[9]
-
Action: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. If using an alkyl bromide, adding a catalytic amount (5-10 mol%) of KI can significantly accelerate the reaction.
-
-
Optimize Temperature and Concentration: Many N-alkylations require heating to proceed at a reasonable rate.
-
Action: If the reaction is slow at room temperature, gradually increase the heat (e.g., to 50-80 °C) while monitoring by TLC. Running the reaction at a higher concentration can also increase the reaction rate, but be mindful of solubility.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for achieving selective N-alkylation of 4-benzyl-2H-phthalazin-1-one? Several literature reports have demonstrated successful and selective N-alkylation.[4][5][11] A reliable starting point is the procedure used by El-Rayes et al.[5]
Q2: How does the structure of the alkylating agent affect the reaction? Steric hindrance can play a role. Primary alkyl halides are the most reactive. Secondary halides are slower, and tertiary halides will likely lead to elimination side products instead of substitution. Benzylic and allylic halides are highly reactive and generally work well.
Q3: How can I effectively purify the N-alkylated product from the O-alkylated side product? The polarity of the N-alkylated and O-alkylated isomers is typically different enough to allow for separation by column chromatography on silica gel. The O-alkylated product (an imino ether) is often less polar than the N-alkylated product (an amide). A solvent system such as ethyl acetate/hexane is commonly used for elution.[12] Recrystallization can also be an effective purification method if a suitable solvent is found.
Data Summary: Influence of Conditions on N- vs. O-Alkylation
| Factor | Condition Favoring N-Alkylation (Soft) | Condition Favoring O-Alkylation (Hard) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KH | Softer, larger cations (K⁺, Cs⁺) favor the softer N-site.[2][3] |
| Alkylating Agent | R-I, R-Br | R-OTs, R-OSO₂Me, R₂SO₄ | Soft leaving groups (I⁻, Br⁻) make the electrophile softer.[1] |
| Solvent | Aprotic (DMF, Acetone, ACN) | Polar Aprotic (e.g., HMPA) | Solvents that solvate cations can "free" the hard oxygen anion.[2] |
Protocol: Optimized N-Alkylation of 4-Benzyl-2H-phthalazin-1-one
This protocol is adapted from established procedures demonstrating high N-regioselectivity.[4][5]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyl-2H-phthalazin-1-one (1.0 eq).
-
Add Base and Solvent: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and a solvent such as a 1:1 mixture of DMF and Acetone.
-
Add Alkylating Agent: Add the alkylating agent (e.g., ethyl chloroacetate, 1.2 eq).
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent system) and stir. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
References
- El-Wahab, A. H. A., Mohamed, H. M., et al. (2011).
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support.
-
El-Wahab, A. H. A., Mohamed, H. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel, Switzerland). Available from: [Link]
-
Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Frontiers in Chemistry. Available from: [Link]
-
Marzouk, A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Frontiers in Chemistry. Available from: [Link]
-
El Rayes, S. M., et al. (2017). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum. Available from: [Link]
- BenchChem. (2025). Common side reactions in the alkylation of Bismuthiol I. BenchChem Technical Support.
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available from: [Link]
-
Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Stack Exchange. Available from: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available from: [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. Available from: [Link]
-
PubMed. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (2007). Synthesis of 4‐Alkyl‐1(2H)‐phthalazinones and 4‐Alkyl‐2,3‐benzoxazin‐1‐ones via Ring Cleavage of 3‐Substituted N‐Alkylated‐3‐hydroxyisoindolin‐1‐ones. Journal of the Korean Chemical Society. Available from: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Stack Exchange. Available from: [Link]
-
MDPI. (2002). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available from: [Link]
- Google Patents. (1972). Method of producing n-alkyl lactams. US Patent US3661894A.
-
PubMed Central. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society. Available from: [Link]
-
Taylor & Francis Online. (2007). Synthesis of 4-Alkyl-1(2H)-phthalazinones and 4-Alkyl-2,3-benzoxazin-1-ones via Ring Cleavage of 3-Substituted N-Alkylated-3-hydroxyisoindolin-1-ones. Journal of the Korean Chemical Society. Available from: [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. Available from: [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available from: [Link]
- Google Groups. (2000). amide: N- vs O-alkylation. sci.chem.organic.synthesis.
-
ResearchGate. (2019). N-Alkylation of phthalazin-1(2H)-one (3). ResearchGate. Available from: [Link]
-
ResearchGate. (2019). Strategy for the controlled N,N‐dialkylation by sequential... ResearchGate. Available from: [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Mettler Toledo. Available from: [Link]
-
MDPI. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available from: [Link]
-
ResearchGate. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ResearchGate. Available from: [Link]
-
PubMed Central. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][9]naphthyrin-5(6H)-one. Tetrahedron Letters. Available from: [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. Available from: [Link]
-
Science of Synthesis. (2017). The preparation of phthalazines was reviewed previously in Science of Synthesis Section 16.10;. Thieme. Available from: [Link]
-
Wikipedia. (n.d.). Alkylation. Wikipedia. Available from: [Link]
-
SpringerLink. (2013). phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Medicinal Chemistry Research. Available from: [Link]
-
ResearchGate. (2020). 1 a‐catalyzed N,N′‐dialkylation.[a,b]. ResearchGate. Available from: [Link]
-
ResearchGate. (2021). Alkylation, alkenylation, and alkynylation of heterocyclic compounds through group 9 (Co, Rh, Ir) metal-catalyzed C-H activation. ResearchGate. Available from: [Link]
-
PubMed Central. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters. Available from: [Link]
- Google Patents. (2009). 4- [3- (4-cyclopropanecarbonyl-piperazine-i-carbonyl) -4 -fluoro-benzyl] -2h-phthalaz in-1-one. WIPO Patent WO2009050469A1.
-
SciSpace. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. amide: N- vs O-alkylation [groups.google.com]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Stability and Degradation of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. biorxiv.org [biorxiv.org]
- 18. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Navigating the Chromatographic Maze: A Technical Support Center for Optimizing HPLC Separation of Phthalazinone Isomers
Welcome to the comprehensive technical support center dedicated to mastering the high-performance liquid chromatography (HPLC) separation of phthalazinone isomers. This guide is tailored for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the structural similarity of these compounds. Here, we dissect the complexities of phthalazinone isomer separation, offering field-proven insights, troubleshooting guides, and detailed protocols to empower you in your analytical endeavors.
Phthalazinone and its derivatives are a significant class of heterocyclic compounds, with a wide array of pharmacological activities that have propelled them into the forefront of drug discovery.[1][2][3][4] However, the synthesis of these molecules often yields a mixture of isomers—be it positional, tautomeric, or chiral—presenting a considerable analytical hurdle.[5][6] Insufficient separation of these isomers can lead to inaccurate quantification, flawed structure-activity relationship (SAR) studies, and potential regulatory setbacks. This guide will equip you with the knowledge to navigate these challenges effectively.
Understanding the Challenge: The Nature of Phthalazinone Isomers
The difficulty in separating phthalazinone isomers stems from their subtle structural differences. Three primary types of isomerism are commonly encountered:
-
Positional Isomers: These isomers differ in the position of substituents on the phthalazinone core. For example, in substituted 4-benzyl-2H-phthalazin-1-ones, the substituent on the benzyl ring can be at the ortho, meta, or para position. These isomers often exhibit very similar polarities and hydrophobicities, making their resolution challenging.
-
Tautomeric Isomers: Phthalazinone can exist in a tautomeric equilibrium between the lactam and lactim forms. This equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to peak broadening or the appearance of multiple peaks for a single compound in an HPLC chromatogram.[7]
-
Chiral Isomers (Enantiomers and Diastereomers): The introduction of a chiral center in a phthalazinone derivative gives rise to enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.
dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Caption: Types of Phthalazinone Isomers Encountered in Synthesis.
Troubleshooting Guide: A Q&A Approach to Common Separation Issues
This section addresses specific problems you might encounter during the HPLC analysis of phthalazinone isomers, providing a systematic approach to troubleshooting.
Q1: I'm seeing poor resolution between my positional isomers. What are the first steps I should take?
A1: Poor resolution of positional isomers is a common challenge. Here’s a logical workflow to address this:
dot graph Troubleshooting_Poor_Resolution { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Troubleshooting Poor Resolution of Positional Isomers.
-
Step 1: Mobile Phase Optimization: This is often the most effective and least expensive starting point.
-
Organic Modifier Percentage: Fine-tune the percentage of your organic solvent (e.g., acetonitrile or methanol). A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
-
Organic Modifier Type: Switching between acetonitrile and methanol can significantly alter selectivity due to their different solvent properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[8][9][10] Phthalazinone derivatives are weakly basic, and subtle differences in the pKa values of isomers can be exploited by adjusting the mobile phase pH.[11] A good starting point is to work at a pH that is 1-2 units away from the pKa of the analytes to ensure a consistent ionization state.[8]
-
-
Step 2: Stationary Phase Selection: If mobile phase optimization is insufficient, consider changing your column.
-
Different C18 Phases: Not all C18 columns are created equal. Variations in end-capping, silica purity, and bonding density can lead to different selectivities.
-
Phenyl or Cyano Phases: For aromatic compounds like phthalazinones, a phenyl- or cyano-bonded phase can offer alternative selectivity through pi-pi interactions.
-
Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can provide unique selectivity for polar and basic compounds.
-
Q2: I'm observing significant peak tailing for my phthalazinone compounds. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds like phthalazinones is often due to secondary interactions with residual silanol groups on the silica stationary phase.[12][13][14] Here’s how to address it:
-
Lower the Mobile Phase pH: At a lower pH (e.g., 2.5-3.5), the acidic silanol groups are protonated and less likely to interact with the basic phthalazinone isomers.[14] An acidic modifier like formic acid or phosphoric acid is commonly used.[15]
-
Use a Mobile Phase Additive: For particularly basic compounds, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can suppress ionization in mass spectrometry.
-
Choose a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Using such a column can significantly reduce peak tailing.
-
Consider a Hybrid Particle Column: Columns with hybrid organic/inorganic particles often exhibit reduced silanol activity and can provide excellent peak shape for basic compounds over a wider pH range.[16]
Q3: I suspect I have tautomers that are not separating well. How can I confirm this and improve the separation?
A3: The presence of tautomers can manifest as broad or split peaks. To address this:
-
Adjust Mobile Phase pH: The tautomeric equilibrium can be pH-dependent.[17] Experimenting with different mobile phase pH values may shift the equilibrium to favor one tautomer, resulting in a sharper peak.
-
Change Solvent Polarity: The lactam-lactim equilibrium of phthalazinone is sensitive to solvent polarity. Modifying the organic solvent or its percentage in the mobile phase can influence the tautomeric form and potentially improve peak shape.
-
Temperature Control: Temperature can affect the rate of interconversion between tautomers. Operating at a lower temperature may slow down the interconversion, leading to sharper peaks for each tautomer. Conversely, a higher temperature might accelerate the interconversion to a point where a single, averaged peak is observed.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new set of phthalazinone positional isomers?
A1: A robust starting point for method development for phthalazinone isomers would be a reversed-phase HPLC (RP-HPLC) method.[18] Given their aromatic nature, a C18 column is a logical first choice.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | A standard, versatile column for reversed-phase chromatography. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | An acidic modifier to suppress silanol interactions and improve peak shape.[15][19] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20-30 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm or a wavelength of maximum absorbance | Phthalazinones are chromophoric and readily detected by UV.[18] |
Q2: When should I consider using a chiral HPLC method for phthalazinone derivatives?
A2: A chiral HPLC method is necessary when you need to separate enantiomers of a phthalazinone derivative.[20][21] The synthesis of a phthalazinone with a stereocenter will result in a racemic mixture (a 50:50 mixture of both enantiomers). Regulatory agencies often require the analysis of individual enantiomers, as they can have different pharmacological and toxicological profiles. The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening as they are versatile and effective for a wide range of compounds.
Q3: How do I choose the right mobile phase for a chiral separation of phthalazinone enantiomers?
A3: The choice of mobile phase for chiral separations is highly dependent on the CSP. For polysaccharide-based CSPs, common mobile phase systems include:
-
Normal Phase: A mixture of a non-polar solvent like hexane and a polar alcohol such as ethanol or isopropanol.
-
Polar Organic Mode: Pure alcohols like methanol or ethanol, or mixtures thereof.
-
Reversed-Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
It is often necessary to screen different mobile phases to find the optimal conditions for a specific pair of enantiomers.
Experimental Protocol: A Baseline Method for Phthalazinone Isomer Screening
This protocol provides a starting point for the separation of a hypothetical mixture of phthalazinone positional isomers.
1. Sample Preparation:
-
Prepare a stock solution of the phthalazinone isomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Data Analysis:
-
Integrate the peaks and evaluate the resolution between the isomer peaks. A resolution value of >1.5 is generally considered baseline separation.
-
Based on the initial results, optimize the gradient, mobile phase composition, or column as described in the troubleshooting section.
Conclusion
The successful HPLC separation of phthalazinone isomers is an achievable goal with a systematic and informed approach. By understanding the underlying chemical principles of isomerism and chromatography, and by applying the troubleshooting strategies and starting methods outlined in this guide, researchers can overcome the challenges of co-elution and poor peak shape. This technical support center serves as a dynamic resource; as new stationary phases and techniques emerge, so too will the strategies for tackling these complex separations.
References
- Dwight R. Stoll. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510.
- Journal of the Chemical Society, Perkin Transactions 2. (1976). Tautomeric azines. Part 6. Phthalazin-1 (2H)-one.
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
-
PubMed. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
- Waters. (n.d.).
-
MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]
- Journal of Pharmaceutical Research International. (2019).
-
International Labmate Limited. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
- BenchChem. (2025). A Deep Dive into the Computational Modeling of Phthalazone: A Technical Guide for Drug Discovery.
-
PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. [Link]
-
PubMed. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. [Link]
- DergiPark. (n.d.).
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. [Link]
-
MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
MDPI. (n.d.). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. [Link]
-
PubMed Central. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
- IOSR Journal of Pharmacy. (2022).
-
SIELC Technologies. (n.d.). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. [Link]
-
Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one on Newcrom R1 HPLC column. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. [Link]
-
PubMed Central. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]
-
PubMed. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. [Link]
- Springer. (2014).
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
PubMed. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. [Link]
-
SIELC Technologies. (n.d.). Separation of Phthalazine on Newcrom R1 HPLC column. [Link]
- ResearchGate. (n.d.). Synthesis and separation of structural isomers of 2(3),9(10),16(17),23(24)-tetrasubstituted phthalocyanines.
-
ResearchGate. (2020). (PDF) Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. longdom.org [longdom.org]
- 7. Uracil - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. waters.com [waters.com]
- 17. ias.ac.in [ias.ac.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 21. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are evaluating the biological activity of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a phthalazinone derivative with potential as an aldose reductase inhibitor. Inconsistent results in bioassays can be a significant hurdle in accurately determining the efficacy and mechanism of action of this compound. This guide provides a structured approach to troubleshooting common issues, ensuring the generation of reliable and reproducible data.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the bio-evaluation of this compound, particularly in the context of aldose reductase inhibition assays.
Q1: I'm observing high variability in my IC50 values for this compound across different experiments. What are the likely causes?
High variability in IC50 values is a frequent challenge and can stem from several factors, ranging from compound handling to assay conditions.
Root Causes and Solutions:
-
Compound Solubility and Precipitation: this compound, like many organic molecules, may have limited aqueous solubility. Precipitation of the compound during the assay can lead to an underestimation of its true potency.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, especially at higher concentrations of the test compound.
-
Solubility Assessment: Determine the kinetic solubility of the compound in your final assay buffer.
-
Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the assay should be kept to a minimum (typically ≤1%) as higher concentrations can affect enzyme activity and compound solubility.[1]
-
Pre-incubation: Allow for a pre-incubation period of the enzyme with the inhibitor to facilitate binding before adding the substrate.[2]
-
-
-
Enzyme Activity and Stability: The activity of aldose reductase can be influenced by various factors, leading to inconsistent results.
-
Troubleshooting Steps:
-
Enzyme Quality: Ensure the use of a high-quality, purified enzyme. Batch-to-batch variation can be a source of inconsistency.
-
Storage and Handling: Store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
Assay Conditions: Optimize and strictly control the pH and temperature of your assay. For aldose reductase, the optimal pH is typically between 6.2 and 7.0.[2][3]
-
-
-
Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant variability.
-
Troubleshooting Steps:
-
Calibrated Pipettes: Regularly calibrate your pipettes.
-
Consistent Technique: Employ a consistent pipetting technique for all additions.
-
Automation: If available, utilize automated liquid handlers for improved precision.
-
-
Q2: My potent in vitro aldose reductase inhibitor, this compound, shows weak or no activity in cell-based assays. Why is there a discrepancy?
This is a common challenge in drug discovery, often referred to as an in vitro-in vivo disconnect. Several factors can contribute to this observation.
Root Causes and Solutions:
-
Poor Cell Permeability: The carboxylic acid moiety in this compound can be ionized at physiological pH, hindering its ability to cross the cell membrane and reach the intracellular aldose reductase.[4]
-
Troubleshooting Steps:
-
Permeability Assays: Conduct in vitro permeability assays (e.g., PAMPA) to assess the compound's ability to cross artificial membranes.
-
Prodrug Strategies: Consider designing and synthesizing ester or amide prodrugs to mask the carboxylic acid and improve cell penetration.
-
-
-
Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that actively transport it out of the cell.
-
Troubleshooting Steps:
-
Efflux Pump Inhibition: Co-incubate your compound with known efflux pump inhibitors to see if cellular activity is restored.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Metabolic Stability Assays: Assess the stability of the compound in the presence of liver microsomes or hepatocytes.
-
-
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free concentration available to inhibit the target.
-
Troubleshooting Steps:
-
Serum-Free vs. Serum-Containing Media: Compare the activity of your compound in assays with and without serum to assess the impact of protein binding.
-
-
Q3: I am observing a high background signal or potential interference in my fluorescence-based aldose reductase assay. How can I address this?
Phthalazinone derivatives can sometimes exhibit intrinsic fluorescence or interfere with fluorescence-based detection methods.
Root Causes and Solutions:
-
Compound Autofluorescence: The test compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive or inflated signal.
-
Troubleshooting Steps:
-
Compound-Only Control: Run a control experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.
-
Spectral Scan: Perform a fluorescence scan of your compound to identify its excitation and emission maxima and determine if they overlap with your assay's wavelengths.
-
Use of Red-Shifted Fluorophores: Consider using assays with fluorophores that have longer excitation and emission wavelengths (far-red) to minimize interference from autofluorescent compounds.[1]
-
-
-
Light Scattering: Precipitated compound can scatter light, leading to an artificially high fluorescence reading.
-
Troubleshooting Steps:
-
Solubility Check: As mentioned in Q1, ensure your compound is fully dissolved in the assay buffer.
-
Pre-read Plate: Read the fluorescence of the plate before initiating the enzymatic reaction to establish a baseline and identify wells with high initial signals.
-
-
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to quenching of the signal.[5]
-
Troubleshooting Steps:
-
Absorbance Spectrum: Measure the absorbance spectrum of your compound to check for overlap with the fluorophore's excitation and emission wavelengths.
-
Kinetic vs. Endpoint Reads: In a kinetic assay, the initial rate of the reaction is measured. A stable background signal from an interfering compound will have less impact on the calculated rate compared to an endpoint reading.[6]
-
-
Part 2: Experimental Protocols & Data Presentation
Standard Spectrophotometric Aldose Reductase Inhibition Assay
This protocol is a widely used method for determining the inhibitory activity of compounds against aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[2]
Materials:
-
Recombinant human aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer of 0.1 M potassium phosphate, pH 6.2.
-
Prepare stock solutions of NADPH (e.g., 10 mM in buffer), DL-glyceraldehyde (e.g., 100 mM in buffer), and the test compound in DMSO.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Reaction buffer
-
NADPH solution (final concentration ~0.1 mM)
-
Test compound at various concentrations (or DMSO for the control)
-
Recombinant aldose reductase enzyme
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add DL-glyceraldehyde (final concentration ~1-10 mM) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Initial Velocity (mOD/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 0.1 | 9.2 | 12.4 |
| 1 | 6.8 | 35.2 |
| 10 | 3.1 | 70.5 |
| 100 | 1.2 | 88.6 |
Table 1: Example data for determining the IC50 of an aldose reductase inhibitor.
Troubleshooting Workflow Diagram
A logical workflow for troubleshooting inconsistent bioassay results.
Part 3: Scientific Integrity & Logic
A robust and reliable bioassay is built on a foundation of good experimental design and the inclusion of appropriate controls.
Importance of Controls in Aldose Reductase Assays
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat) should be included in every assay to confirm that the assay is performing as expected.
-
Negative Control (Vehicle Control): This control (e.g., DMSO) establishes the baseline enzyme activity in the absence of an inhibitor.
-
No-Enzyme Control: This control helps to identify any non-enzymatic degradation of NADPH or background signal.
-
No-Substrate Control: This control ensures that the observed activity is dependent on the presence of the substrate.
Understanding Enzyme Kinetics in Inhibition Assays
To accurately characterize an inhibitor, it is essential to understand the basics of enzyme kinetics.
-
Initial Velocity: Inhibition constants (Ki) are most accurately determined under initial velocity conditions, where less than 10-15% of the substrate has been consumed. This ensures that the substrate concentration is not a limiting factor.
-
Substrate Concentration (Km): The Michaelis constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity. For competitive inhibitors, the apparent potency (IC50) will be dependent on the substrate concentration. It is recommended to run inhibition assays at a substrate concentration close to the Km value.
Signaling Pathway of Aldose Reductase in Diabetic Complications
The polyol pathway and the role of aldose reductase in diabetic complications.
By systematically addressing these potential issues, researchers can enhance the reliability and reproducibility of their bioassay data for this compound, leading to a more accurate assessment of its therapeutic potential.
References
-
Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver. (2016). PubMed Central. [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. [Link]
-
A New Approach to Control the Enigmatic Activity of Aldose Reductase. (2013). PLOS One. [Link]
-
Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. (2024). MDPI. [Link]
-
Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review. (2024). MDPI. [Link]
-
Structure-based optimization of aldose reductase inhibitors originating from virtual screening. (2006). PubMed. [Link]
-
Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). PubMed Central. [Link]
-
Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). OUCI. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2007). PubMed. [Link]
-
Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]
-
Interference with Fluorescence and Absorbance. (2018). ResearchGate. [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2018). PubMed Central. [Link]
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). MDPI. [Link]
-
Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2022). ResearchGate. [Link]
-
Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). PubMed. [Link]
-
Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A) …. (2024). ResearchGate. [Link]
-
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (2010). PubMed Central. [Link]
-
In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata. (2013). PubMed. [Link]
-
Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. (2005). PubMed Central. [Link]
-
Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. (2018). MDPI. [Link]
-
Synthesis and Evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as Potential Anticancer Agents That Inhibit Tubulin Polymerization. (2014). PubMed. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. [Link]
Sources
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Phthalazinone-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile phthalazinone scaffold. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for one of the most significant challenges in developing phthalazinone-based therapeutics: managing and minimizing off-target effects. The phthalazinone core is a privileged scaffold in medicinal chemistry, capable of interacting with a wide array of biological targets, including PARP, various kinases, and enzymes like phosphodiesterase.[1][2][3] This versatility, however, necessitates a robust strategy for ensuring target selectivity and minimizing unintended interactions that can lead to toxicity or reduced efficacy.
This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and strategic workflows to help you proactively design more selective compounds and reactively identify and mitigate off-target effects in your existing molecules.
Part 1: Foundational Understanding & Proactive Design
This section addresses common questions about the inherent properties of the phthalazinone scaffold and outlines proactive strategies to "design out" potential off-target effects early in the drug discovery process.
Q1: Why is the phthalazinone scaffold prone to off-target interactions?
The phthalazinone nucleus is a flexible and valuable building block in drug development, with derivatives showing a vast spectrum of pharmacological activities, from anticancer to anti-inflammatory effects.[4] Its chemical structure forms a common feature for compounds targeting various receptors and enzymes, such as PARP, EGFR, VEGFR-2, and Aurora kinases.[2][5]
The primary reason for its off-target potential lies in its ability to interact with highly conserved binding sites across protein families. For instance:
-
Kinase Inhibition: Many phthalazinone-based kinase inhibitors target the ATP-binding pocket, which is highly conserved across the human kinome of over 500 kinases.[6][7] This structural similarity makes it challenging to achieve high selectivity, often leading to the inhibition of unintended kinases.[6]
-
PARP Inhibition: While effective, some phthalazinone-based PARP inhibitors have been shown to possess potent off-target activity against protein kinases, a phenomenon that may contribute to their clinical side-effect profiles.[8][9]
This inherent polypharmacology requires a deliberate and early focus on selectivity.
Caption: A streamlined workflow for in silico off-target prediction.
Q3: What medicinal chemistry strategies improve the selectivity of phthalazinone-based kinase inhibitors?
Moving beyond the highly conserved ATP pocket is key to enhancing selectivity. [6][10]Here are several field-proven strategies:
| Strategy | Mechanistic Rationale | Advantages | Considerations |
| Targeting the "Gatekeeper" Residue | The gatekeeper residue controls access to a hydrophobic pocket near the ATP binding site. Its size varies across kinases. Designing bulky substituents that clash with large gatekeeper residues prevents binding, while allowing interaction with kinases that have smaller gatekeepers. [6] | Relatively straightforward to implement; can significantly narrow the target profile. | Only differentiates between kinases with large vs. small gatekeepers (~20% of kinome has a small gatekeeper). [6] |
| Covalent Inhibition | Involves designing a weak electrophile (e.g., an acrylamide) into the inhibitor that forms a covalent bond with a non-conserved cysteine residue near the active site. [6] | Drastically increases potency and selectivity for kinases that possess the target cysteine. | Irreversible binding can have safety implications; requires a suitably positioned, non-conserved cysteine. |
| Allosteric Targeting | Designing compounds that bind to less-conserved allosteric sites outside the ATP pocket. This avoids the issue of kinome-wide ATP-site similarity altogether. [10] | Can achieve very high selectivity; may offer novel mechanisms of action. | Allosteric sites are not always well-characterized; discovery can be more challenging. |
| Bivalent Inhibition | Tethering a promiscuous ATP-site inhibitor to a second moiety (e.g., a peptide or small molecule) that targets another, more specific site on the kinase. [6] | Can yield highly selective inhibitors by requiring two distinct binding interactions. | Can lead to larger molecules with less favorable pharmacokinetic properties. |
Part 2: Experimental Troubleshooting & Off-Target Identification
This section provides a systematic approach for when a synthesized compound exhibits behavior suggestive of off-target effects, such as unexpected toxicity or a phenotype that doesn't match the intended target's biology.
Q4: Our lead compound is potent in our cell-based assay but shows high toxicity. How do we experimentally identify the off-target(s)?
A tiered, systematic screening cascade is the most efficient and cost-effective strategy to de-risk your compound and identify the source of toxicity. [11]
Caption: Experimental cascade for identifying off-target interactions.
Experimental Protocol: Tier 1 Kinase Profiling
This protocol outlines the steps for assessing the selectivity of your phthalazinone compound against a broad panel of kinases, a common first step given the scaffold's activity in this area. [11] Objective: To identify unintended kinase targets of a phthalazinone-based compound.
Methodology:
-
Compound Preparation:
-
Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Perform serial dilutions in 100% DMSO to prepare intermediate stock concentrations.
-
For the assay, dilute the compound to the final screening concentration (typically 1 µM or 10 µM) in the appropriate aqueous assay buffer. The final DMSO concentration in the assay should be low and consistent across all wells (e.g., ≤ 1%).
-
-
Assay Execution (via Commercial Service or In-House Platform):
-
Select a large, diverse kinase panel (e.g., >400 kinases) to maximize the chances of finding an off-target. [11] * The assay typically measures the remaining kinase activity after incubation with your compound. This is often done using radiometric (³³P-ATP) or fluorescence-based methods that quantify substrate phosphorylation.
-
Run the initial screen at a single high concentration (e.g., 10 µM) to identify any potential "hits."
-
-
Data Analysis & Interpretation:
-
The primary data will be expressed as '% Inhibition' or '% Remaining Activity' compared to a vehicle (DMSO) control.
-
Identify Hits: Flag any kinase that shows significant inhibition (e.g., >70% inhibition) at the screening concentration. [11] * Calculate Selectivity Score (S-Score): A simple way to quantify selectivity is to divide the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. [11]
-
-
Follow-up (IC₅₀ Determination):
-
For all identified hits, perform a dose-response experiment to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Use a 10-point dose-response curve to generate reliable data. [11] * This step is critical to distinguish potent off-target interactions from weak ones.
-
Sample Data Presentation:
| Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Target Class |
| On-Target (e.g., VEGFR-2) | 98% | 5 | Intended Target |
| Off-Target Hit 1 (e.g., CDK16) | 92% | 85 | Unintended |
| Off-Target Hit 2 (e.g., PIM3) | 85% | 250 | Unintended |
| Non-Hit (e.g., ABL1) | 15% | >10,000 | Not a target |
Part 3: Frequently Asked Questions (FAQs)
-
Q: My phthalazinone-based PARP inhibitor is showing off-target kinase activity. Is this expected? A: Yes, this is a known phenomenon. Studies have shown that clinically approved PARP inhibitors, such as rucaparib and niraparib, can bind to and inhibit multiple protein kinases at clinically relevant concentrations. [8][9]In contrast, olaparib, which also has a phthalazinone core, appears to be much more selective against the kinome. [8]This underscores the importance of profiling each new compound, as small structural changes can significantly alter the off-target landscape.
-
Q: What is the difference between "polypharmacology" and "off-target effects"? A: The terms are related but have different connotations. Off-target effects generally refer to unintended interactions that cause adverse events or toxicity. Polypharmacology , on the other hand, refers to a drug's ability to act on multiple targets. This can be either unintentional (leading to side effects) or intentional, where dual-activity against multiple disease-relevant targets could provide a therapeutic advantage. [8]
-
Q: Can off-target effects ever be beneficial? A: Yes. In some cases, an identified off-target effect can be exploited for a new therapeutic indication (drug repositioning). For example, the kinase-inhibiting activities of some PARP inhibitors could potentially be leveraged to treat different types of cancer or to guide combination therapies. [8]
-
Q: Our compound has a long target residence time. How does this impact off-target toxicity? A: A long residence time on an off-target can amplify toxicity. Even if the binding affinity (Kᵢ) is weaker than for the on-target, a slow dissociation rate (k_off) means the inhibitor remains bound to the off-target for a prolonged period, potentially leading to sustained inhibition and downstream toxic effects. This has been demonstrated with certain phthalazinone-based PARP-1 inhibitors where prolonged target residence time was linked to enhanced cytotoxicity. [12][13]
References
- ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (URL Not Available)
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed. ([Link])
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ([Link])
-
Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. ([Link])
-
Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents | Request PDF - ResearchGate. ([Link])
-
Mechanism of action of phthalazinone derivatives against rabies virus - PubMed. ([Link])
-
Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents | Bentham Science Publishers. ([Link])
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. ([Link])
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. ([Link])
-
Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - NIH. ([Link])
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. ([Link])
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ([Link])
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. ([Link])
-
Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - MDPI. ([Link])
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. ([Link])
-
Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. ([Link])
-
Off-Target Effects and Where to Find Them - CRISPR Medicine News. ([Link])
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking - American Chemical Society. ([Link])
-
Pharmacological activities of various phthalazine and phthalazinone derivatives - Zenodo. ([Link])
-
Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC - NIH. ([Link])
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate. ([Link])
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC - PubMed Central. ([Link])
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. ([Link])
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. ([Link])
-
Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors | Request PDF - ResearchGate. ([Link])
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. ([Link])
-
Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed. ([Link])
-
Design of the targeted phthalazinones. - ResearchGate. ([Link])
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. ([Link])
-
Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors - PubMed. ([Link])
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ([Link])
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications. ([Link])
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press. ([Link])
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. ([Link])
-
The off-target kinase landscape of clinical PARP inhibitors - ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a key intermediate in pharmaceutical development. We will move beyond rudimentary lab-scale procedures to address the specific issues encountered during kilogram-scale production, focusing on safety, efficiency, and purity.
Overview of the Synthetic Pathway
The synthesis is typically a three-step process starting from readily available commercial materials. Each stage presents unique challenges when transitioning from benchtop to reactor.
Caption: High-level overview of the three-step synthesis.
Step 1: Synthesis of 4-Benzyl-1(2H)-phthalazinone
This foundational step involves the cyclocondensation of a 2-acylbenzoic acid with hydrazine. While straightforward on a small scale, process control is critical for large-scale success.
Experimental Protocol: Scale-Up Synthesis of 4-Benzyl-1(2H)-phthalazinone
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-benzoylbenzoic acid (1.0 eq) and a solvent such as ethanol or acetic acid.[1][2]
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1-1.5 eq) to the reactor via a controlled-addition funnel. CAUTION: This reaction is exothermic. Maintain the internal temperature below 30°C during the addition. Uncontrolled addition can lead to a dangerous thermal runaway.
-
Reaction: Heat the mixture to reflux (approx. 80-100°C, depending on the solvent) and maintain for 4-8 hours. Monitor reaction completion by HPLC or TLC.
-
Crystallization & Isolation: Cool the reaction mixture to room temperature, then further chill to 0-5°C to induce crystallization. The product, 4-benzyl-1(2H)-phthalazinone, will precipitate out of the solution.[1]
-
Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold ethanol and then water to remove unreacted hydrazine and other impurities.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
Troubleshooting & FAQs: Step 1
Q1: My yield is significantly lower on a larger scale compared to my lab experiments. What's wrong?
A1: This is a common scale-up issue. Consider these factors:
-
Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions. Ensure your reactor's agitation is sufficient for the vessel size and viscosity of the slurry.
-
Poor Temperature Control: The initial addition of hydrazine is exothermic. If the heat is not dissipated effectively, by-products can form. A slow, controlled addition rate is paramount.
-
Hydrazine Impurities: On a large scale, entrainment of residual hydrazine in the product crystal lattice is a major concern.[3] Ensure the washing step is thorough. A reslurry of the crude product in hot water can be an effective purification step.
Q2: The product is off-color (yellow or brown) instead of white. How can I improve purity?
A2: Color often indicates the presence of oxidation by-products.
-
Atmosphere Control: Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, especially at elevated temperatures.
-
Recrystallization: If the color persists after washing, recrystallization from a suitable solvent like ethanol or toluene is recommended. This will improve both purity and crystalline form.
Step 2: N-Alkylation with Ethyl Chloroacetate
This step involves the selective N-alkylation of the phthalazinone ring. The primary challenge here is ensuring regioselectivity (N- vs. O-alkylation) and driving the reaction to completion.
Mechanism: N- vs. O-Alkylation
The phthalazinone core exists in a tautomeric equilibrium between the amide and its iminol form. While O-alkylation is possible, N-alkylation is kinetically and thermodynamically favored. The nitrogen atom is a stronger and softer nucleophile compared to the oxygen atom, leading to the desired N-substituted product.[4][5]
Caption: Regioselectivity of the alkylation reaction.
Experimental Protocol: Scale-Up N-Alkylation
-
Reactor Setup: Charge the reactor with 4-Benzyl-1(2H)-phthalazinone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a suitable solvent. A mixture of Acetone/DMF is often effective.[5]
-
Reagent Addition: Add ethyl chloroacetate (1.1-1.3 eq) to the slurry.
-
Reaction: Heat the mixture to reflux (55-65°C for acetone) for 12-24 hours. The reaction is typically heterogeneous, so efficient stirring is crucial. Monitor progress by HPLC.
-
Work-up: After cooling, filter off the inorganic salts (K₂CO₃ and KCl). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Isolation: The resulting crude oil or solid is often taken up in a solvent like ethyl acetate and washed with water and brine to remove residual DMF and salts. The product, ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate, can then be isolated by crystallization, typically from an ethanol/water mixture.
Troubleshooting & FAQs: Step 2
Q1: The reaction is sluggish and stalls at 70% conversion even after 24 hours. What can I do?
A1: Several factors could be at play:
-
Base Quality: Ensure the potassium carbonate is anhydrous. The presence of water can hydrolyze the ethyl chloroacetate.
-
Solvent Choice: While acetone is a good starting point, for more stubborn reactions, a higher boiling polar aprotic solvent like DMF or DMAc can increase solubility and reaction rate. However, be aware that these solvents are more difficult to remove during work-up.
-
Phase Transfer Catalyst: On a large scale, adding a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly accelerate heterogeneous reactions by facilitating the transfer of the deprotonated phthalazinone into the organic phase.
Q2: I am observing a significant amount of an unknown impurity in my HPLC. What could it be?
A2: The most likely impurity is the O-alkylated product or a product from the dimerization of ethyl chloroacetate.
-
Temperature Control: Running the reaction at the lowest effective temperature will favor the desired N-alkylation.
-
Base Strength: Using an overly strong base can promote side reactions. K₂CO₃ is generally sufficient and provides good selectivity.[5][6]
Data Table: Reagent Stoichiometry for Scale-Up
| Scale | 4-Benzyl-1(2H)-phthalazinone | Anhydrous K₂CO₃ | Ethyl Chloroacetate | Acetone |
| Lab (10g) | 10.0 g (1.0 eq) | 8.8 g (1.5 eq) | 6.2 mL (1.2 eq) | 100 mL |
| Pilot (1kg) | 1.0 kg (1.0 eq) | 0.88 kg (1.5 eq) | 0.62 L (1.2 eq) | 10 L |
| Production (10kg) | 10.0 kg (1.0 eq) | 8.8 kg (1.5 eq) | 6.2 L (1.2 eq) | 100 L |
Step 3: Hydrolysis to the Final Acetic Acid
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. The main challenge here is ensuring complete conversion and developing a robust isolation and purification procedure to achieve the desired product specifications.
Experimental Protocol: Scale-Up Hydrolysis
-
Reactor Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of solvents like THF, methanol, and water.[2]
-
Base Addition: Add an aqueous solution of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by HPLC.
-
Work-up and Acidification: Once the reaction is complete, concentrate the mixture under vacuum to remove the organic solvents. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like MTBE or toluene to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with aqueous HCl (e.g., 3N HCl) to a pH of 2-3. The product, this compound, will precipitate as a white solid.
-
Isolation: Isolate the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Troubleshooting & FAQs: Step 3
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Q1: The final product has a high salt content after isolation. How can this be minimized?
A1: This usually points to insufficient washing of the filter cake. On a large scale, simple displacement washing can be inefficient. Consider a reslurry wash: suspend the filtered product in a large volume of deionized water, stir for 30-60 minutes, and then re-filter. This is much more effective at removing entrapped salts.
Q2: My isolated product is gummy and difficult to filter. What is causing this?
A2: A gummy or oily product often indicates incomplete hydrolysis (presence of starting ester) or that the product is "oiling out" rather than crystallizing.
-
Control Acidification: Add the acid slowly to a well-stirred, cold (0-5°C) solution. A rapid, uncontrolled pH drop can cause the product to precipitate as an oil.
-
Anti-Solvent: If the product is reluctant to crystallize from the aqueous medium, consider adding a water-miscible anti-solvent like isopropanol after acidification to induce precipitation.
References
-
El-Sayed, M. A., et al. (2015). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 20(8), 14356–14373. Available at: [Link]
-
El Rayes, S. M., et al. (2020). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. SciForum. Available at: [Link]
-
Mohareb, R. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Chemical and Pharmaceutical Research, 7(3), 1136-1163. Available at: [Link]
-
O'Brien, A., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(8), 1045–1052. Available at: [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12204. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Drug Discovery Professionals: 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid vs. Doxorubicin in Breast Cancer Cells
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens.[1] Its potent cytotoxic effects are well-documented, but its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance.[1][2] This has fueled a persistent search for novel therapeutic agents with improved efficacy and more favorable safety profiles.
This guide provides a comparative analysis of a novel investigational compound, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, and its derivatives, against the established agent, doxorubicin. We will delve into their distinct mechanisms of action, compare their cytotoxic performance in breast cancer cell lines based on available data, and provide detailed protocols for the key assays used in such evaluations. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Section 1: Unraveling the Mechanisms of Action
A fundamental differentiator between therapeutic agents lies in their mechanism of action. Doxorubicin exerts its anticancer effects through a multi-pronged, relatively non-specific assault on cellular machinery, whereas emerging phthalazine derivatives appear to engage more specific, targeted pathways.
Doxorubicin: The Multi-Modal Cytotoxic Agent
Doxorubicin's efficacy stems from its ability to disrupt several critical cellular processes simultaneously.[] Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure. This physical obstruction inhibits the processes of DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and the topoisomerase II enzyme. This traps the enzyme after it has cleaved the DNA double helix, preventing re-ligation and leading to the accumulation of permanent double-strand breaks.[1][2]
-
Generation of Reactive Oxygen Species (ROS): The drug is metabolized into a semiquinone free radical, which reacts with molecular oxygen to produce superoxide ions and other ROS. This surge in oxidative stress inflicts widespread damage to DNA, proteins, and lipids, contributing significantly to its cytotoxic and cardiotoxic effects.[1][2]
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls. 2[4]. Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere.
-
Drug Treatment: Prepare serial dilutions of the test compounds (Phthalazine derivative, Doxorubicin) and a vehicle control (e.g., 0.1% DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Exposure: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. 6[5][4]. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan. 7[4]. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO, or a detergent-based solution) to each well to dissolve the purple formazan crystals. 8[4]. Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. M[5]easure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. I[6]n early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. P[6][7]ropidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Caption: Workflow for cell cycle analysis using propidium iodide.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. 4[8][9]. Incubation: Incubate the cells on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks at this stage). 5[8]. Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with PBS to remove the ethanol. 6[8]. RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for 30 minutes at 37°C. 7[8][9]. PI Staining: Add propidium iodide solution to a final concentration of 50 µg/mL. 8[9]. Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence on a linear scale. Use pulse processing (e.g., PI-Area vs. PI-Width) to exclude doublets and aggregates from the analysis.
The comparative analysis reveals a compelling narrative. Doxorubicin, the incumbent standard, operates as a powerful but indiscriminate cytotoxic agent, with its efficacy intrinsically linked to significant toxicity. In contrast, the novel class of this compound derivatives represents a more targeted and potentially refined therapeutic strategy.
The available data suggests these phthalazine derivatives can achieve potent cytotoxicity, rivaling or exceeding that of doxorubicin in key breast cancer cell lines, through a specific mechanism of EGFR inhibition. T[10]his targeted approach holds the promise of greater selectivity for cancer cells, potentially translating to a wider therapeutic index and a more favorable safety profile in vivo.
However, this guide also highlights critical gaps in the current knowledge. Direct, head-to-head studies of the specific compound this compound against doxorubicin under identical, standardized conditions are imperative. Future research should focus on validating its EGFR-inhibitory mechanism, exploring its efficacy across a broader panel of breast cancer subtypes, and ultimately, advancing the most promising candidates into preclinical in vivo models to assess both antitumor activity and systemic toxicity. The journey from bench to bedside is long, but the exploration of such targeted agents is a crucial step toward developing more effective and less burdensome treatments for breast cancer patients.
References
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
PubMed. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Available from: [Link]
-
University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. Available from: [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
YouTube. How does Doxorubicin ('Red Devil') Cancer Treatment Work?. Available from: [Link]
-
National Center for Biotechnology Information. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available from: [Link]
-
AACR Journals. Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. Available from: [Link]
-
National Center for Biotechnology Information. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Available from: [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Available from: [Link]
-
protocols.io. MTT (Assay protocol). Available from: [Link]
-
Biomedica. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Available from: [Link]
Sources
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Anticancer Agents: A Comparative Efficacy Guide to 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid Derivatives and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the platinum-based drug cisplatin has long been a cornerstone, a powerful but often blunt instrument against cellular proliferation. However, the quest for more targeted and less toxic alternatives is relentless. This guide offers a detailed comparison between the established cytotoxic agent, cisplatin, and the emerging therapeutic potential of compounds derived from 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, a scaffold that has recently demonstrated significant promise in preclinical studies.
Introduction: Divergent Scaffolds, Distinct Therapeutic Philosophies
Cisplatin, or cis-diamminedichloroplatinum(II), is a coordination complex that has been a mainstay in the treatment of various solid tumors, including testicular, ovarian, lung, and bladder cancers, since its FDA approval in 1978.[1][2] Its therapeutic efficacy is rooted in its ability to induce indiscriminate DNA damage in rapidly dividing cells.[1]
In contrast, this compound and its derivatives represent a more modern approach to cancer therapy, targeting specific signaling pathways that are dysregulated in cancer cells. Recent research has illuminated that this phthalazinone scaffold can be tailored to inhibit key drivers of tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR).[3]
Mechanisms of Action: A Study in Contrasts
The fundamental difference in the therapeutic approach of these two compounds lies in their molecular mechanisms of action.
Cisplatin: The DNA Damager
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[1][4] After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, creating a highly reactive, positively charged species.[5] This activated form of cisplatin then binds to the N7 reactive center of purine bases, predominantly guanine, on the DNA.[1] This binding results in the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix.[1][6] These DNA lesions obstruct replication and transcription, triggering a cascade of cellular responses that, if the damage is too extensive to be repaired, lead to apoptosis (programmed cell death).[4][7]
Caption: Mechanism of action of Cisplatin.
This compound Derivatives: The Signal Transduction Inhibitor
Recent studies have revealed that derivatives of this compound can act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.
Unlike cisplatin, these phthalazinone derivatives do not directly interact with DNA. Instead, they are designed to bind to the ATP-binding site of the EGFR kinase domain.[3] This competitive inhibition prevents the phosphorylation and activation of EGFR, thereby blocking the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, that promote cancer cell proliferation and survival. By shutting down these critical oncogenic signals, these compounds induce apoptosis in cancer cells that are dependent on the EGFR pathway.[3]
Caption: Mechanism of action of a phthalazinone-based EGFR inhibitor.
Comparative Efficacy: A Look at the Preclinical Data
The efficacy of an anticancer agent is typically assessed in preclinical studies by its ability to inhibit the proliferation of cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50).
A recent study investigated a series of compounds derived from 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide for their cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-231.[3] Several of these derivatives demonstrated potent anticancer activity. For instance, compound 12d from this study exhibited an IC50 value of 0.57 µM against MDA-MB-231 cells.[3] This was notably more potent than the established EGFR inhibitor, Erlotinib, which had an IC50 of 1.02 µM in the same study.[3] Furthermore, compound 12d showed potent inhibition of the EGFR enzyme with an IC50 value of 21.4 nM, significantly lower than that of Erlotinib (80 nM).[3]
The efficacy of cisplatin varies depending on the cancer cell line. For comparison, published IC50 values for cisplatin against various cancer cell lines are provided in the table below.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Source |
| Phthalazinone Derivative (12d) | EGFR Inhibition | MDA-MB-231 (Breast) | 0.57 | [3] |
| Erlotinib (Reference EGFRi) | EGFR Inhibition | MDA-MB-231 (Breast) | 1.02 | [3] |
| Cisplatin | DNA Crosslinking | A549 (Lung) | 11.71 | [8] |
| Cisplatin | DNA Crosslinking | HepG2 (Liver) | 7.25 (in vivo) | [9] |
Experimental Protocols for Efficacy Determination
The cytotoxic effects of novel compounds are commonly determined using in vitro cell viability assays, such as the MTT assay.[10]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., the phthalazinone derivative or cisplatin) and incubated for a specified period (e.g., 48-72 hours). Control wells with untreated cells and a vehicle control are also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10]
-
Formazan Formation: Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Discussion: Implications for Drug Development
The distinct mechanisms of action of cisplatin and the this compound derivatives have significant implications for their clinical application and for the future of cancer drug development.
-
Targeted Therapy vs. Broad Cytotoxicity: The phthalazinone derivatives exemplify a targeted approach, aiming to exploit specific vulnerabilities of cancer cells, such as their dependence on EGFR signaling. This specificity holds the promise of higher efficacy against tumors with the target alteration and potentially a more favorable side-effect profile compared to cisplatin, which affects all rapidly dividing cells, including healthy tissues in the bone marrow, gastrointestinal tract, and hair follicles.[11][12]
-
Overcoming Resistance: A major limitation of cisplatin is the development of drug resistance.[11][13] Mechanisms of cisplatin resistance are multifaceted and include reduced drug accumulation, increased detoxification, and enhanced DNA repair capacity.[13] Targeted therapies like EGFR inhibitors offer a potential strategy to treat tumors that have become resistant to traditional chemotherapy. A tumor that has developed resistance to cisplatin's DNA-damaging effects may still be sensitive to the inhibition of a critical survival pathway like EGFR.
-
The Versatility of the Phthalazinone Scaffold: It is noteworthy that the phthalazinone core structure is not limited to EGFR inhibition. Other research has demonstrated that derivatives of this scaffold can be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), another key enzyme involved in DNA repair.[1][11] This versatility underscores the potential of the phthalazinone scaffold as a privileged structure in medicinal chemistry for the development of a range of targeted anticancer agents.
Conclusion
While cisplatin remains a vital tool in the oncologist's arsenal, its efficacy is often limited by toxicity and the emergence of resistance. The exploration of novel chemical scaffolds that can be rationally designed to inhibit specific oncogenic drivers represents a crucial direction in cancer research. The potent anti-proliferative and EGFR-inhibitory activity of derivatives of this compound in preclinical studies highlights a promising new class of targeted anticancer agents. Further investigation, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to fully elucidate their therapeutic potential and to determine their place in the future of cancer treatment.
References
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). Chemical and Pharmaceutical Bulletin, 69(7), 693-701.
- Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869–1883.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
- Tawfeek, A. M., Abdou, A. M., El-Remessy, A. B., & El-Sayed, M. A. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic chemistry, 84, 338-349.
- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (2020). Anti-cancer agents in medicinal chemistry, 20(18), 2228-2245.
- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320.
- Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC chemistry, 17(1), 90.
-
What is the mechanism of Cisplatin? - Patsnap Synapse. (2024). Retrieved from [Link]
- El-Wahab, A. H. A., Mohamed, H. M., El-Agrody, A. M., El-Nassag, M. A., & Bedair, A. H. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel, Switzerland), 4(8), 1077–1092.
-
Cytotoxic Activity of the Tested Compounds on Different Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (2011). Pharmaceuticals, 4(8), 1077-1092.
- Tanatani, A., et al. (2015). Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. European Journal of Medicinal Chemistry, 103, 429-438.
- El-Naggar, A. M., Abdel-Alim, A. M., El-Gamal, M. H., & El-Gazzar, M. A. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1466-1477.
- Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.).
-
Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A) … - ResearchGate. (n.d.). Retrieved from [Link]
- El Rayes, S. M., et al. (n.d.). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Sciforum.
- Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (2016). Scientific reports, 6, 36934.
- Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. (2022). Anti-cancer agents in medicinal chemistry, 22(14), 2586-2598.
- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). Molecules (Basel, Switzerland), 26(16), 4991.
-
Discovery – Cisplatin and The Treatment of Testicular and Other Cancers. (2014). National Cancer Institute. Retrieved from [Link]
- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). Molecules (Basel, Switzerland), 25(18), 4235.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). International journal of molecular sciences, 25(5), 2825.
-
Cyclo (Nα-dinicotinoyl)-bis-[(L-valinyl)-L-lysinyl acid hydrazide]. (n.d.). Online Publishing @ NIScPR. Retrieved from [Link]
-
Antioxidant activity (IC50 values) of compounds (8a-j). (n.d.). ResearchGate. Retrieved from [Link]
- Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2024). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2296707.
- Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. (2024). Bioorganic chemistry, 144, 107158.
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). J-Stage. Retrieved from [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 13. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic Acid Analogs as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid analogs, a class of compounds showing significant promise as aldose reductase inhibitors. By objectively comparing the performance of various structural analogs and providing supporting experimental data, this document aims to inform the rational design of more potent and selective therapeutic agents for the management of diabetic complications.
Introduction: The Rationale for Targeting Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normal physiological conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[1][2] This accumulation, and the subsequent osmotic stress and depletion of NADPH, is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2] Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy to prevent or mitigate these debilitating conditions.[2]
Phthalazinone derivatives, such as Zopolrestat, have been investigated in clinical trials as aldose reductase inhibitors.[3] The core structure of this compound provides a versatile scaffold for the development of novel inhibitors with improved efficacy and pharmacokinetic profiles. This guide will dissect the structural modifications of this scaffold and their impact on inhibitory activity.
The Core Scaffold and Key Pharmacophoric Features
The fundamental structure of the analogs discussed herein is this compound. The key pharmacophoric elements that contribute to its aldose reductase inhibitory activity are generally considered to be:
-
A polar moiety: This region of the molecule interacts with the "anion binding pocket" of the aldose reductase active site.[4] In the parent compound, the carboxylic acid group serves this function.
-
A hydrophobic moiety: This part of the molecule engages with the non-polar regions of the enzyme's active site.[4] The benzyl group and the phthalazinone ring system contribute to this hydrophobic interaction.
The following diagram illustrates the general structure and the key regions for modification.
Caption: General chemical scaffold and key areas for structural modification.
Structure-Activity Relationship Analysis
The potency of these analogs as aldose reductase inhibitors is highly dependent on the nature of the substituents at various positions of the core scaffold. The following sections summarize the key SAR findings based on available experimental data.
Modifications of the Acetic Acid Moiety (R1)
The carboxylic acid group is a critical feature for interaction with the enzyme's active site. However, its acidic nature can lead to high plasma protein binding, potentially limiting in vivo efficacy.[5] Modifications at this position are aimed at maintaining the necessary interactions while improving pharmacokinetic properties.
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester, such as in ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate, is a common synthetic intermediate.[3] While direct inhibitory data for the ester is not always reported, it is generally understood that the free carboxylic acid is required for optimal activity.
-
Amidation: The synthesis of various acetamide derivatives has been explored. For instance, compounds like 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamide and 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-cyclohexyl acetamide have been synthesized.[6] While these specific examples were evaluated for anticancer activity, the principle of modifying the carboxylic acid to an amide can influence the compound's interaction with the aldose reductase active site. The size and nature of the N-substituent are crucial. Bulky or lipophilic groups may enhance hydrophobic interactions but could also introduce steric hindrance.
Substitutions on the Benzyl Ring (R2)
The benzyl group occupies a hydrophobic pocket in the enzyme. Substitutions on this aromatic ring can significantly modulate the inhibitory potency.
-
Electron-donating and Electron-withdrawing Groups: Studies on similar aldose reductase inhibitors have shown that the introduction of both electron-donating (e.g., methyl) and electron-withdrawing (e.g., nitro, halogen) groups at the para-position of an aromatic ring can have a profound impact on binding potency.[7] While specific data for the 4-benzyl-phthalazinone scaffold is limited in the provided search results, this is a critical area for optimization.
Alterations to the Phthalazinone Core (R3)
The phthalazinone ring system is a key structural element. While major alterations to this core are less common, substitutions on the fused benzene ring can be explored. These modifications can influence the electronic properties and overall conformation of the molecule.
Table 1: Comparative Aldose Reductase Inhibitory Activity of Selected Analogs
| Compound | R1 Modification | R2 (Benzyl Ring) Substitution | IC50 (µM) | Reference |
| Parent Compound | -COOH | Unsubstituted | Data not available | - |
| Zopolrestat | -COOH | Different core | Clinically trialed | [3] |
| Analog A | -CONH-propyl | Unsubstituted | Data not available | [6] |
| Analog B | -CONH-cyclohexyl | Unsubstituted | Data not available | [6] |
| Analog C | -COOCH2CH3 | Unsubstituted | Synthetic intermediate | [3] |
Note: Specific IC50 values for the direct analogs of this compound as aldose reductase inhibitors are not explicitly detailed in the provided search results. The table illustrates the types of modifications made. Further experimental evaluation is required to quantify their inhibitory potency against aldose reductase.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of analogs and the in vitro evaluation of their aldose reductase inhibitory activity.
General Synthesis of this compound Analogs
The synthesis of these analogs typically begins with the N-alkylation of 4-benzyl-2H-phthalazin-1-one.[3][6]
Caption: General synthetic workflow for producing target analogs.
Step-by-Step Protocol:
-
N-Alkylation: A mixture of 4-benzyl-2H-phthalazin-1-one, ethyl chloroacetate, and a weak base such as anhydrous potassium carbonate is refluxed in a suitable solvent (e.g., ethanol).[3] The reaction is monitored by thin-layer chromatography (TLC).
-
Ester Hydrolysis or Amidation: The resulting ethyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification). Alternatively, the ester can be reacted with various amines to yield the corresponding amides.
-
Hydrazinolysis: For further modifications, the ethyl ester can be treated with hydrazine hydrate in ethanol to form the corresponding acetic acid hydrazide.[3][8] This hydrazide is a versatile intermediate for the synthesis of a wide range of derivatives.[8]
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the synthesized compounds is determined using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.[2][9]
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Detailed Protocol:
-
Enzyme Preparation: Crude aldose reductase can be prepared from sources such as rat lenses.[2] The lenses are homogenized in a buffer, and the homogenate is centrifuged to obtain the supernatant containing the enzyme.[2]
-
Assay Mixture: In a quartz cuvette, the following are added: phosphate buffer (pH 6.2), NADPH solution, the enzyme preparation, and the test compound at various concentrations.[10] A control reaction without the inhibitor and a blank reaction without the substrate are also prepared.[2]
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, DL-glyceraldehyde.[2] The decrease in absorbance at 340 nm is immediately monitored for 3-5 minutes using a UV-Vis spectrophotometer.[2]
-
Calculation: The rate of NADPH consumption is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the rate of the control reaction. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel aldose reductase inhibitors. The key structure-activity relationships indicate that the carboxylic acid moiety (or a suitable bioisostere) is crucial for activity, while substitutions on the benzyl ring offer a prime opportunity for optimizing potency and selectivity.
Future research in this area should focus on:
-
Systematic modification of the benzyl ring: A thorough investigation of the effects of various substituents at the ortho, meta, and para positions is warranted.
-
Exploration of carboxylic acid bioisosteres: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or non-acidic moieties that can still interact with the anion-binding pocket could lead to compounds with improved pharmacokinetic profiles.
-
Selectivity profiling: It is crucial to assess the selectivity of new inhibitors against other closely related aldo-keto reductases, such as aldehyde reductase, to minimize potential off-target effects.[5]
By leveraging the SAR insights outlined in this guide and employing rigorous experimental validation, researchers can accelerate the discovery of potent and selective aldose reductase inhibitors with the potential to alleviate the burden of diabetic complications.
References
- BenchChem. (n.d.). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.
- El-Sayed, W. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12183.
- Gomaa, M. S. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(9), 7496-7508.
- Karim, A., et al. (2015). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. International Journal of High-Risk Behaviors and Addiction, 4(3), e23048.
- El Rayes, S. M. (2020). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Molbank, 2020(3), M1149.
- Lee, S., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega, 9(18), 20986-20996.
- Abcam. (2021). ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric).
- Kupeli, E., et al. (2007). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 687-692.
- ResearchGate. (n.d.). Some known acetic acid derivatives as aldose reductase inhibitors.
- ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A).
- Ali, A., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1276021.
- Malinakova, K., et al. (2020). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 25(11), 2539.
- Barski, M., et al. (2018). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 19(12), 3978.
- Sbardella, G., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules, 22(10), 1668.
Sources
- 1. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. brieflands.com [brieflands.com]
- 10. tandfonline.com [tandfonline.com]
A Multi-Faceted Approach to Validating EGFR as the Primary Target of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic Acid Derivatives
A Senior Application Scientist's Guide to Rigorous Target Validation
In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a known driver in several cancers, making the development of novel, potent, and selective inhibitors a continuous priority. This guide provides an in-depth, technically-focused comparison for validating the phthalazine derivative, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, and its analogues as bona fide EGFR inhibitors. We will move beyond simple screening data, detailing a robust, multi-pronged validation strategy that establishes a clear line of sight from biochemical activity to cellular target engagement, benchmarked against established clinical inhibitors.
The Rationale: Why Target EGFR?
The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intracellular kinase domain.[1][2] This activation triggers a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, and migration.[3][4][5] In many cancers, mutations or overexpression of EGFR leads to its constitutive, ligand-independent activation, creating an "oncogenic addiction" where cancer cells become highly dependent on this sustained signaling for their growth and survival.[6] This makes EGFR an ideal therapeutic target. Inhibitors function by competing with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby blocking the autophosphorylation and downstream signaling necessary for tumor progression.[1][6]
Caption: Simplified EGFR signaling pathway leading to cancer cell proliferation and survival.
A Triad of Validation: The Core Experimental Framework
To rigorously validate a novel compound as a selective EGFR inhibitor, a single IC50 value is insufficient. A self-validating system of experiments is required, progressing from direct biochemical interaction to functional cellular outcomes. This framework is built on three pillars: Biochemical Activity, Biophysical Binding, and Cellular Target Engagement.
Sources
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. antbioinc.com [antbioinc.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. annualreviews.org [annualreviews.org]
A Comparative Analysis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic Acid Derivatives and Established EGFR Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been transformative, yet the evolution of treatment resistance necessitates a continuous search for novel inhibitory scaffolds. This guide provides a comparative analysis of a promising phthalazinone-based compound, a derivative of "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid," against established first, second, and third-generation EGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available preclinical data and the experimental methodologies crucial for such evaluations.
The Evolving Challenge of EGFR Inhibition
The EGFR signaling pathway, a cornerstone of cellular growth, proliferation, and survival, is frequently dysregulated in various cancers through overexpression or activating mutations.[1] The development of small molecule TKIs that compete with ATP at the kinase's catalytic site has led to significant clinical breakthroughs.[2] However, the therapeutic journey has been marked by an ongoing battle against acquired resistance, most notably the T790M "gatekeeper" mutation, which thwarted the efficacy of first-generation inhibitors like gefitinib and erlotinib.[3][4] This led to the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors with distinct mechanisms and selectivity profiles.[5][6]
dot
Caption: The EGFR signaling cascade and the point of intervention for Tyrosine Kinase Inhibitors (TKIs).
Introducing a Novel Phthalazinone Scaffold
Recent research has brought to light a new class of EGFR inhibitors based on a phthalazinone core. Specifically, the derivative 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide, referred to here as Compound 12d , has demonstrated potent EGFR inhibition.[7] This discovery prompts a comparative analysis to position its potential within the existing armamentarium of EGFR TKIs.
Comparative Biochemical Profile: Potency Against EGFR
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target kinase. While direct head-to-head comparative studies are not yet available for Compound 12d against a full panel of TKIs under identical assay conditions, we can juxtapose the reported data to provide a preliminary assessment.
A study highlighted that Compound 12d exhibits a promising EGFR inhibitory activity with an IC50 value of 21.4 nM.[7] This is notably more potent than the first-generation inhibitor Erlotinib, which had an IC50 of 80 nM in the same study.[7] However, the specific EGFR construct (wild-type vs. mutant) for this assay was not detailed, which is a critical piece of information for a comprehensive comparison.
Below is a table summarizing the IC50 values of established EGFR inhibitors against wild-type EGFR and key mutant forms. This data, collated from various preclinical studies, provides a benchmark against which novel compounds like the phthalazinone derivative can be evaluated.
| Inhibitor | Generation | Mechanism | IC50 vs. WT EGFR (nM) | IC50 vs. L858R (nM) | IC50 vs. Exon 19 Del (nM) | IC50 vs. L858R/T790M (nM) |
| Gefitinib | 1st | Reversible | ~21-22[8] | ~3-12[5][9] | ~7-13[5][9] | >1000[5] |
| Erlotinib | 1st | Reversible | ~14[10] | ~12[5] | ~7[5] | >1000[5] |
| Afatinib | 2nd | Irreversible | ~31[5] | ~0.3[5] | ~0.8[5] | ~10-50[5] |
| Osimertinib | 3rd | Irreversible | ~480-1865[1] | ~1-10[5] | ~1-10[5] | ~1-15[5] |
| Compound 12d | Novel | Not Specified | 21.4 (vs. Erlotinib 80)[7] | Not Reported | Not Reported | Not Reported |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.
A crucial aspect of third-generation inhibitors like osimertinib is their high selectivity for mutant EGFR over wild-type, which translates to a wider therapeutic window and reduced side effects.[3] The selectivity profile of Compound 12d against a panel of kinases, and particularly against different EGFR mutants, remains a critical area for future investigation.
Cellular Activity: Anti-proliferative and Apoptotic Effects
Beyond biochemical assays, evaluating an inhibitor's effect on cancer cell lines provides a more biologically relevant measure of its potential.
Compound 12d was tested against the triple-negative breast cancer cell line MDA-MB-231, which is known to express wild-type EGFR. It exhibited potent cytotoxic activity with an IC50 of 0.57 µM, outperforming Erlotinib (IC50 = 1.02 µM) in the same assay.[7] Furthermore, Compound 12d was shown to be a potent inducer of apoptosis in these cells, increasing the apoptotic cell population by 64.4-fold compared to the control.[7]
This demonstrates that the biochemical inhibition of EGFR by this phthalazinone derivative translates into meaningful anti-cancer effects at the cellular level. However, to fully understand its potential, it is imperative to test Compound 12d against a panel of NSCLC cell lines with well-defined EGFR mutation statuses (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M).
Future Directions: The Path to Clinical Relevance
While the initial data for the phthalazinone scaffold, represented by Compound 12d, is encouraging, several key questions must be addressed to establish its therapeutic potential:
-
Mutant Selectivity: What is the inhibitory profile of Compound 12d against clinically relevant EGFR mutations, including sensitizing mutations (L858R, Exon 19 del) and resistance mutations (T790M, C797S)?
-
Kinome Profiling: A broad kinase selectivity screen is necessary to understand potential off-target effects and to confirm its specificity for EGFR.
-
In Vivo Efficacy: Evaluation in patient-derived xenograft (PDX) models of NSCLC with different EGFR mutation statuses will be crucial to assess its anti-tumor activity in a more complex biological system.[11][12]
-
Pharmacokinetics and Safety: In vivo studies are also required to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall safety profile.
Experimental Methodologies
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
// Workflow Kinase_Assay -> MTT_Assay [label="Validate Cellular Potency"]; MTT_Assay -> WB_Assay [label="Confirm Mechanism"]; WB_Assay -> PDX_Model [label="Assess In Vivo Efficacy"]; Kinase_Assay -> Kinome_Scan [label="Determine Selectivity"]; }
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study | MDPI [mdpi.com]
- 11. EGFR inhibition enhances the cellular uptake and antitumor-activity of the HER3 antibody drug conjugate HER3-DXd - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic Acid in Drug-Resistant Cell Lines
Introduction: The Promise of the Phthalazinone Scaffold
In the landscape of modern drug discovery, the phthalazinone core stands out as a "privileged scaffold"—a molecular framework that consistently yields compounds with a wide array of pharmacological activities.[1][2] From anticancer and anti-inflammatory to antihypertensive and antidiabetic agents, derivatives of phthalazin-1(2H)-one have demonstrated significant therapeutic potential.[1][2][3][[“]] Our focus here is on a specific derivative, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid , a compound whose therapeutic efficacy, like many novel agents, may be significantly influenced by pre-existing or acquired drug resistance in target cells.
This guide provides a comparative framework for evaluating the cross-resistance profile of this compound. As direct experimental data for this specific compound is not yet widely available in the public domain, we will establish a robust, experimentally verifiable hypothesis based on the well-documented mechanisms of multidrug resistance (MDR). This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and detailed protocols to empower your own investigations.
The Inevitable Challenge: Understanding Multidrug Resistance
The development of resistance to chemotherapy is a primary obstacle in cancer treatment.[5][6][7] Tumors can exhibit intrinsic resistance or, more commonly, acquire resistance following initial treatment, often leading to cross-resistance, where resistance to one drug confers resistance to a broad spectrum of other, often structurally and mechanistically unrelated, compounds.[8][9]
A predominant mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters.[10][11] These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[10][11] This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the treatment ineffective.
Two of the most clinically significant ABC transporters are:
-
P-glycoprotein (P-gp/MDR1/ABCB1): The first identified and most extensively studied ABC transporter associated with MDR.[10][11] It is known to transport a vast number of structurally diverse compounds.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Another crucial efflux transporter implicated in resistance to a variety of anticancer drugs.[12][13][14]
Given the lipophilic nature and structural characteristics common to many phthalazinone derivatives, it is plausible that this compound could be a substrate for one or both of these transporters. Therefore, a critical step in its preclinical evaluation is to determine its susceptibility to P-gp- and BCRP-mediated efflux.
A Hypothetical Cross-Resistance Profile: A Framework for Investigation
To guide the experimental investigation, we propose a hypothetical cross-resistance profile for this compound. This profile is based on the compound's potential interaction with P-gp and BCRP, the two most common mediators of MDR. We will compare its hypothetical activity in drug-sensitive parental cell lines versus their drug-resistant counterparts that overexpress these transporters.
| Cell Line Pair | Resistance Mechanism | Known Resistant Substrates (Examples) | Hypothesized Activity of this compound |
| MCF-7 (Parental) vs. MCF-7/ADR | P-gp (ABCB1) Overexpression | Doxorubicin, Paclitaxel, Vincristine | High potency in MCF-7; significantly reduced potency in MCF-7/ADR, indicating potential P-gp substrate. |
| HEK293 (Parental) vs. HEK293/BCRP | BCRP (ABCG2) Overexpression | Topotecan, Mitoxantrone, SN-38 | High potency in HEK293; significantly reduced potency in HEK293/BCRP, indicating potential BCRP substrate. |
| A549 (Parental) vs. A549/T | P-gp (ABCB1) Overexpression | Paclitaxel | High potency in A549; reduced potency in A549/T. |
This table serves as a predictive framework. The following sections provide the detailed methodologies required to empirically test these hypotheses.
Experimental Protocols for Determining Cross-Resistance
The following protocols are designed to provide a comprehensive evaluation of the cross-resistance profile of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17] By comparing the IC50 (half-maximal inhibitory concentration) values of the compound in parental versus resistant cell lines, we can quantify the degree of resistance.
Protocol:
-
Cell Seeding: Seed both parental and drug-resistant cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[17]
-
Compound Treatment: Prepare serial dilutions of this compound and known control drugs (e.g., doxorubicin for P-gp, mitoxantrone for BCRP) in a culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[15]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 values using non-linear regression analysis. The Resistance Factor (RF) can be calculated as: RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line). An RF > 1 indicates resistance.
ABC Transporter Substrate Identification
To directly assess if this compound is a substrate of P-gp or BCRP, a bidirectional transport assay using polarized cell monolayers is the gold standard.[18][19][20] This assay measures the flux of a compound from the basolateral (B) to the apical (A) side and from the apical (A) to the basolateral (B) side of a cell monolayer grown on a permeable support.
Protocol:
-
Cell Culture: Culture cells that form polarized monolayers and overexpress the transporter of interest (e.g., MDCKII-MDR1 for P-gp, MDCKII-BCRP for BCRP) on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Transport Assay Initiation:
-
A to B Transport: Add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
B to A Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Inhibitor Arm: Conduct parallel experiments in the presence of a known potent inhibitor of the respective transporter (e.g., Verapamil for P-gp, Ko143 for BCRP) to confirm that any observed efflux is transporter-mediated.[20]
-
Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2.0, which is significantly reduced in the presence of an inhibitor, is generally considered indicative of active efflux and suggests the compound is a substrate.[19]
Confirmation of Transporter Overexpression (Western Blot)
It is crucial to confirm the overexpression of the target ABC transporter in the resistant cell lines used. Western blotting is a standard technique for detecting and quantifying specific proteins in a cell lysate.
Protocol:
-
Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the transporter of interest (e.g., anti-P-gp/ABCB1 or anti-BCRP/ABCG2).[22][23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading between samples.
Interpreting the Data: Building the Narrative
By systematically executing these experiments, a clear picture of the cross-resistance profile of this compound will emerge.
-
Scenario 1: High Resistance Factor & Confirmed Substrate: If the compound shows a high RF in P-gp-overexpressing cells and is confirmed as a P-gp substrate in the transport assay, it is highly likely to be ineffective against tumors with this resistance mechanism.
-
Scenario 2: Low Resistance Factor & Not a Substrate: If the compound maintains its potency across both parental and resistant cell lines (RF ≈ 1) and is not identified as a substrate for major ABC transporters, it may represent a valuable therapeutic candidate capable of circumventing common MDR mechanisms.
-
Scenario 3: Selective Resistance: The compound might be a substrate for one transporter (e.g., BCRP) but not another (e.g., P-gp). This information is crucial for patient stratification and selecting appropriate combination therapies.
Conclusion and Future Directions
The phthalazinone scaffold holds immense promise, but the path to clinical success is paved with rigorous preclinical evaluation.[2][3] Understanding the potential for cross-resistance is not just an academic exercise; it is a critical determinant of a drug candidate's ultimate utility. This guide provides a logical framework and actionable protocols for elucidating the cross-resistance profile of this compound. By determining its interaction with key MDR transporters like P-gp and BCRP, researchers can make informed decisions about its development, identify patient populations most likely to respond, and strategically design combination therapies to overcome the challenge of drug resistance. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising compound.
References
-
National Institutes of Health.
-
National Institutes of Health.
-
ScienceDirect.
-
Frontiers in Oncology.
-
European Journal of Medicinal Chemistry.
-
National Institutes of Health.
-
PubMed.
-
PubMed.
-
ACS Publications.
-
Evotec.
-
Creative Bioarray.
-
ACS Publications.
-
Consensus.
-
Abcam.
-
ResearchGate.
-
BioIVT.
-
National Institutes of Health.
-
Springer Nature Experiments.
-
CLYTE Technologies.
-
Kent Academic Repository.
-
Abcam.
-
Kent Academic Repository.
-
PubMed.
-
Anticancer Research.
-
MDPI.
-
National Institutes of Health.
-
Synaptic Systems.
-
ResearchGate.
-
ResearchGate.
-
Biomol.
-
National Institutes of Health.
-
ChemicalBook.
-
PubMed.
-
MDPI.
-
National Institutes of Health.
-
National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. The study of acquired drug resistance in cancer cell lines - Kent Academic Repository [kar.kent.ac.uk]
- 10. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bioivt.com [bioivt.com]
- 14. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. BCRP Substrate Identification | Evotec [evotec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomol.com [biomol.com]
- 22. sysy.com [sysy.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Guide to Establishing In Vitro vs. In Vivo Correlation for the Aldose Reductase Inhibitor: 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing an in vitro-in vivo correlation (IVIVC) for the novel compound, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid. Given its structural similarity to known aldose reductase inhibitors, such as Zopolrestat, this document outlines the prospective experimental pathways to evaluate its potential as a therapeutic agent for diabetic complications.[1]
The core principle of IVIVC is to create a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[2][3] Establishing a successful IVIVC can streamline drug development, reduce the need for extensive clinical trials, and aid in formulation optimization.[4][5][6]
Mechanistic Hypothesis: Aldose Reductase Inhibition and the Polyol Pathway
Hyperglycemia in diabetes mellitus can lead to long-term complications such as retinopathy, neuropathy, and nephropathy.[7] The elevated glucose levels activate the polyol pathway, where aldose reductase (AR) acts as the rate-limiting enzyme, converting glucose to sorbitol.[7] This accumulation of sorbitol is a key factor in the pathogenesis of diabetic complications.[7] Therefore, inhibiting aldose reductase is a promising therapeutic strategy.
The chemical structure of this compound, featuring a phthalazinone core, suggests its potential as an aldose reductase inhibitor.[1] The following diagram illustrates the central role of aldose reductase in the polyol pathway.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
In Vitro Evaluation of Aldose Reductase Inhibitory Activity
The initial step is to quantify the compound's inhibitory effect on aldose reductase in a controlled laboratory setting.
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
-
Enzyme Source: Aldose reductase can be purified from bovine lens, rat lens, or human recombinant sources.[8]
-
Assay Principle: The enzymatic activity is determined spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm as it is oxidized during the reduction of a substrate.[7][9]
-
Substrate: DL-glyceraldehyde or glucose can be used as the substrate.[8][9] It is crucial to test with the physiological substrate, glucose, as IC50 values can differ significantly between substrates.[8]
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the purified aldose reductase enzyme.
-
Add varying concentrations of "this compound" (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Hypothetical In Vitro Data Summary
| Compound | IC50 (µM) vs. DL-glyceraldehyde | IC50 (µM) vs. Glucose |
| This compound | 1.2 | 0.05 |
| Zopolrestat (Reference) | 0.9 | 0.03 |
In Vivo Assessment in Animal Models of Diabetes
To evaluate the compound's efficacy in a biological system, suitable animal models of diabetes and its complications are necessary.
Choice of Animal Model:
-
Chemically-Induced Diabetes: Streptozotocin (STZ)-induced diabetes in rats or mice is a common model that mimics Type 1 diabetes by destroying pancreatic β-cells.[10][11] This model is well-suited for studying diabetic complications.[10]
-
Genetic Models: Spontaneous models like the Akita mouse (for Type 1) or the db/db mouse (for Type 2) offer insights into the genetic predispositions to diabetes and its complications.[12]
Experimental Protocol: In Vivo Efficacy in STZ-Induced Diabetic Rats
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ to male Wistar rats. Confirm diabetes by measuring blood glucose levels.
-
Treatment Groups:
-
Group 1: Non-diabetic control.
-
Group 2: Diabetic control (vehicle).
-
Group 3: Diabetic + "this compound" (low dose).
-
Group 4: Diabetic + "this compound" (high dose).
-
Group 5: Diabetic + Zopolrestat (reference drug).
-
-
Drug Administration: Administer the compounds orally once daily for a period of 8-12 weeks.
-
Efficacy Endpoints:
-
Biochemical: Measure sorbitol accumulation in target tissues (sciatic nerve, lens, retina).
-
Functional: Assess nerve conduction velocity for neuropathy, and cataract formation using slit-lamp examination for retinopathy.
-
Histopathological: Examine tissue sections for pathological changes.
-
Hypothetical In Vivo Data Summary
| Treatment Group | Sciatic Nerve Sorbitol (nmol/mg tissue) | Nerve Conduction Velocity (m/s) |
| Non-diabetic Control | 5.2 ± 0.8 | 55.1 ± 2.3 |
| Diabetic Control | 25.6 ± 3.1 | 38.4 ± 1.9 |
| Test Compound (Low Dose) | 15.1 ± 2.5 | 45.2 ± 2.1 |
| Test Compound (High Dose) | 8.9 ± 1.5 | 51.7 ± 2.0 |
| Zopolrestat | 7.8 ± 1.2 | 52.5 ± 2.4 |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a mathematical relationship between the in vitro performance (e.g., dissolution rate) and the in vivo response (e.g., plasma concentration or pharmacological effect).[2][3]
IVIVC Workflow
Caption: A streamlined workflow for establishing an In Vitro-In Vivo Correlation.
Step-by-Step IVIVC Protocol
-
Formulation Development: Prepare at least two to three formulations of "this compound" with different release rates (e.g., fast, medium, slow).
-
In Vitro Dissolution Studies: Conduct dissolution testing on these formulations under standardized conditions (e.g., USP Apparatus 2).
-
In Vivo Pharmacokinetic Studies: Administer each formulation to the animal model and collect plasma samples at various time points to determine the drug concentration profile (Cmax, Tmax, AUC).
-
Data Deconvolution: Use pharmacokinetic modeling to calculate the in vivo absorption profile from the plasma concentration data.
-
Correlation Modeling: Plot the in vitro dissolution data against the in vivo absorption data and establish a mathematical correlation, which is often a point-to-point linear relationship.
-
Model Validation: Assess the predictive performance of the model to ensure its reliability.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating the in vitro and in vivo activity of "this compound" and establishing a meaningful IVIVC. A successful correlation will not only validate the in vitro assays as a surrogate for in vivo performance but also significantly accelerate the preclinical and clinical development of this promising compound as a potential treatment for diabetic complications.
References
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
-
CMC Perspectives. In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
-
Pillai, G., & Dantuluri, A. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Investigation, 42(1), 1-13. Available from: [Link]
-
Pandeti, S., & Parvathaneni, S. (2021). In-vivo animal models for the study of diabetes mellitus. International Journal of Diabetes in Developing Countries, 41(4), 579-588. Available from: [Link]
-
PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. Available from: [Link]
-
Patsnap Synapse. (2023). How is in vitro–in vivo correlation (IVIVC) established? Available from: [Link]
-
Jayant, R. D., & Sharma, B. (2023). Animal models for induction of diabetes and its complications. Journal of Diabetes & Metabolic Disorders, 22(2), 1-14. Available from: [Link]
-
Al-Nakkash, L., & Al-Khafaji, H. (2022). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology, 13, 950797. Available from: [Link]
-
Wang, J., Liu, R., & Wang, F. (2021). Animal Models of Type 2 Diabetes Complications: A Review. Journal of Diabetes Research, 2021, 6695283. Available from: [Link]
-
Ace Therapeutics. In Vivo Models of Diabetes Mellitus. Available from: [Link]
-
O'Harte, F. P., & Kelly, J. G. (1990). Comparison of Aldose Reductase Inhibitors in Vitro. Effects of Enzyme Purification and Substrate Type. Biochemical Pharmacology, 40(7), 1531-1536. Available from: [Link]
-
Muthusamy, S., Sivalingam, M., & Chirayil, R. (2021). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. Research Journal of Pharmacy and Technology, 14(1), 1-8. Available from: [Link]
-
Göktaş, O., Tozkoparan, B., & Ertan, R. (2007). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Arzneimittelforschung, 57(1), 30-34. Available from: [Link]
-
Djoubissie, S. F., Njifutie, N., & Ngogang, J. Y. (2007). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 348-354. Available from: [Link]
-
Ali, A., Khan, S., & Salar, U. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1279585. Available from: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2010). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 15(11), 7983-7995. Available from: [Link]
Sources
- 1. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
- 5. phinc-modeling.com [phinc-modeling.com]
- 6. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
A Researcher's Guide to Assessing the Selectivity of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid for Cancer Cells Over Normal Cells
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount challenge. The principle of selective cytotoxicity is the bedrock of a successful anticancer drug. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cancer cell selectivity of a promising phthalazinone derivative, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid .
Phthalazinone-based compounds have emerged as a versatile scaffold in the development of targeted anticancer agents, with derivatives showing inhibitory activity against various key players in cancer progression such as PARP, EGFR, and VEGFR-2.[1][2] The subject of our investigation, this compound, whose synthesis has been previously described, presents a compelling candidate for in-depth selectivity profiling.[3][4][5] This guide will delineate the essential experimental workflows, from cell line selection to advanced mechanistic studies, to build a robust preclinical data package for this compound.
I. Foundational Principles: Understanding and Quantifying Selectivity
The therapeutic window of an anticancer agent is fundamentally determined by its selectivity. A quantitative measure of this selectivity is the Selectivity Index (SI) , which compares the cytotoxicity of a compound towards cancer cells versus normal cells. A higher SI value indicates a more favorable toxicity profile, suggesting that the compound is more potent against cancer cells at concentrations that are less harmful to normal cells.[6] The SI is typically calculated as the ratio of the IC50 (or CC50) in normal cells to the IC50 in cancer cells.[6][7]
An SI greater than 1.0 suggests a degree of selectivity for cancer cells, while an SI significantly greater than 2 is often considered a benchmark for promising selective toxicity.[6] The determination of the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a cornerstone of this assessment.[8][9][10]
II. Experimental Workflow for Selectivity Assessment
A multi-faceted approach is essential for a thorough evaluation of selectivity. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic investigations.
Caption: Potential signaling pathways modulated by phthalazinone derivatives, providing a rationale for investigating the mechanism of action of this compound.
III. Conclusion and Future Directions
The systematic assessment of cancer cell selectivity is a cornerstone of preclinical drug development. The framework presented in this guide provides a robust and logical pathway for the comprehensive evaluation of this compound. By combining rigorous cytotoxicity screening across a diverse panel of cell lines with in-depth mechanistic studies, researchers can build a compelling data package that illuminates the therapeutic potential of this promising compound. Positive outcomes from these in vitro studies would provide a strong rationale for advancing this molecule to in vivo animal models for further efficacy and toxicity evaluation.
IV. References
-
Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228–2245. [Link]
-
PubMed. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]
-
ResearchGate. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]
-
ResearchGate. (2023). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? [Link]
-
ResearchGate. (n.d.). Structure of several phthalazinone derivatives with anticancer properties. [Link]
-
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. [Link]
-
ResearchGate. (n.d.). Four ways to measure selectivity. [Link]
-
JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. [Link]
-
National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Sciences, 74(2), 173–178. [Link]
-
Visikol. (2022). The Importance of IC50 Determination. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
ResearchGate. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations? [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12146–12153. [Link]
-
National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2037. [Link]
-
National Center for Biotechnology Information. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 3(4), 879–884. [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16993. [Link]
-
JoVE. (2022). A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2373–2377. [Link]
-
MDPI. (2022). Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. International Journal of Molecular Sciences, 23(19), 11634. [Link]
-
Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
-
Sciforum. (n.d.). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 18(1), 1083–1095. [Link]
-
ResearchGate. (n.d.). Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A) … [Link]
-
Springer Nature Experiments. (n.d.). Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System. [Link]
-
Semantic Scholar. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]
-
National Center for Biotechnology Information. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6296. [Link]
-
National Center for Biotechnology Information. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][11]xazin-3(4H). Journal of Molecular Structure, 1315, 138531. [Link]
-
Semantic Scholar. (2021). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. [Link]
-
National Center for Biotechnology Information. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(1), 219–233. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports, 15(1), 2085. [Link]
-
MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1888. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid versus Zopolrestat for Aldose Reductase Inhibition
An In-Depth Analysis for Drug Development Professionals
In the landscape of diabetic complications research, the enzyme aldose reductase (AR) remains a pivotal therapeutic target. As the rate-limiting enzyme in the polyol pathway, its inhibition is a key strategy in preventing the pathogenesis of conditions such as diabetic neuropathy, retinopathy, and nephropathy. This guide provides a comparative analysis of a novel investigational compound, "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid," against the well-established and potent phthalazinone-based aldose reductase inhibitor, Zopolrestat.
This document is structured to provide not only a direct comparison based on available data but also to serve as a practical guide for researchers aiming to benchmark this and similar compounds. We will delve into the mechanism of action, present a framework for experimental validation, and discuss the structural rationale for potential efficacy.
The Phthalazinone Scaffold: A Privileged Structure in Aldose Reductase Inhibition
Phthalazinone derivatives have emerged as a significant class of aldose reductase inhibitors. Their core structure provides a robust scaffold for the introduction of various substituents that can interact with key residues in the active site of the aldose reductase enzyme. Zopolrestat, a well-characterized member of this class, has demonstrated potent inhibition of aldose reductase and has been the subject of extensive research. The compound "this compound" shares this core phthalazinone structure, suggesting its potential as an aldose reductase inhibitor.
Head-to-Head: Structural and Potency Comparison
| Feature | This compound | Zopolrestat |
| Chemical Structure | A phthalazinone core with a benzyl group at the 4-position and an acetic acid moiety at the 2-position. | A phthalazinone core with a trifluoromethyl-benzothiazolylmethyl group at the 3-position and an acetic acid moiety at the 1-position. |
| Mechanism of Action | Presumed to be an aldose reductase inhibitor based on its structural similarity to other phthalazinone ARIs. | Potent inhibitor of aldose reductase, the first enzyme in the polyol pathway. |
| IC50 for Aldose Reductase | Data not currently available in published literature. | 3.1 nM [1][2] |
| Key Structural Moieties | - Phthalazinone scaffold- Benzyl group- Acetic acid group | - Phthalazinone scaffold- Trifluoromethyl-benzothiazole group- Acetic acid group |
Causality Behind Structural Choices: The acetic acid moiety in both molecules is a common feature in many aldose reductase inhibitors. It is believed to interact with the anionic binding pocket of the enzyme. The lipophilic groups (benzyl in the investigational compound and trifluoromethyl-benzothiazole in Zopolrestat) are crucial for occupying a hydrophobic pocket within the enzyme's active site, thereby contributing significantly to the inhibitory potency. The variation in these lipophilic groups is a key determinant of the differences in potency and selectivity among phthalazinone-based inhibitors.
The Polyol Pathway: The Target of Inhibition
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway, the reduction of glucose to sorbitol, with the concomitant oxidation of NADPH to NADP+. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol leads to osmotic stress and cellular damage. Furthermore, the depletion of NADPH, a critical cofactor for glutathione reductase, impairs the cell's antioxidant defense system, leading to increased oxidative stress. These factors are implicated in the long-term complications of diabetes. Inhibition of aldose reductase is therefore a rational therapeutic strategy to mitigate these detrimental effects.
Concluding Remarks for the Senior Scientist
The key structural difference lies in the lipophilic moiety—the benzyl group in the investigational compound versus the trifluoromethyl-benzothiazole group in Zopolrestat. The latter is known to form favorable interactions within the hydrophobic pocket of aldose reductase, contributing to Zopolrestat's high potency. The seemingly simpler benzyl group in "this compound" may result in a different binding affinity, which could translate to altered potency and selectivity.
For drug development professionals, the next logical step is the synthesis of "this compound" and the subsequent execution of the described in vitro aldose reductase inhibition assay. This will provide the crucial IC50 value needed for a direct comparison with Zopolrestat and other known inhibitors. Further studies, including determination of the inhibition kinetics and selectivity against other related enzymes (e.g., aldehyde reductase), will be essential in building a comprehensive profile of this compound as a potential therapeutic agent for diabetic complications.
References
Sources
The Synergistic Power of Phthalazinone-Based PARP Inhibition: A Comparative Guide for "2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid" in Combination Chemotherapy
Introduction: A New Frontier in Precision Oncology
The landscape of cancer therapy is undergoing a paradigm shift, moving away from broadly cytotoxic agents towards targeted therapies that exploit the unique vulnerabilities of cancer cells. Within this evolution, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of precision medicine, particularly for tumors harboring defects in DNA damage repair pathways. The compound at the center of this guide, 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid , belongs to the phthalazinone class of molecules, a scaffold that has yielded potent PARP inhibitors, including the FDA-approved drug Olaparib.[1][2][3] While direct clinical data on this specific molecule is emerging, its structural similarity to established PARP inhibitors provides a strong rationale for its investigation as a next-generation therapeutic with significant potential for synergistic activity when combined with conventional chemotherapeutic agents.
This guide will provide researchers, scientists, and drug development professionals with an in-depth technical comparison of the synergistic effects observed with PARP inhibitors, using the phthalazinone scaffold as a central theme. We will delve into the mechanistic underpinnings of this synergy, present comparative data with various classes of chemotherapeutics, and provide detailed experimental protocols to empower your own research in this exciting field.
The Rationale for Synergy: Exploiting the Achilles' Heel of Cancer Cells
The central mechanism driving the synergistic effect of PARP inhibitors with DNA-damaging agents is the concept of synthetic lethality .[4][5] Cancer cells, particularly those with mutations in genes like BRCA1 and BRCA2 that are critical for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, become heavily reliant on other repair mechanisms for survival.[6][7] One such crucial pathway is base excision repair (BER), where PARP1 plays a pivotal role in detecting and signaling single-strand breaks (SSBs).[7][8]
By inhibiting PARP, "this compound" and its analogs prevent the efficient repair of SSBs. When a cell with inhibited PARP activity enters the S-phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more lethal DSBs.[9][10] In normal cells with functional HR, these DSBs can be effectively repaired. However, in cancer cells with deficient HR (a state known as "BRCAness"), the accumulation of DSBs triggers catastrophic genomic instability and ultimately leads to apoptosis.[6][7]
When a PARP inhibitor is combined with a DNA-damaging chemotherapeutic agent (e.g., platinum compounds, alkylating agents), the number of initial DNA lesions (including SSBs) is dramatically increased. This heightened level of DNA damage, coupled with the inhibition of PARP-mediated repair, overwhelms the cancer cell's already compromised DNA repair capacity, resulting in a potent synergistic killing effect.[1][11][12]
Figure 1: Mechanism of synergistic lethality with PARP inhibitors and DNA-damaging agents.
Comparative Analysis of Synergistic Combinations
The synergistic potential of PARP inhibitors has been explored with a wide range of chemotherapeutic agents across various cancer types. The following tables summarize key preclinical and clinical findings, providing a comparative overview of the efficacy of these combinations.
Table 1: Synergy with Platinum-Based Agents (e.g., Cisplatin, Carboplatin)
| Cancer Type | Cell Line/Model | PARP Inhibitor | Key Findings | Combination Index (CI) | Reference |
| Non-Small Cell Lung Cancer | H1650 (PTEN-deficient) | Olaparib | Significant synergistic effect in vitro and in a xenograft model. | CI < 1 (0.20-0.57) | [1][11] |
| Ovarian Cancer | BRCA-mutant cell lines | Olaparib | Potentiated cytotoxicity of cisplatin. | Synergistic | [12] |
| Esophageal Squamous Cell Carcinoma | KYSE70 | Olaparib | Synergistically enhanced the cytotoxic effects of cisplatin. | Synergistic | |
| Non-Small Cell Lung Cancer | NCI-H1299, SK-MES-1 | Olaparib | Enhanced sensitivity to cisplatin, especially with ERCC1 knockdown. | Synergistic | [13][14] |
Table 2: Synergy with Alkylating Agents (e.g., Temozolomide)
| Cancer Type | Cell Line/Model | PARP Inhibitor | Key Findings | Combination Index (CI) | Reference |
| Glioma | Recurrent IDH-mutant glioma patients | Olaparib | Objective radiographic response in 50% of evaluable patients. | N/A (Clinical) | [4] |
| Uterine Leiomyosarcoma | Preclinical models | Olaparib | Preclinical data showed synergy, leading to a Phase II trial with a 30% response rate. | Synergistic | [15] |
| Glioblastoma | Patient-derived temozolomide-resistant cells | Olaparib | Synergistic tumor suppression observed in combination with TMZ. | Synergistic | [16] |
| Small Cell Lung Cancer | Recurrent SCLC patients | Olaparib | Combination with temozolomide showed synergistic activity in vivo. | N/A (Clinical) | [17] |
Table 3: Synergy with Topoisomerase Inhibitors (e.g., Doxorubicin, SN-38)
| Cancer Type | Cell Line/Model | PARP Inhibitor | Key Findings | Combination Index (CI) | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE70 | Olaparib | Synergistically potentiated the cytotoxicity of doxorubicin and SN-38. | Synergistic | [18] |
| Ovarian and Colon Cancer | OVCAR8, HCT116 (BRCA competent) | Rucaparib, PJ34, A966492 | Synergistic effects on long-term survival with doxorubicin. | Synergistic | [12] |
Experimental Protocol: Quantifying Synergy with the Chou-Talalay Method
To rigorously assess the synergistic potential of "this compound" with other chemotherapeutic agents, the Chou-Talalay method, which calculates a Combination Index (CI), is the gold standard.[19][20][21] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3][22]
Step-by-Step Protocol for In Vitro Synergy Assessment
-
Cell Culture and Seeding:
-
Culture the cancer cell line of interest in the appropriate medium and conditions.
-
Seed the cells into 96-well plates at a predetermined density to ensure exponential growth during the assay period. Allow cells to adhere overnight.
-
-
Single-Agent Dose-Response Curves:
-
Prepare serial dilutions of "this compound" and the chemotherapeutic agent of interest individually.
-
Treat the cells with a range of concentrations for each drug alone to determine the IC50 (the concentration that inhibits 50% of cell growth) for each agent. A typical incubation time is 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Combination Treatment (Checkerboard Assay):
-
Based on the individual IC50 values, design a dose matrix for the combination experiment. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 of each drug in combination.
-
Treat the cells with the drug combinations at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Include wells for each drug alone at the same concentrations used in the combination, as well as a vehicle control.
-
Incubate the plates for the same duration as the single-agent assay.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Following incubation, assess cell viability using a standard method such as the MTT assay.
-
For the MTT assay, add MTT solution to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Convert absorbance values to the fraction of cells affected (Fa) for each drug concentration and combination. Fa = 1 - (absorbance of treated well / absorbance of control well).
-
Use software such as CompuSyn or a custom script to perform the Chou-Talalay analysis.[23][24] The software will generate the Combination Index (CI) values for different Fa levels.
-
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.[22]
-
Figure 2: Workflow for determining drug synergy using the Combination Index method.
Conclusion and Future Directions
The phthalazinone derivative "this compound" represents a promising candidate for further investigation as a PARP inhibitor. The wealth of evidence supporting the synergistic effects of PARP inhibitors with a broad range of DNA-damaging chemotherapeutics and radiotherapy provides a strong impetus for exploring the combination potential of this novel compound. The mechanistic rationale for this synergy is well-established, rooted in the principle of synthetic lethality in cancer cells with compromised DNA repair capabilities.
For researchers and drug development professionals, the path forward involves rigorous preclinical evaluation of "this compound" in combination with standard-of-care chemotherapies. The experimental protocols outlined in this guide provide a robust framework for quantifying synergistic interactions and identifying the most promising combination strategies for specific cancer types. As our understanding of the complex interplay of DNA repair pathways continues to grow, the targeted inhibition of PARP, exemplified by the potential of novel phthalazinone derivatives, will undoubtedly play an increasingly important role in the future of personalized cancer medicine.
References
-
Synergistic effect of olaparib with combination of cisplatin on PTEN-deficient lung cancer cells. PubMed. [Link]
-
Synergistic Effect of Olaparib with Combination of Cisplatin on PTEN-Deficient Lung Cancer Cells. AACR Journals. [Link]
-
Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacological Research. [Link]
-
Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. ResearchGate. [Link]
-
Synergistic Effect of Olaparib with Combination of Cisplatin on PTEN-Deficient Lung Cancer Cells. AACR Journals. [Link]
-
Synergistic effects of olaparib combined with ERCC1 on the sensitivity of cisplatin in non-small cell lung cancer. ProQuest. [Link]
-
Synergistic effects of olaparib combined with ERCC1 on the sensitivity of cisplatin in nonsmall cell lung cancer. Ingenta Connect. [Link]
-
Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. AACR Journals. [Link]
-
Patenting the Sum of the Parts: A Comprehensive Analysis of Drug Combination Intellectual Property Strategy. DrugPatentWatch. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. [Link]
-
Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. National Center for Biotechnology Information. [Link]
-
Combination Olaparib and Temozolomide for the Treatment of Glioma: A Retrospective Case Series. National Center for Biotechnology Information. [Link]
-
Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks. PubMed. [Link]
-
Abstract 2747: PARP inhibitors act synergistically with cisplatin and doxorubicin in BRCA competent cells by compromising chemotherapy-induced replication arrest. AACR Journals. [Link]
-
Combining olaparib and temozolomide in uterine leiomyosarcoma: a promising synergy. VJOncology. [Link]
-
PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. Brieflands. [Link]
-
The DNA Damaging Revolution: PARP Inhibitors and Beyond. ASCO Publications. [Link]
-
Targeting the DNA damage response: PARP inhibitors and new perspectives in the landscape of cancer treatment. PubMed. [Link]
-
Comparison of methods for evaluating drug-drug interaction. National Center for Biotechnology Information. [Link]
-
Molecular mechanism of PARP inhibitor resistance. PubMed Central. [Link]
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. Semantic Scholar. [Link]
-
The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. National Center for Biotechnology Information. [Link]
-
Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines. Anticancer Research. [Link]
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed. [Link]
-
Molecular Pathways: Targeting PARP in Cancer Treatment. AACR Journals. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Center for Biotechnology Information. [Link]
-
Combination Olaparib and Temozolomide for the Treatment of Glioma: A Retrospective Case Series. ResearchGate. [Link]
-
Enhanced tumor suppression in patient-derived temozolomide-resistant glioblastoma cells using a combination treatment of Olaparib and FK866. PubMed Central. [Link]
-
Clinical efficacy of olaparib/temozolomide. A, Best objective responses... ResearchGate. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information. [Link]
-
Update on Combination Strategies of PARP Inhibitors. National Center for Biotechnology Information. [Link]
-
Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair. PubMed Central. [Link]
-
Mechanisms underlying the synergistic effects of PARP Inhibitors in... ResearchGate. [Link]
-
Experiment Designs for the Assessment of Drug Combination Synergism. Austin Publishing Group. [Link]
-
Drug combination in vivo using combination index method: Taxotere and T607 against colon carcinoma HCT-116 xenograft tumor in nude mice. ResearchGate. [Link]
-
The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. National Center for Biotechnology Information. [Link]
-
(PDF) The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. ResearchGate. [Link]
-
YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. PubMed. [Link]
-
Structural basis for the inhibition of poly(ADP-ribose) polymerases 1 and 2 by BMN 673, a potent inhibitor derived from dihydropyridophthalazinone. PubMed. [Link]
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. PubMed Central. [Link]
-
Suppression of ADP-ribosylation reversal triggers cell vulnerability to alkylating agents. Nature. [Link]
Sources
- 1. Synergistic effect of olaparib with combination of cisplatin on PTEN-deficient lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Combination Olaparib and Temozolomide for the Treatment of Glioma: A Retrospective Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the DNA damage response: PARP inhibitors and new perspectives in the landscape of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic effects of olaparib combined with <i>ERCC1</i> on the sensitivity of cisplatin in non-small cell lung cancer - ProQuest [proquest.com]
- 14. Synergistic effects of olaparib combined with ERCC1 on the sensit...: Ingenta Connect [ingentaconnect.com]
- 15. vjoncology.com [vjoncology.com]
- 16. Enhanced tumor suppression in patient-derived temozolomide-resistant glioblastoma cells using a combination treatment of Olaparib and FK866 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid
Understanding the Compound: A Hazard Assessment
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid is a derivative of phthalazine, a class of compounds with diverse biological activities.[1][2][3][4] Its structure incorporates a benzyl group and a carboxylic acid moiety, which inform its potential reactivity and toxicity. In the absence of specific toxicological data, it is prudent to treat this compound as potentially hazardous.
Inferred Hazard Profile:
| Property | General Value/Characteristic | Significance for Disposal |
| Physical State | Likely a solid | Dictates containment and handling procedures. |
| Reactivity | May react with strong oxidizing agents.[5] | Incompatible materials must be segregated during waste collection. |
| Toxicity | Data not available; treat as potentially hazardous. | Assume toxicity and handle with appropriate Personal Protective Equipment (PPE) to minimize exposure. |
| Environmental Impact | No specific data; phthalazine derivatives may have ecotoxicity.[5] | Avoid release into the environment; do not dispose of down the drain.[6][7][8] |
Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, always wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[9][10][11][12][13]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[14]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[6][15][16]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, should be disposed of as hazardous waste.[9][13]
-
Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.[9][13]
Step 3: Waste Container Labeling - Clarity is Key
Properly labeling your waste container is a regulatory requirement and essential for safe handling by waste disposal personnel.[6][9] The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The CAS Number: 114897-85-7.[17]
-
An indication of the hazards (e.g., "Irritant," "Handle with Caution").
-
The accumulation start date.[6]
Step 4: Storage of Waste - Safe and Secure
Store the hazardous waste container in a designated satellite accumulation area.[18][19] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible chemicals.[6][9]
Step 5: Final Disposal - Professional Handling
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
-
Arrange for a pickup by your institution's licensed hazardous waste disposal contractor.[5][20]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]
-
For larger quantities, incineration by a licensed facility is often the preferred method for complete destruction of pharmaceutical waste.[5][21]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[6][15]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[15]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. [6]
-
Prevent entry into the affected area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of laboratory chemical waste is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][13][18] It is imperative to adhere to both federal and any state-specific guidelines.[18] Your institution's EHS department is your primary resource for understanding and complying with these regulations.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS PHTHALAZINE. Cleanchem Laboratories. Available at: [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
-
Procedure for Waste Disposal in Pharma. Pharmabeginers. Available at: [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. GIC Medical Disposal. Available at: [Link]
-
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaguideline. Available at: [Link]
-
A guide to the disposal of pharmaceutical waste. Anenta. Available at: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. Environmental Marketing Services. Available at: [Link]
-
Benzyl alcohol Safety Data Sheet. Penta chemicals. Available at: [Link]
-
Benzyl Alcohol Safety Data Sheet. Greenfield Global. Available at: [Link]
-
LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]
-
Acetic acid MSDS. Sciencelab.com. Available at: [Link]
-
Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. National Institutes of Health. Available at: [Link]
-
(4-Benzyl-piperazin-1-yl)-acetic acid. PubChem. Available at: [Link]
-
Preparation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-alkyl-propanamide 7a–g by method (A). ResearchGate. Available at: [Link]
-
Benzoic Acid: Draft Risk Assessment for the Registration Review. Regulations.gov. Available at: [Link]
-
Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. Available at: [Link]
-
Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. Available at: [Link]
-
Recommendation from the Scientific Committee on Occupational Exposure Limits for acetic acid. European Commission. Available at: [Link]
-
2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. PubChem. Available at: [Link]
-
4-Benzyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]
-
safety-data-sheet-acetic-acid-food-grade.pdf. INEOS Group. Available at: [Link]
Sources
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. usbioclean.com [usbioclean.com]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. aksci.com [aksci.com]
- 12. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aksci.com [aksci.com]
- 17. (4-BENZYL-1-OXO-1H-PHTHALAZIN-2-YL)-ACETIC ACID | 114897-85-7 [chemicalbook.com]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
